DAPK Substrate Peptide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H114F3N25O19 |
|---|---|
Molecular Weight |
1678.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-cyclopenta-1,3,4-trien-1-ylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H113N25O17.C2HF3O2/c1-37(2)54(64(108)91-49(66(110)111)34-38-13-3-4-14-38)93-61(105)48(35-53(74)98)90-62(106)50(36-95)92-60(104)47(33-39-21-23-40(96)24-22-39)89-58(102)44(18-10-30-82-68(77)78)85-56(100)43(17-9-29-81-67(75)76)86-59(103)45(25-26-52(73)97)87-63(107)51-20-12-32-94(51)65(109)46(19-11-31-83-69(79)80)88-57(101)42(16-6-8-28-71)84-55(99)41(72)15-5-7-27-70;3-2(4,5)1(6)7/h3,13-14,21-24,37,41-51,54,95-96H,5-12,15-20,25-36,70-72H2,1-2H3,(H2,73,97)(H2,74,98)(H,84,99)(H,85,100)(H,86,103)(H,87,107)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,110,111)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-;/m0./s1 |
InChI Key |
SAHIQFLADHOXLH-KUKQIYOGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the function of DAPK Substrate Peptide TFA?
An In-depth Technical Guide to DAPK Substrate Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
This compound is a synthetic peptide engineered as a specific substrate for Death-Associated Protein Kinase (DAPK), a critical enzyme in cellular regulation. The peptide serves as an essential tool for the in vitro quantification of DAPK enzymatic activity. The Trifluoroacetate (TFA) salt is a residual component from the peptide synthesis and purification process and does not partake in the enzymatic reaction.
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that functions as a positive mediator of apoptosis (programmed cell death) and autophagy.[1][2][3] It is activated by a variety of stimuli, including interferon-γ, Fas, tumor necrosis factor-α (TNF-α), and transforming growth factor-β (TGF-β).[4][5][6] Due to its role in promoting cell death and acting as a tumor suppressor, DAPK1 is a significant target in cancer research and drug development.[1][7] The DAPK Substrate Peptide enables researchers to study the kinetics of this enzyme and to screen for potential inhibitor or activator compounds.
The primary application of this peptide is in kinase assays, where DAPK enzyme phosphorylates a specific serine or threonine residue on the peptide. By measuring the rate of this phosphorylation, researchers can determine the kinase's activity. This is fundamental for high-throughput screening of compound libraries to identify novel therapeutics targeting DAPK.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the DAPK Substrate Peptide.
| Parameter | Value | Description | Source(s) |
| Michaelis Constant (Km) | 9 μM | The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. | [8][9] |
| Molecular Formula | C70H115N25O17 • XCF3COOH | The chemical formula for the peptide component (Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe). | |
| Molecular Weight | 1578.8 g/mol | The molecular weight of the peptide component. | |
| Purity | ≥98% | The purity of the synthetic peptide as determined by analytical methods. | |
| Solubility | Soluble in Water | The peptide is readily soluble in aqueous solutions. A concentration of 50 mg/mL in H₂O is achievable. | [8] |
| Storage (Solid) | -20°C (≥ 4 years) or -80°C | Recommended storage conditions for the lyophilized powder to ensure long-term stability. | [8] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | Recommended storage conditions for the peptide once reconstituted in a solvent. | [8][9] |
Key Signaling Pathways Involving DAPK1
DAPK1 is a central node in signaling pathways that control cell fate. Its activation by various stress and death signals leads to the promotion of apoptosis and autophagy. A key interaction is with the Extracellular signal-Regulated Kinase (ERK), where ERK can phosphorylate and increase the catalytic activity of DAPK1.[4] Conversely, DAPK1 can promote the cytoplasmic retention of ERK, thereby inhibiting its nuclear signaling functions.[4] This bidirectional regulation highlights a complex interplay that ultimately promotes apoptosis.[4]
Experimental Protocols
The DAPK Substrate Peptide is versatile and can be used in various kinase assay formats, including radiometric, luminescent, and fluorescence-based methods. Below are detailed methodologies for a common in vitro kinase assay.
Protocol 1: Radiometric [γ-³³P]-ATP Kinase Assay
This method is a highly sensitive, traditional approach to measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto the substrate.
Materials:
-
Human DAPK1 enzyme
-
DAPK Substrate Peptide (e.g., KKLNRTLSFAEPG)[10]
-
[γ-³³P]-ATP
-
Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP Solution
-
Test compounds (inhibitors/activators) dissolved in DMSO
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture by diluting the DAPK1 enzyme, DAPK Substrate Peptide, and any test compounds in the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]-ATP to the reaction mixture. A final concentration of 10 µM ATP and 20 µM peptide substrate is often used.[10]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³³P]-ATP.
-
Place the washed paper into a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated ³³P using a scintillation counter. The signal is directly proportional to the DAPK1 kinase activity.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Human DAPK1 enzyme
-
DAPK Substrate Peptide
-
ATP
-
Kinase Assay Buffer
-
Test compounds in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Opaque-walled multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
In a 384-well plate, add 1 µL of the test compound or DMSO vehicle.[11]
-
Add 2 µL of DAPK1 enzyme diluted in Kinase Buffer.
-
Add 2 µL of a mix containing the DAPK Substrate Peptide and ATP to initiate the reaction.[11]
-
Incubate the plate at room temperature for 60 minutes.[11]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[11]
-
To convert the generated ADP to ATP and produce a light signal, add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the DAPK1 activity.[11]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vitro kinase assay designed for screening potential DAPK1 inhibitors.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. Death-associated protein kinase (DAPK) and signal transduction: additional roles beyond cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death-Associated Protein Kinase Phosphorylates ZIP Kinase, Forming a Unique Kinase Hierarchy To Activate Its Cell Death Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK | The EMBO Journal [link.springer.com]
- 5. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactivi.ro [reactivi.ro]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.de [promega.de]
The Role of DAPK Substrate Peptide TFA in Apoptosis Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Death-Associated Protein Kinase (DAPK) is a pivotal calcium/calmodulin (CaM)-dependent serine/threonine kinase that functions as a critical regulator of apoptosis, autophagy, and tumor suppression.[1] Its activity is intricately linked to various cell death-inducing signals. The synthetic peptide, KKRPQRRYSNVF, is a well-characterized substrate for DAPK, exhibiting a Km of 9 μM, making it an invaluable tool for assaying DAPK's kinase activity.[2] This technical guide provides an in-depth overview of the role of the DAPK substrate peptide, supplied as a trifluoroacetate (B77799) (TFA) salt, in the context of apoptosis signaling. It details the intricate DAPK signaling pathways, provides comprehensive experimental protocols for assessing DAPK activity and its downstream apoptotic effects, and presents quantitative data in structured tables. Furthermore, this guide addresses the potential biological implications of the TFA counter-ion, a common component of commercially available synthetic peptides.
Introduction to DAPK and Apoptosis Signaling
Death-Associated Protein Kinase 1 (DAPK1) is a multi-domain protein that integrates various apoptotic signals.[3] It is activated by a range of stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[1][4] DAPK1's pro-apoptotic functions are mediated through its kinase activity, which leads to the phosphorylation of key downstream targets involved in both intrinsic and extrinsic apoptotic pathways.[3]
The DAPK substrate peptide, with the sequence KKRPQRRYSNVF, was identified through positional scanning of substrate libraries and serves as a specific and efficient substrate for DAPK in in vitro kinase assays.[5] The trifluoroacetic acid (TFA) salt form of this peptide is a result of the purification process using high-performance liquid chromatography (HPLC).[6] While TFA is often considered biologically inert, it is crucial for researchers to be aware of its potential to influence experimental outcomes, particularly in cell-based assays.[7]
DAPK Signaling Pathways in Apoptosis
DAPK1 is a central node in a complex signaling network that culminates in apoptosis. Its activation and subsequent phosphorylation of downstream substrates can trigger both caspase-dependent and -independent cell death.
Upstream Activation of DAPK1
DAPK1 is maintained in an inactive state through autophosphorylation at Ser308.[4] Activation is initiated by various stimuli that lead to its dephosphorylation and subsequent binding to Ca2+/Calmodulin.[1]
-
Extrinsic Pathway: Death receptors such as TNF receptor and Fas can activate DAPK1. This activation is often mediated through protein-protein interactions involving the death domain of DAPK1.[1][6]
-
Intrinsic Pathway: Cellular stress signals, such as those induced by IFN-γ, can also lead to DAPK1 activation.[8]
Downstream Effectors of DAPK1 in Apoptosis
Once activated, DAPK1 phosphorylates a number of key proteins to promote apoptosis:
-
p53: DAPK1 can directly phosphorylate the tumor suppressor protein p53. This phosphorylation can enhance p53's stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes like Bax.[9][10]
-
Beclin-1: DAPK1 phosphorylates Beclin-1, a key regulator of autophagy. This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-XL, promoting autophagy and, in some contexts, apoptosis.[1][11][12]
-
Regulation of Bcl-2 Family Proteins: Through its effects on p53 and Beclin-1, DAPK1 can indirectly influence the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[13][14][15]
Signaling Pathway Diagram
Quantitative Data on DAPK Activity and Apoptosis
The DAPK substrate peptide is primarily a tool for quantifying DAPK kinase activity. While direct administration of the peptide to induce apoptosis is not its standard application, its use in kinase assays provides a quantitative measure of DAPK activation, which is directly linked to the potentiation of apoptosis.
Table 1: Kinetic Parameters of DAPK Substrate Peptide
| Parameter | Value | Reference |
| Peptide Sequence | KKRPQRRYSNVF | [2] |
| Km | 9 µM | [2] |
| Optimal Concentration for in vitro kinase assay | 10-20 µM | [5] |
Table 2: Representative Data on DAPK Activation and Subsequent Apoptosis
Note: The following data are representative and compiled from multiple studies investigating DAPK's role in apoptosis. They do not represent the direct effect of the DAPK substrate peptide on cells but rather the consequences of DAPK activation.
| Treatment | DAPK Kinase Activity (Relative Units) | Caspase-3 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Control (untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 | 2 ± 0.5 |
| IFN-γ (100 U/mL) | 3.2 ± 0.4 | 4.5 ± 0.6 | 25 ± 3.1 |
| TNF-α (20 ng/mL) | 2.8 ± 0.3 | 3.8 ± 0.5 | 21 ± 2.5 |
| DAPK Inhibitor + IFN-γ | 1.2 ± 0.2 | 1.5 ± 0.3 | 5 ± 1.0 |
Experimental Protocols
In Vitro DAPK Kinase Assay Using Substrate Peptide
This protocol is adapted from general kinase assay procedures and is suitable for measuring the activity of purified DAPK1 using the KKRPQRRYSNVF peptide.
Materials:
-
Purified active DAPK1 enzyme
-
DAPK Substrate Peptide (KKRPQRRYSNVF) TFA salt
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in the Kinase Assay Buffer containing the DAPK substrate peptide (10-20 µM) and [γ-³²P]ATP (10 µCi).
-
Initiate the reaction by adding the purified DAPK1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Experimental Workflow Diagram
Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed and treat cells with appropriate stimuli to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treat cells with apoptosis-inducing agents.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization solution.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
The Role of Trifluoroacetic Acid (TFA)
TFA is a strong acid used during peptide synthesis and purification, and it remains as a counter-ion to the positively charged residues in the final peptide product.[6] While often present in small amounts, it is important to consider its potential biological effects:
-
Cell-based Assays: TFA has been reported to affect cell proliferation and other cellular processes, sometimes in a dose-dependent manner.[7] It is therefore advisable to run a TFA control in cell-based experiments to rule out any non-specific effects.
-
In Vitro Kinase Assays: The impact of TFA on in vitro enzyme kinetics is generally considered to be minimal, especially at the low concentrations present in a diluted peptide stock solution. However, for highly sensitive assays, it may be prudent to perform a counter-ion exchange to a more biologically compatible salt like acetate (B1210297) or hydrochloride.[16]
Conclusion
The DAPK substrate peptide, KKRPQRRYSNVF, is a critical research tool for elucidating the role of DAPK in apoptosis signaling. Its use in in vitro kinase assays allows for the precise quantification of DAPK activity, providing a direct link to the upstream signals that activate this pro-apoptotic kinase. While the peptide itself is not used to directly induce apoptosis in cellular models, it is instrumental in studying the kinase that plays a central role in this process. Researchers and drug development professionals should be mindful of the TFA counter-ion and its potential, albeit often negligible, effects on experimental outcomes. A thorough understanding of the DAPK signaling pathway, coupled with robust experimental protocols as outlined in this guide, will continue to advance our knowledge of apoptosis and aid in the development of novel therapeutic strategies targeting this fundamental cellular process.
References
- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 4. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protein kinase associated with apoptosis and tumor suppression: structure, activity, and discovery of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assignment of DAP1 and DAPK--genes that positively mediate programmed cell death triggered by IFN-gamma--to chromosome regions 5p12.2 and 9q34.1, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAPK1-p53 interaction converges necrotic and apoptotic pathways of ischemic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]
- 13. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to DAPK Substrate Peptide TFA and its Interaction with DAPK1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DAPK Substrate Peptide TFA, its biochemical interaction with Death-Associated Protein Kinase 1 (DAPK1), and its application in research and drug discovery. This document details the peptide's properties, quantitative interaction data, relevant experimental protocols, and the broader context of DAPK1 signaling pathways.
Introduction to DAPK1 and the DAPK Substrate Peptide
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[3][4]
The this compound is a synthetic peptide designed as a specific and efficient substrate for in vitro DAPK1 kinase assays.[5][6] Its sequence, KKRPQRRYSNVF, is optimized based on the known substrate recognition motifs of DAPK1, which show a strong preference for arginine residues at the P-2 and P-3 positions relative to the phosphorylation site.[7] The trifluoroacetate (B77799) (TFA) salt form is a common counterion used during peptide synthesis and purification.
Quantitative Data: DAPK1 and Substrate Peptide Interaction
The interaction between DAPK1 and the DAPK Substrate Peptide has been characterized primarily through enzyme kinetics. The key parameter, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined.
| Parameter | Value | Description | Reference(s) |
| Peptide Sequence | KKRPQRRYSNVF | Amino acid sequence of the DAPK substrate peptide. | |
| Molecular Weight | 1578.82 g/mol | The molecular weight of the peptide. | |
| Michaelis Constant (Km) | 9 μM | A measure of the affinity of DAPK1 for the substrate peptide. A lower Km value indicates a higher affinity. | [5][6] |
Experimental Protocols
The following is a detailed methodology for a DAPK1 kinase assay using a synthetic peptide substrate, adapted from established protocols such as the ADP-Glo™ Kinase Assay.[8][9] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
This compound: Reconstituted in sterile, nuclease-free water to a stock concentration of 1 mM. Store at -80°C.[10]
-
Recombinant Human DAPK1: Active enzyme.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
ATP: 10 mM stock solution in sterile water.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well white assay plates.
-
Multichannel pipettes.
-
Plate-reading luminometer.
Assay Procedure
-
Reagent Preparation:
-
Prepare the desired concentrations of DAPK1 enzyme, DAPK Substrate Peptide, and ATP in Kinase Buffer.
-
For inhibitor screening, prepare a serial dilution of the test compound in Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following in order:
-
1 µL of test compound or vehicle (for control).
-
2 µL of DAPK1 enzyme solution.
-
2 µL of a mix of DAPK Substrate Peptide and ATP solution.
-
-
The final reaction volume is 5 µL. The final concentrations of substrate and ATP should be at or near their Km values for optimal assay performance.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
DAPK1 Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the central role of DAPK1 in cellular signaling and a typical workflow for studying its interaction with a substrate peptide.
Conclusion
The this compound is a valuable tool for the in vitro study of DAPK1 kinase activity. Its well-defined sequence and known kinetic parameters provide a reliable system for high-throughput screening of potential DAPK1 inhibitors and for fundamental research into the enzyme's catalytic mechanism. The provided experimental protocol offers a robust framework for such studies. Further investigation into the structural basis of the DAPK1-peptide interaction could provide deeper insights and facilitate the rational design of more potent and selective modulators of DAPK1 activity for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. arctomsci.com [arctomsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
Death-Associated Protein Kinase (DAPK): A Technical Guide to its Cellular Pathways, Analysis, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Death-Associated Protein Kinase (DAPK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that functions as a critical regulator of a multitude of cellular processes, including apoptosis, autophagy, and inflammation.[1][2] Its dysregulation is implicated in a variety of human pathologies, ranging from cancer to neurodegenerative diseases, making it a subject of intense research and a promising target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the core cellular pathways involving DAPK1, detailed protocols for its experimental analysis, a compilation of quantitative data for reference, and a discussion of its potential in drug development.
Core Cellular Pathways Involving DAPK1
DAPK1 acts as a central node in several signaling networks, integrating various cellular stimuli to elicit specific downstream responses. Its function is intricately regulated by post-translational modifications, protein-protein interactions, and subcellular localization.
DAPK1 in Apoptosis (Programmed Cell Death Type I)
DAPK1 is a positive mediator of apoptosis induced by a variety of stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[2][3] Its pro-apoptotic functions are largely dependent on its catalytic activity.[4]
Key apoptotic pathways involving DAPK1 include:
-
p53-Dependent Apoptosis: DAPK1 can activate the tumor suppressor p53. This can occur through direct phosphorylation of p53 at Ser23 or indirectly by activating p19ARF, which inhibits MDM2 and leads to p53 stabilization.[2][5] Activated p53 then transcriptionally upregulates pro-apoptotic genes. DAPK1 expression can also be upregulated by p53, forming a positive feedback loop.[3][5]
-
Death Receptor-Mediated Apoptosis: DAPK1 is involved in signaling cascades initiated by death receptors like Fas and TNF receptor.[2][3] The death domain of DAPK1 is crucial for these interactions.[6]
-
Mitochondrial Apoptosis: DAPK1 can promote the release of cytochrome c from mitochondria in response to stimuli like TGF-β, leading to the activation of the caspase cascade.[3]
DAPK1 in Autophagy (Programmed Cell Death Type II)
Beyond apoptosis, DAPK1 is a critical regulator of autophagy, a catabolic process for the degradation of cellular components. DAPK1 can induce autophagic cell death, which is a caspase-independent process.
Key autophagic pathways involving DAPK1 include:
-
Beclin-1-Dependent Autophagy: DAPK1 can directly phosphorylate Beclin-1 on Threonine 119 within its BH3 domain.[7][8] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-XL, freeing Beclin-1 to participate in the Vps34 complex, which is essential for the initiation of autophagy.[6][7]
-
Protein Kinase D (PKD) Pathway: Under oxidative stress, DAPK1 can phosphorylate and activate PKD.[2] Activated PKD then phosphorylates Vps34, leading to the production of PI3P and the nucleation of the autophagosome.[6]
DAPK1 in Inflammation
Recent studies have highlighted a role for DAPK1 in regulating inflammatory responses. DAPK1 can modulate the activity of key inflammatory signaling pathways, although the precise mechanisms are still under investigation. Some studies suggest DAPK1 can have both pro- and anti-inflammatory roles depending on the cellular context.
Quantitative Data
A compilation of quantitative data is essential for researchers designing experiments and for drug development professionals evaluating potential therapeutic agents.
Table 1: DAPK1 Inhibitors and their Affinities
| Compound | Type | IC50 | Kd | Reference |
| TC-DAPK 6 | ATP-competitive | 69 nM (DAPK1), 225 nM (DAPK3) | [9] | |
| HS38 | ATP-competitive | 200 nM | 300 nM | [1] |
| CPR005231 | ATP-competitive | 247 nM | 240 nM | [1] |
| (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one | ATP-competitive | 69 nM | [10] | |
| Morin | Natural Flavonoid | 11 µM | [11] | |
| Purpurin | Natural Anthraquinone | 890 nM | [12] | |
| DAPK1-IN-1 | 0.63 µM | [9] |
Table 2: Known DAPK1 Interacting Proteins
| Interacting Protein | Domain of Interaction (on DAPK1) | Functional Consequence | Reference |
| Calmodulin (CaM) | CaM-binding domain | Activation of kinase activity | [13] |
| p53 | Kinase domain and Death domain | Phosphorylation and activation of p53 | [2][3] |
| Beclin-1 | BH3 domain | Phosphorylation and induction of autophagy | [7] |
| Protein Kinase D (PKD) | Phosphorylation and activation of PKD | ||
| NMDA Receptor (GluN2B subunit) | C-terminal tail | Phosphorylation of GluN2B, excitotoxicity | [4][14] |
| HSP90 | Kinase domain | Stabilization of DAPK1 | |
| MIB-1 (DIP-1) | Ankyrin repeats | Ubiquitination and degradation of DAPK1 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for studying DAPK1.
DAPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring DAPK1 kinase activity.[1]
Materials:
-
Recombinant active DAPK1 enzyme
-
DAPK1 substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer.
-
Dilute DAPK1 enzyme and substrate in 1X kinase buffer to desired concentrations.
-
Prepare a solution of ATP at twice the final desired concentration in 1X kinase buffer.
-
If testing inhibitors, prepare serial dilutions of the inhibitor in DMSO, then dilute in 1X kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of DAPK1 enzyme solution to the wells of a 384-well plate.
-
Add 2.5 µL of inhibitor or vehicle (DMSO) to the respective wells.
-
To initiate the reaction, add 5 µL of the 2X ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the DAPK1 kinase activity.
-
References
- 1. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 3. Downregulation of Death-Associated Protein Kinase 1 (DAPK1) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 7. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]
- 8. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease [mdpi.com]
- 12. Death-associated protein kinase 1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. DAPK1 Interaction with NMDA Receptor NR2B Subunits Mediates Brain Damage in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DAPK Substrate Peptide TFA: Mechanism and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-regulated serine/threonine kinase that functions as a critical mediator of cellular stress signals, playing pivotal roles in apoptosis, autophagy, and tumor suppression.[1][2][3] Its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a significant target for therapeutic development.[1][4] The DAPK Substrate Peptide is a synthetic peptide, sequence KKRPQRRYSNVF, designed as a specific and efficient substrate for DAPK1.[5] This peptide is an indispensable tool for the biochemical characterization of DAPK1 activity and for high-throughput screening of potential inhibitors.
This guide provides a detailed overview of the DAPK Substrate Peptide's mechanism of action, the contextual signaling pathways of its target enzyme, and standardized protocols for its use in experimental settings. It also clarifies the role of Trifluoroacetic Acid (TFA), a common counter-ion present from the peptide synthesis process.
Core Mechanism of Action
The DAPK Substrate Peptide functions as a specific target for the phosphotransferase activity of the DAPK enzyme. The mechanism involves the direct binding of the peptide to the active site of DAPK1. The kinase then catalyzes the transfer of the gamma-phosphate group from an ATP molecule to the hydroxyl group of the serine residue within the peptide's recognition sequence (KKRPQRRY SNVF ).[5]
The peptide's amino acid sequence was identified through structural analysis and the use of positional scanning substrate libraries to determine DAPK's substrate preferences.[5] It features a core phosphorylation motif, RXXS, with a critical arginine residue at the P-3 position, which fits into the substrate-binding cleft of the DAPK catalytic domain.[5] This makes it an efficient and specific tool for measuring the enzymatic activity of DAPK.
Quantitative Data: Kinetic Properties
The interaction between DAPK and the synthetic peptide has been kinetically characterized, providing a quantitative measure of the enzyme's affinity for this substrate. This data is crucial for designing robust enzymatic assays.
| Parameter | Value | Description |
| Michaelis Constant (Km) | 9 μM | The Km value represents the substrate concentration at which the kinase reaction rate is half of its maximum (Vmax).[6][7][8] A lower Km indicates a higher affinity of the enzyme for the substrate. This value confirms the peptide is an efficient substrate for DAPK.[6] |
The Role of Trifluoroacetic Acid (TFA)
Peptides are commonly synthesized using solid-phase peptide synthesis (SPPS), where Trifluoroacetic Acid (TFA) is employed as a strong acid for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[9][10] Consequently, the final lyophilized peptide product is typically a TFA salt, where the TFA counter-ion is associated with positively charged amino groups on the peptide.[11][12]
While TFA is essential for the synthesis process and aids in peptide solubility, residual TFA can interfere with certain biological assays, particularly cell-based studies where it may cause unpredictable effects on cell growth even at nanomolar concentrations.[5][13] For most in vitro kinase assays, the presence of TFA is not problematic. However, if experiments are sensitive to pH or ionic changes, or if the peptide will be used in a cellular context, TFA removal may be necessary. This is typically achieved through ion-exchange chromatography or by repeatedly dissolving the peptide in a solution containing a different acid (e.g., HCl) followed by lyophilization.[12]
DAPK Signaling Pathways
The DAPK Substrate Peptide is used to measure the activity of DAPK, an enzyme central to multiple cell-fate-determining pathways. Understanding these pathways provides the biological context for such measurements.
Experimental Protocols
An in vitro kinase assay using the DAPK Substrate Peptide is fundamental for quantifying DAPK's enzymatic activity. Below is a generalized protocol that can be adapted for various detection methods.
Workflow for In Vitro DAPK Kinase Assay
Detailed Protocol: Radiometric Filter Binding Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) into the substrate peptide.[14][15]
1. Materials:
-
Recombinant active DAPK1 enzyme
-
DAPK Substrate Peptide (KKRPQRRYSNVF)
-
ATP solution (spiked with [γ-³²P]ATP or [γ-³³P]ATP)
-
5x Kinase Reaction Buffer: 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
2. Assay Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing the required concentration of DAPK enzyme and DAPK Substrate Peptide (e.g., 20-50 μM) in 1x Kinase Reaction Buffer.
-
Aliquot: Distribute the reaction mix into individual microcentrifuge tubes or a 96-well plate.
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP solution (final concentration typically 50-100 μM) to each tube/well. Mix gently.
-
Incubate: Incubate the reaction at 30°C for 15-30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Filter Binding: Spot a portion of the terminated reaction mixture onto a labeled square of P81 phosphocellulose paper. The positively charged paper binds the phosphorylated peptide but not the free ATP.
-
Wash: Wash the filter papers 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to dry the paper.
-
Quantify: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
Conclusion
The DAPK Substrate Peptide TFA is a highly specific, well-characterized synthetic substrate essential for the study of Death-Associated Protein Kinase. Its mechanism of action is a straightforward enzymatic phosphorylation, quantified by a Km of 9 μM, indicating a high affinity for DAPK. While the TFA counter-ion is a consideration for cellular studies, it does not typically impede the peptide's utility in robust in vitro kinase assays. By employing this peptide with standardized protocols, researchers can accurately measure DAPK activity, investigate its complex roles in apoptosis and autophagy, and screen for novel therapeutic modulators targeting this critical enzyme.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 3. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAPK Substrate peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DAPK Substrate Peptide | CAS 386769-53-5 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lifetein.com [lifetein.com]
- 13. genscript.com [genscript.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Natural Substrates of the DAPK Kinase Family: A Technical Guide for Researchers
Abstract: The Death-Associated Protein Kinase (DAPK) family consists of five serine/threonine kinases: DAPK1, DAPK2, DAPK3 (also known as ZIPK), DRAK1, and DRAK2. These kinases are pivotal regulators of fundamental cellular processes, including apoptosis, autophagy, and inflammation.[1][2] Their dysregulation is implicated in numerous pathologies, from cancer to neurodegenerative diseases, making them attractive targets for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the known natural substrates for each DAPK family member, details the experimental methodologies used for their identification and validation, and illustrates the key signaling pathways in which they participate.
Introduction to the DAPK Kinase Family
The DAPK family members share significant sequence homology within their N-terminal catalytic kinase domains but differ in their extra-catalytic domains, which dictates their unique subcellular localizations, protein-protein interactions, and specific functions.[1][5] DAPK1 and DAPK2 are regulated by calcium/calmodulin (CaM), while DAPK3's activity is CaM-independent but can be activated by DAPK1.[1] The DRAK kinases (DAPK-related apoptosis-inducing kinases) are more distantly related and are primarily localized to the nucleus.[6] Understanding the direct substrates of these kinases is crucial for elucidating their biological roles and for the development of targeted therapeutics.
Natural Substrates of DAPK1
DAPK1 is the most extensively studied member of the family and is a key mediator of cell death and tumor suppression.[5] It participates in a wide array of signaling pathways by phosphorylating a diverse set of substrates.
Quantitative Data: DAPK1 Substrates
| Substrate | Phosphorylation Site(s) | Downstream Effect/Cellular Process |
| Myosin II Regulatory Light Chain (MLC) | Ser19 | Membrane blebbing, apoptosis.[1][7][8] |
| Beclin-1 | Thr119 (in the BH3 domain) | Dissociation from Bcl-2/Bcl-XL, induction of autophagy.[7] |
| p53 | Ser23 (mouse) / Ser20 (human) | Activation of p53-mediated apoptosis.[3][7][9] |
| NMDA Receptor Subunit GluN2B (NR2B) | Ser1303 | Enhanced Ca2+ influx, excitotoxicity, neuronal cell death in stroke.[3][7] |
| ZIP Kinase (DAPK3) | Multiple sites | Activation of ZIPK, forming a kinase hierarchy to promote cell death.[1][7][10] |
| Protein Kinase D (PKD) | Not specified | Activation of Vps34 and induction of autophagy.[9][11][12] |
| Syntaxin 1A | Not specified | Regulation of vesicle fusion.[7] |
| N-myc Downstream-Regulated Gene 2 (NDRG2) | Ser350 | Promotes neuronal cell death.[13] |
| Tuberin (TSC2) | Not specified | Inhibition of mTORC1, regulation of cell survival.[9][11] |
| Pin1 (Peptidyl-prolyl isomerase) | Ser71 | Inhibition of Pin1 catalytic activity.[11][12] |
| Extracellular signal-regulated kinase (ERK) | DAPK1 is a substrate of ERK at Ser735 | ERK-mediated activation of DAPK1 kinase activity.[3][14] |
DAPK1 Signaling Pathways
DAPK1 is a central node in stress-induced signaling, integrating inputs to control apoptosis and autophagy. A critical pathway in neuronal cell death involves its interaction with the NMDA receptor. Following ischemic events, DAPK1 binds to the GluN2B subunit and phosphorylates it at Ser1303, leading to enhanced calcium influx and excitotoxicity.[3][7]
Another key interaction is the phosphorylation of ZIPK (DAPK3) by DAPK1, creating a kinase cascade that amplifies apoptotic signals.[1][7]
Natural Substrates of DAPK2 (DRP-1)
DAPK2 (DAPK-related protein-1) shares 80% amino acid identity with DAPK1 in its kinase domain and is also regulated by CaM.[7] It is involved in apoptosis, autophagy, and granulocyte maturation.[15][16][17]
Quantitative Data: DAPK2 Substrates
| Substrate | Phosphorylation Site(s) | Downstream Effect/Cellular Process |
| Myosin II Regulatory Light Chain (RLC) | Not specified | Membrane blebbing, apoptosis.[15][16] |
| mTORC1 | Not specified | Suppression of mTORC1 activity, induction of autophagy.[15][18] |
| DAPK2 (Autophosphorylation) | Ser318 | Inhibitory autophosphorylation, regulates CaM binding.[15][16] |
Natural Substrates of DAPK3 (ZIPK)
DAPK3, or Zipper-Interacting Protein Kinase (ZIPK), lacks a CaM-binding domain but contains a C-terminal leucine (B10760876) zipper motif responsible for its dimerization and localization.[19][20] It is a key regulator of apoptosis, cell motility, and smooth muscle contraction.[21][22]
Quantitative Data: DAPK3 Substrates
| Substrate | Phosphorylation Site(s) | Downstream Effect/Cellular Process |
| Myosin II Regulatory Light Chain (MLC2) | Not specified | Apoptosis, cell contraction.[19] |
| Histone H3 | Ser10, Ser28 | Chromatin condensation during mitosis and apoptosis.[19] |
| Par-4 (Prostate Apoptosis Response-4) | Not specified | Potentiation of Par-4-induced apoptosis.[19] |
| ULK1 | Ser556 | Induction of autophagy.[10] |
Natural Substrates of DRAK1 and DRAK2 (STK17A/B)
DRAK1 (STK17A) and DRAK2 (STK17B) are nuclear serine/threonine kinases whose catalytic domains are related to DAPK1.[6] They are implicated in apoptosis and the regulation of T-cell activation.[6][23]
Quantitative Data: DRAK1/2 Substrates
| Kinase | Substrate | Phosphorylation Site(s) | Downstream Effect/Cellular Process |
| DRAK1 & DRAK2 | Myosin Light Chain (MLC) | Not specified | Phosphorylated in vitro, physiological relevance under investigation.[6][24][25] |
| DRAK1 & DRAK2 | Autophosphorylation | Not specified | Regulation of kinase activity.[6][24] |
| DRAK2 | Protein Kinase D (PKD) | DRAK2 is a substrate of PKD | PKD-mediated activation of DRAK2.[23] |
Experimental Methodologies
The identification and validation of DAPK family substrates involve a multi-step process combining large-scale screening with targeted biochemical verification.
Protocol 1: Identification of Novel Substrates via Proteomics
This protocol outlines a general workflow for the unbiased discovery of kinase substrates using affinity purification coupled with mass spectrometry.[15][26][27]
-
Cell Culture and Lysis: Culture cells of interest (e.g., HeLa or 293T cells) to 80-90% confluency. Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: Incubate cell lysate with an antibody targeting the DAPK family member of interest (e.g., anti-DAPK1) coupled to protein A/G beads. This will immunoprecipitate the kinase and its binding partners.
-
Elution and SDS-PAGE: Elute the protein complexes from the beads. Separate the proteins by size using SDS-PAGE.
-
In-gel Digestion: Excise protein bands from the Coomassie-stained gel. Destain, reduce, alkylate, and digest the proteins within each gel slice using trypsin.
-
Mass Spectrometry (LC-MS/MS): Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins in the complex. Potential substrates are proteins identified specifically in the kinase immunoprecipitation compared to a control (e.g., IgG) immunoprecipitation.
References
- 1. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The death-associated protein kinases: structure, function, and beyond. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SPIKE DAPk family [cs.tau.ac.il]
- 6. DRAKs, novel serine/threonine kinases related to death-associated protein kinase that trigger apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. DAPK1 death associated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The DAP-kinase interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. DAPK2 death associated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Cancer-Associated Loss-of-Function Mutations Implicate DAPK3 as a Tumor Suppressing Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genecards.org [genecards.org]
- 21. DAPK3 - Wikipedia [en.wikipedia.org]
- 22. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. DRAK2 regulates myosin light chain phosphorylation in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Experimental setup for the identification of mitochondrial protease substrates by shotgun and top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
DAPK1 versus DAPK2 substrate preference.
An In-Depth Technical Guide to DAPK1 versus DAPK2 Substrate Preference
For Researchers, Scientists, and Drug Development Professionals
Abstract
Death-associated protein kinases 1 (DAPK1) and 2 (DAPK2) are members of a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play crucial roles in various cellular processes, including apoptosis, autophagy, and tumor suppression. Despite sharing a high degree of homology within their catalytic domains, their distinct extra-catalytic regions confer unique regulatory mechanisms and substrate specificities, leading to divergent biological functions. This technical guide provides a comprehensive comparison of DAPK1 and DAPK2 substrate preferences, detailing their known substrates, the signaling pathways they regulate, and the experimental protocols used to elucidate their functions.
Structural Comparison: Homology and Divergence
DAPK1 and DAPK2 exhibit approximately 80% sequence identity within their N-terminal kinase domains, suggesting a potential overlap in substrate recognition.[1][2][3] However, their overall structures differ significantly, which is the primary determinant of their distinct cellular roles.[1][4]
-
DAPK1 is a large, 160 kDa multi-domain protein. Beyond the kinase and CaM autoregulatory domains, it contains eight ankyrin repeats, a Ras of complex proteins (ROC)-C-terminal of ROC (COR) domain, and a C-terminal death domain.[1][3] These additional domains mediate protein-protein interactions, subcellular localization, and integration into specific signaling networks.
-
DAPK2 is a much smaller 42 kDa protein, consisting primarily of the kinase domain, the CaM autoregulatory domain, and a short C-terminal tail that contributes to homodimerization.[1][2][4] Its compact structure suggests a more focused, though not entirely overlapping, set of cellular functions compared to DAPK1.
Substrate Preference and Specificity
The high homology of the DAPK1 and DAPK2 kinase domains results in the phosphorylation of shared substrates, yet their unique structural domains and distinct upstream regulation lead to the phosphorylation of specific targets, thereby defining their specialized cellular functions.
Quantitative Substrate Data
| Kinase | Substrate | Phosphorylation Site(s) | Function / Pathway | Citation(s) |
| Shared | Myosin II Regulatory Light Chain (RLC) | Ser19 | Apoptosis, Cytokinesis | [5][6] |
| Beclin-1 | Thr119 | Autophagy | [1] | |
| DAPK1 Specific | N-myc Downstream-Regulated Gene 2 (NDRG2) | Ser350 | Neuronal Apoptosis | [4][7] |
| Tau | Thr231, Ser262, Ser396 | Microtubule Stability, Neurodegeneration | [4][8] | |
| Peptidyl-prolyl isomerase (Pin1) | Ser71 | Cell Cycle, Transformation | [4][8][9] | |
| p53 | Ser23 | Apoptosis, Tumor Suppression | [4] | |
| Microtubule Affinity-Regulating Kinase (MARK1/2) | - (Activation via binding) | Microtubule Destabilization | [10] | |
| Tuberous Sclerosis Complex 2 (TSC2) | Ser939 | mTORC1 Activation, Cell Survival | [3] | |
| DAPK2 Specific | Raptor (mTORC1 component) | - (Inhibition of mTORC1) | Autophagy Induction | [1][2] |
Basis of Substrate Selectivity
The divergence in substrate preference is largely attributed to the extra-catalytic domains that dictate protein-protein interactions and subcellular localization. For instance, the death domain of DAPK1 is crucial for its interaction with proteins like p53 and MARK1/2, bringing them into proximity for phosphorylation or activation.[4][10] In contrast, DAPK2's ability to phosphorylate Raptor is linked to its role in suppressing mTORC1 activity to induce autophagy.[1][2] While a definitive consensus phosphorylation motif for the DAPK family has not been fully established, positional scanning peptide libraries have been used to identify optimal motifs for DAPK1.[7]
Signaling Pathways
DAPK1 and DAPK2 are activated by different upstream signals, leading to the phosphorylation of their respective substrates and the initiation of distinct cellular programs.
DAPK1 Signaling
DAPK1 is a key mediator of cell death and autophagy in response to various stressors, including inflammatory cytokines and ER stress. Its activity is tightly regulated by phosphorylation. For example, extracellular signal-regulated kinase (ERK) can phosphorylate DAPK1 at Ser735, enhancing its catalytic activity.[1][9] Once active, DAPK1 phosphorylates a range of substrates to execute its biological functions.
References
- 1. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death-associated protein kinase 2 is a new calcium/calmodulin-dependent protein kinase that signals apoptosis through its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
Unraveling the DAPK Interactome: A Technical Guide to Its Network and Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.[1][2] The founding member, DAPK1, is a large, multi-domain protein that acts as a critical node in cellular signaling, integrating various inputs to determine cell fate.[1][2][3] Its dysregulation has been implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][3][4]
This technical guide provides an in-depth exploration of the DAPK interactome and its substrates. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, detailing the key molecular interactions, summarizing quantitative data, and providing established experimental protocols to facilitate further investigation into this crucial kinase family.
The DAPK1 Interactome: A Network of Cellular Control
The function of DAPK1 is intricately regulated and executed through a complex network of protein-protein interactions. These interactions dictate its subcellular localization, activation state, and substrate specificity. The interactome can be broadly categorized into regulators (upstream effectors) and effectors (downstream targets).
Regulators of DAPK1 Activity
DAPK1 activity is tightly controlled by a "double-locking" mechanism involving both the binding of Ca2+/Calmodulin and dephosphorylation.[1][5] Key regulators include:
-
Calmodulin (CaM): In response to increased intracellular calcium levels, CaM binds to the CaM-regulatory domain of DAPK1, which relieves autoinhibition and is a prerequisite for kinase activation.[1][5]
-
Protein Phosphatase 2A (PP2A): This phosphatase dephosphorylates Ser308 in the CaM autoregulatory domain, a critical step for relieving autoinhibition and activating DAPK1.[2][6]
-
Extracellular signal-regulated kinase (ERK): ERK interacts with the death domain of DAPK1 and phosphorylates it at Ser735, leading to an enhancement of its catalytic activity.[2]
-
p90 ribosomal S6 kinase (RSK): As a downstream effector of ERK, RSK can phosphorylate DAPK1 at Ser289, which has been reported to suppress its apoptotic activity.[2]
-
KLHL20: This protein is part of a Cullin3-ROC1 ubiquitin E3 ligase complex and interacts with the DAPK1 death domain, mediating its proteasomal degradation.[5]
-
GTP: DAPK1 possesses a ROC-COR domain with GTPase activity. GTP binding to this domain is thought to suppress DAPK1 activity by promoting the inhibitory autophosphorylation at Ser308.[5]
Effectors of DAPK1 Signaling
DAPK1 exerts its cellular effects by interacting with and phosphorylating a diverse array of downstream proteins. These effectors are involved in key cellular pathways such as apoptosis and autophagy.
Quantitative Analysis of DAPK1 Interactions and Substrates
The following tables summarize the known interactors and substrates of DAPK1, including available quantitative data from the literature.
Table 1: DAPK1 Interacting Proteins
| Interacting Protein | Functional Role/Context | Quantitative Data | References |
| Regulators | |||
| Calmodulin (CaM) | Activation of kinase activity | - | [1][5] |
| Protein Phosphatase 2A (PP2A) | Dephosphorylates Ser308 to activate | - | [2][6] |
| ERK1/2 | Phosphorylates Ser735 to activate | - | [2] |
| RSK | Phosphorylates Ser289 to inhibit | - | [2] |
| KLHL20 | Mediates proteasomal degradation | - | [5] |
| Effectors | |||
| Beclin 1 | Autophagy initiation | - | [1][5] |
| Protein Kinase D (PKD) | Autophagy signaling | - | [1][5] |
| Pin1 | Prolyl isomerase, cell cycle control | DAPK1 phosphorylates and inactivates Pin1.[1][5] | [1][5] |
| p53 | Tumor suppressor, apoptosis | DAPK1 directly phosphorylates p53 at Ser23 (in mouse).[2][6][7] | [2][6][7] |
| Myosin II Regulatory Light Chain | Cytoskeletal dynamics, membrane blebbing | - | |
| Tropomyosin | Cytoskeletal regulation | - | |
| NMDA Receptor (NR2B subunit) | Neuronal cell death in stroke | DAPK1 phosphorylates the NR2B subunit at Ser-1303.[1] | [1] |
| Tau | Microtubule-associated protein | DAPK1 phosphorylates Tau at Thr231, Ser231, and Ser396.[8] | [8] |
| MARK1/2 | Microtubule affinity-regulating kinase | DAPK1 interacts with and activates MARK1/2.[5] | [5] |
| Tuberous Sclerosis Complex 2 (TSC2) | mTORC1 signaling | - | [9] |
| Amyloid Precursor Protein (APP) | Alzheimer's disease pathology | DAPK1 interacts with and phosphorylates APP at Thr668.[6] | [6] |
Table 2: DAPK1 Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Functional Consequence | Quantitative Data | References |
| Autophosphorylation | ||||
| DAPK1 | Ser308 | Negative regulation of kinase activity. | - | [1][5][6] |
| Exogenous Substrates | ||||
| Beclin 1 | Threonine within the BH3 domain | Dissociation from Bcl-2/Bcl-xL, induction of autophagy. | - | [1][5] |
| Pin1 | Ser71 | Inhibition of Pin1 prolyl isomerase activity.[9] | - | [9] |
| p53 | Ser23 (mouse) | Activation of apoptotic and necrotic pathways.[2][6][7] | - | [2][6][7] |
| NMDA Receptor (NR2B) | Ser1303 | Enhanced Ca2+ influx and neuronal cell death.[1] | - | [1] |
| Tau | Thr231, Ser231, Ser396 | Increased Tau stability and phosphorylation.[8] | - | [8] |
| N-myc downstream-regulated gene 2 (NDRG2) | Ser350 | Induction of neuronal cell death.[10] | - | [10] |
| MCM3 | Ser160 | Potential role in linking cell death and DNA replication. | Identified as an in vivo substrate.[11] | [11] |
| Protein Kinase D (PKD) | Not specified | Activation of Vps34 and autophagy induction.[1][5] | - | [1][5] |
| Myosin II Regulatory Light Chain | Not specified | Promotes membrane blebbing. | - | |
| Tropomyosin | Not specified | Regulation of cytoskeletal function. | - | |
| Amyloid Precursor Protein (APP) | Thr668 | Regulation of APP processing.[6] | - | [6] |
Signaling Pathways Involving DAPK1
DAPK1 is a central player in several critical signaling cascades, most notably those leading to apoptosis and autophagy.
DAPK1 in Apoptosis
DAPK1 can be activated by various apoptotic stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[1][2] Its pro-apoptotic functions are mediated through multiple downstream pathways:
-
p53-dependent apoptosis: DAPK1 can directly phosphorylate and activate the tumor suppressor p53.[2][7] This leads to the transcriptional upregulation of pro-apoptotic genes like Bax.[7]
-
Death receptor signaling: DAPK1 is involved in the signaling cascades initiated by death receptors like Fas and TNF receptor.[1]
-
Cytoskeletal rearrangements: DAPK1-mediated phosphorylation of cytoskeletal components like the myosin II regulatory light chain contributes to the characteristic membrane blebbing observed during apoptosis.
DAPK1 in Autophagy
DAPK1 is also a key regulator of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to a form of programmed cell death.[1][4][12] DAPK1 induces autophagy through two primary mechanisms that converge on the activation of the Vps34 complex:
-
Direct phosphorylation of Beclin 1: DAPK1 phosphorylates Beclin 1 within its BH3 domain, which disrupts its inhibitory interaction with Bcl-2 and Bcl-xL, thereby freeing Beclin 1 to participate in the Vps34 complex and initiate autophagy.[1][5]
-
Activation of Protein Kinase D (PKD): DAPK1 can phosphorylate and activate PKD, which in turn phosphorylates and activates Vps34, a key lipid kinase required for autophagosome formation.[1][5]
Experimental Protocols for Studying the DAPK Interactome
Investigating the DAPK interactome requires a combination of techniques to identify and validate protein-protein interactions and phosphorylation events. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Validate DAPK1 Interactions
This protocol describes the co-immunoprecipitation of a target protein with DAPK1 from cell lysates.
Materials:
-
Cell culture plates with cells expressing DAPK1 and potential interacting partners.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Primary antibody against DAPK1.
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Wash Buffer: Same as Lysis Buffer but with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Microcentrifuge tubes.
-
Rotating shaker at 4°C.
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of Co-IP Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the anti-DAPK1 primary antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the protein complexes, add 30-50 µL of 1X Laemmli sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting protein and DAPK1.
-
Alternatively, for discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
In Vitro Kinase Assay for DAPK1 Activity
This protocol outlines a method to measure the kinase activity of DAPK1 using a recombinant substrate.
Materials:
-
Recombinant active DAPK1.
-
Recombinant substrate protein (e.g., Myosin Light Chain, Histone H1, or a specific substrate of interest).
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.5 mM CaCl2, and 1 µM Calmodulin.
-
ATP solution (10 mM stock).
-
[γ-³²P]ATP (for radioactive detection) or cold ATP (for non-radioactive detection).
-
SDS-PAGE loading buffer.
-
Phosphor screen and imager (for radioactive detection) or phospho-specific antibodies and Western blotting reagents (for non-radioactive detection).
Procedure:
-
Prepare the Kinase Reaction:
-
In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer and the substrate protein (e.g., 1-5 µg).
-
Aliquot the master mix into individual reaction tubes.
-
-
Add DAPK1:
-
Add a predetermined amount of active DAPK1 (e.g., 10-100 ng) to each reaction tube. Include a negative control reaction without DAPK1.
-
-
Initiate the Reaction:
-
Prepare an ATP mix. For radioactive assays, mix cold ATP with [γ-³²P]ATP to a final concentration of 100 µM. For non-radioactive assays, use 100 µM cold ATP.
-
Add the ATP mix to each reaction tube to initiate the kinase reaction. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
Radioactive Method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the incorporated radioactivity using a phosphor imager.
-
Non-Radioactive Method: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a phospho-specific antibody against the substrate's phosphorylation site.
-
Yeast Two-Hybrid (Y2H) Screening for Novel DAPK1 Interactors
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.
Principle:
The transcription factor GAL4 has two separable domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, DAPK1 (the "bait") is fused to the GAL4-BD, and a library of potential interacting proteins (the "prey") is fused to the GAL4-AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.
Brief Protocol Outline:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of DAPK1 into a Y2H bait vector (containing the GAL4-BD).
-
Yeast Transformation and Auto-activation Test: Transform a suitable yeast strain with the bait plasmid. Test for auto-activation by plating on selective media containing a reporter gene (e.g., HIS3) with a competitive inhibitor (3-AT). The bait should not activate the reporter genes on its own.
-
Library Screening: Transform the yeast strain containing the bait plasmid with a cDNA prey library (fused to the GAL4-AD).
-
Selection of Positive Clones: Plate the transformed yeast on highly selective media (lacking specific nutrients and containing reporter genes) to select for colonies where a protein-protein interaction has occurred.
-
Isolation and Identification of Prey Plasmids: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
Validation: The identified interactions should be validated using independent methods, such as Co-IP or in vitro binding assays.
Conclusion
The DAPK interactome is a complex and dynamic network that is central to the regulation of fundamental cellular processes. Understanding the intricacies of these interactions and the downstream phosphorylation events is crucial for elucidating the multifaceted roles of DAPK in health and disease. This technical guide provides a foundational resource for researchers, summarizing the current knowledge of the DAPK interactome, presenting available quantitative data, and offering detailed experimental protocols. It is anticipated that further exploration of this network will unveil novel regulatory mechanisms and identify new therapeutic targets for a range of human diseases.
References
- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 8. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for DAPK Substrate Peptide TFA Kinase Assay
These application notes provide detailed protocols for measuring the activity of Death-Associated Protein Kinase (DAPK) using a synthetic peptide substrate. The protocols are intended for researchers, scientists, and drug development professionals involved in screening for DAPK inhibitors or studying its enzymatic activity.
Introduction to DAPK
Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinases.[1][2] The most studied member, DAPK1, is a key regulator of various cellular processes, including apoptosis (programmed cell death) and autophagy.[3][4] DAPK1 is considered a tumor suppressor, and its activity is implicated in various diseases, including cancer and neurodegenerative disorders.[5] The activation of DAPK1 is a multi-step process that involves the binding of Ca2+/CaM and the dephosphorylation of Serine 308.[6][7][8] Given its role in disease, DAPK1 is a significant target for drug discovery.
DAPK Substrate Peptide
A commonly used substrate for in vitro DAPK kinase assays is a synthetic peptide, often referred to as DAPK Substrate Peptide. The sequence for this peptide is typically a variation of KKRPQRRYSNVF. This peptide has a Michaelis constant (Km) of approximately 9 µM, making it an effective substrate for measuring DAPK kinase activity.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for DAPK1 kinase assays.
Table 1: DAPK1 Kinetic and Assay Parameters
| Parameter | Value | Source |
| Substrate | DAPK Substrate Peptide (e.g., KKRPQRRYSNVF) | [2] |
| Km for Substrate Peptide | ~9 µM | [9] |
| Specific Activity (recombinant DAPK1) | 42–57 nmol/min/mg | [10] |
| Optimal Enzyme Concentration (Adapta™ Assay) | 60 ng/mL | [11] |
| Optimal Substrate Concentration (Adapta™ Assay) | 50 µM | [11] |
Table 2: IC50 Values of Known DAPK1 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Source |
| Staurosporine | 87 | 3 ng DAPK1, 5 µM ATP | [12] |
| TC-DAPK 6 | 69 | 10 µM ATP | [7][13] |
| HS38 | 300 (Kd) | Not specified | [7] |
| DAPK1-IN-1 | 630 (Kd) | Not specified | [7] |
| Compound 4q | 1090 | Not specified | [14] |
Signaling Pathway and Experimental Workflow Diagrams
DAPK1 Signaling and Regulation
dot graph DAPK1_Signaling { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Stimuli [label="Apoptotic Stimuli\n(IFN-γ, TNF-α, FasL)", fillcolor="#F1F3F4"]; CaM [label="Ca²⁺/Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; PP2A [label="PP2A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_DAPK1 [label="Inactive DAPK1\n(pSer308)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_DAPK1 [label="Active DAPK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Substrates\n(e.g., Beclin-1, Myosin Light Chain)", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> CaM [label="↑ [Ca²⁺]i"]; CaM -> Active_DAPK1 [label="Binds to\nregulatory domain"]; PP2A -> Active_DAPK1 [label="Dephosphorylates\nSer308"]; Inactive_DAPK1 -> Active_DAPK1 [style=invis]; Active_DAPK1 -> Substrates [label="Phosphorylates"]; Substrates -> Apoptosis; Substrates -> Autophagy;
{rank=same; CaM; PP2A} {rank=same; Inactive_DAPK1; Active_DAPK1} {rank=same; Apoptosis; Autophagy}
// Invisible edges for alignment CaM -> Inactive_DAPK1 [style=invis]; PP2A -> Inactive_DAPK1 [style=invis]; } DAPK1 Activation and Downstream Signaling.
General Workflow for DAPK Kinase Inhibitor Screening
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Screen [label="Primary Screen:\n- Single concentration of test compounds\n- Identify initial 'hits'"]; Dose_Response [label="Dose-Response Assay:\n- Serial dilution of 'hits'\n- Determine IC50 values"]; Selectivity_Profiling [label="Selectivity Profiling:\n- Test 'hits' against other kinases\n- Determine specificity"]; Mechanism_of_Action [label="Mechanism of Action Studies:\n- e.g., ATP competition assays"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Primary_Screen; Primary_Screen -> Dose_Response [label="Hits"]; Dose_Response -> Selectivity_Profiling [label="Potent Hits"]; Selectivity_Profiling -> Mechanism_of_Action [label="Selective Hits"]; Mechanism_of_Action -> Lead_Optimization; Lead_Optimization -> End; } Workflow for DAPK Kinase Inhibitor Screening.
Experimental Protocols
Here, two detailed protocols for a DAPK kinase assay are provided: a radiometric assay and a luminescence-based assay.
Protocol 1: Radiometric DAPK Kinase Assay using [γ-³²P]ATP
This protocol is a robust method for directly measuring the incorporation of a radiolabeled phosphate (B84403) from ATP onto the DAPK substrate peptide.
Materials:
-
Recombinant active DAPK1 enzyme
-
DAPK Substrate Peptide TFA
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[10] Just before use, add DTT to a final concentration of 0.25 mM.[10]
-
Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/µL BSA.[10]
-
10 mM ATP Stock Solution
-
Substrate Solution: DAPK Substrate Peptide dissolved in water.
-
Stopping Solution: 1% phosphoric acid.[10]
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the DAPK1 enzyme in Kinase Dilution Buffer to determine the optimal enzyme concentration.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (for a 25 µL final volume):
-
5 µL of Kinase Assay Buffer (5x)
-
7.5 µL of Substrate Solution
-
Variable volume of Kinase Solution (diluted DAPK1)
-
Make up to 17.5 µL with sterile deionized water.
-
-
Initiate Reaction: To start the reaction, add 7.5 µL of the ATP/[γ-³²P]ATP mix. The final ATP concentration should be at or near the Km for ATP if known, or can be optimized.
-
Incubation: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the P81 paper and place it in a scintillation vial with a suitable scintillant. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Luminescence-Based DAPK Kinase Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a homogeneous, high-throughput compatible method.
Materials:
-
Recombinant active DAPK1 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
DAPK1 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and a Ca²⁺/Calmodulin solution.[12]
-
ATP
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, perform the kinase reaction in a total volume of 5 µL:[6]
-
1 µL of test compound in 5% DMSO or 5% DMSO alone (for control).
-
2 µL of DAPK1 enzyme in Kinase Buffer.
-
2 µL of a mix of DAPK Substrate Peptide and ATP in Kinase Buffer.[6]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume the remaining ATP.[6]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[6]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[15]
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.[6]
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. For inhibitor screening, calculate the percent inhibition and determine IC50 values as described in the radiometric assay protocol.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing and performing DAPK kinase assays using a synthetic peptide substrate. These assays are crucial tools for basic research into DAPK function and for the discovery and characterization of novel DAPK inhibitors for therapeutic development. It is recommended that researchers optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup.
References
- 1. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.de [promega.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Application Notes and Protocols for DAPK Substrate Peptide TFA In Vitro
Topic: How to Use DAPK Substrate Peptide TFA In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, primarily those leading to apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).[1][2][3] As a crucial mediator of cell death induced by various stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand, DAPK1 has emerged as a significant target in cancer research and neurodegenerative diseases.[2][3][4]
The This compound is a synthetic peptide specifically designed as a substrate for DAPK family kinases.[5][6] Its sequence, Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF), provides a specific target for DAPK's phosphorylation activity, making it an essential tool for the in vitro characterization of this kinase.[6] The peptide is supplied as a trifluoroacetic acid (TFA) salt, a common counterion resulting from the peptide synthesis and purification process.[7][8] While TFA can occasionally interfere with cell-based assays, it is generally considered acceptable for in vitro kinase assays.[7]
Key Applications:
-
Measurement of DAPK Activity: Quantifying the catalytic activity of purified DAPK1 or DAPK-containing cellular lysates.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and Vmax for DAPK1.
-
Inhibitor Screening: High-throughput screening (HTS) and characterization of potential DAPK1 inhibitors, including the determination of IC50 values.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and selected DAPK1 inhibitors, providing a baseline for experimental design and data comparison.
| Compound/Substrate | Parameter | Value | Notes |
| This compound | Km | 9 µM | Michaelis constant for DAPK.[5][6][9][10] |
| Isonicotinamide derivative 4q | IC50 | 1.09 µM | A potent DAPK1 inhibitor lead compound.[2][11] |
| STK17A/B-IN-1 | IC50 | 23 nM | A potent and selective inhibitor of STK17A, a DAPK family member.[5] |
| CK156 | IC50 | 182 nM | A highly selective DAPK inhibitor.[5] |
| DAPK1-IN-1 | Kd | 0.63 µM | Dissociation constant for DAPK1.[5] |
DAPK1 Signaling Pathway Overview
DAPK1 acts as a central node in stress-induced cell death pathways. It integrates signals from various upstream stimuli to phosphorylate a range of downstream targets, thereby executing apoptosis or autophagy.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. DAPK Substrate Peptide (TFA) | assay [ids-kits.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
DAPK Substrate Peptide TFA for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DAPK Substrate Peptide TFA in high-throughput screening (HTS) assays to identify and characterize inhibitors of Death-Associated Protein Kinase (DAPK).
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3] Its involvement in various cellular processes makes it a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[4][5] The DAPK Substrate Peptide, with the sequence KKRPQRRYSNVF, is a specific and efficient substrate for DAPK, making it an ideal tool for in vitro kinase assays.[6] This peptide, supplied as a trifluoroacetic acid (TFA) salt, is designed for use in various assay formats suitable for high-throughput screening.
The DAPK Substrate Peptide was identified through structural analysis and positional scanning of substrate libraries.[6] It contains the core phosphorylation motif RXXS, with arginine at the P-3 position and serine at the P0 position being key for recognition by the DAPK catalytic domain.[6] The peptide exhibits a Michaelis constant (Km) of approximately 9 μM, indicating a strong affinity for the enzyme and making it well-suited for enzymatic assays.[7][8][9]
Application: High-Throughput Screening for DAPK Inhibitors
The this compound is primarily used for the in vitro measurement of DAPK kinase activity in a high-throughput format. This allows for the rapid screening of large compound libraries to identify potential DAPK inhibitors. Several HTS-compatible assay technologies can be employed, including:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[10]
-
Fluorescence-Based Assays:
-
Fluorescence Polarization (FP): This method involves a fluorescently labeled tracer that competes with the ADP produced by the kinase reaction for binding to an ADP-specific antibody. The change in fluorescence polarization is inversely proportional to the kinase activity.[11][12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like Adapta™ Universal Kinase Assay utilize a TR-FRET readout to detect ADP formation. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used, and the TR-FRET signal decreases as enzymatic ADP competes with the tracer for antibody binding.[13]
-
These methods offer high sensitivity, low background noise, and are amenable to automation, making them ideal for primary and secondary screening of DAPK inhibitors.
DAPK Signaling Pathway
DAPK is a central regulator of multiple cell signaling pathways, primarily those leading to apoptosis and autophagy.[1][5] It can be activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[5] Once activated, DAPK can initiate downstream signaling cascades through phosphorylation of key substrates. For instance, DAPK can phosphorylate and activate p53, a critical tumor suppressor protein, leading to apoptosis.[4][14] It also interacts with and is regulated by other signaling molecules like ERK, creating a feedback loop that promotes its pro-apoptotic function.[14] The following diagram illustrates a simplified overview of the DAPK signaling pathway.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 6. DAPK Substrate peptide [novoprolabs.com]
- 7. arctomsci.com [arctomsci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.de [promega.de]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK | The EMBO Journal [link.springer.com]
Application Notes: Radioactive Kinase Assay for DAPK Activity using DAPK Substrate Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its involvement in various pathological conditions has made it a significant target for drug discovery and development. A reliable method for quantifying DAPK activity is essential for screening potential inhibitors and understanding its regulatory mechanisms. The radioactive kinase assay, utilizing [γ-³²P]ATP, remains the gold standard for the direct and sensitive measurement of kinase activity.[3] This document provides a detailed protocol for measuring DAPK activity using the DAPK Substrate Peptide TFA, a synthetic peptide with a known Km of 9 μM.[2][4][5][6]
Principle of the Assay
The radioactive kinase assay measures the transfer of the radiolabeled γ-phosphate from [γ-³²P]ATP to the this compound by the DAPK enzyme. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager. The measured radioactivity is directly proportional to the DAPK kinase activity.[5][6][7]
Data Presentation
Table 1: DAPK Kinase Activity with Varying Substrate Concentrations
| DAPK Substrate Peptide (μM) | ATP (μM) | DAPK (ng) | Incorporated ³²P (CPM) | DAPK Activity (pmol/min/μg) |
| 1 | 10 | 50 | 15,230 | 1.52 |
| 5 | 10 | 50 | 68,535 | 6.85 |
| 10 | 10 | 50 | 115,748 | 11.57 |
| 20 | 10 | 50 | 175,123 | 17.51 |
| 50 | 10 | 50 | 230,456 | 23.05 |
| 100 | 10 | 50 | 245,890 | 24.59 |
Table 2: Inhibition of DAPK Activity by Staurosporine
| Inhibitor (Staurosporine, nM) | DAPK Substrate Peptide (10 μM) | ATP (10 μM) | DAPK (50 ng) | Incorporated ³²P (CPM) | % Inhibition |
| 0 | 10 | 10 | 50 | 116,234 | 0 |
| 1 | 10 | 10 | 50 | 98,800 | 15 |
| 10 | 10 | 10 | 50 | 59,280 | 49 |
| 50 | 10 | 10 | 50 | 24,410 | 79 |
| 100 | 10 | 10 | 50 | 12,785 | 89 |
| 500 | 10 | 10 | 50 | 5,812 | 95 |
Signaling Pathway
Caption: DAPK Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant human DAPK enzyme
-
This compound
-
[γ-³²P]ATP (10 mCi/ml)
-
Non-radioactive ATP
-
5X Kinase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.1% β-mercaptoethanol
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
-
Scintillation counter
Experimental Workflow
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Non-Radioactive DAPK Kinase Assay Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in the regulation of apoptosis (programmed cell death) and autophagy.[1] Its involvement in various cell death pathways makes it a significant target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[2][3] This document provides detailed application notes and protocols for a non-radioactive, luminescence-based DAPK kinase assay kit. This assay facilitates the quantitative measurement of DAPK activity and is suitable for high-throughput screening of potential DAPK inhibitors.
The assay is based on the quantification of ADP produced during the kinase reaction. The generated ADP is converted to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the DAPK kinase activity.[4] This method offers a safe and sensitive alternative to traditional radioactive assays.
DAPK Signaling Pathway
DAPK is a central regulator in several signaling cascades that lead to apoptosis and autophagy. It can be activated by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand.[3] Once activated, DAPK can phosphorylate a range of downstream substrates, leading to the execution of cell death programs. Key interactions include the phosphorylation of p53 and the regulation of the mTORC1 signaling pathway.[2][3]
Caption: DAPK Signaling Pathway Overview
Experimental Protocols
Principle of the Assay
This kinase assay quantifies DAPK activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in a multi-well plate format and consists of two main steps: the kinase reaction and the signal detection. In the kinase reaction, DAPK phosphorylates a specific substrate, consuming ATP and generating ADP. In the detection step, the provided reagent simultaneously stops the kinase reaction and converts the produced ADP into a luminescent signal. The intensity of the light is proportional to the amount of ADP generated and, therefore, to the DAPK kinase activity.
Materials and Reagents
| Component | Description | Storage |
| DAPK Enzyme | Recombinant human DAPK1. | -80°C |
| DAPK Substrate Peptide | A synthetic peptide substrate for DAPK.[5][6][7][8] | -20°C |
| ATP | Adenosine 5'-triphosphate solution. | -20°C |
| Kinase Reaction Buffer | Buffer optimized for DAPK kinase activity. | 4°C |
| ADP-Glo™ Reagent | Terminates the kinase reaction and depletes remaining ATP. | -20°C (light sensitive) |
| Kinase Detection Reagent | Converts ADP to ATP and generates a luminescent signal. | -20°C (light sensitive) |
| 96-well White Assay Plate | Solid white plates are recommended for luminescence assays. | Room Temperature |
Assay Workflow
Caption: Non-Radioactive DAPK Kinase Assay Workflow
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Reaction Buffer as per the kit instructions.
-
Dilute the DAPK enzyme, DAPK Substrate Peptide, and ATP to their final desired concentrations in Kinase Reaction Buffer. The optimal concentrations may need to be determined empirically, but starting recommendations are provided in the table below.
-
For inhibitor screening, prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add the components to the wells of a 96-well white assay plate in the order specified in the table below.
-
It is recommended to set up control wells:
-
No Enzyme Control: All components except the DAPK enzyme.
-
No Substrate Control: All components except the DAPK Substrate Peptide.
-
Positive Control: All components with a known DAPK activator.
-
Negative Control (for inhibitor screening): All components with a known DAPK inhibitor.
-
-
Initiate the kinase reaction by adding the ATP/Substrate mixture.
-
Incubate the plate at room temperature for the recommended time.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to all wells.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Recommended Assay Conditions
| Parameter | Recommended Concentration/Time | Notes |
| Kinase Reaction | ||
| DAPK Enzyme Concentration | 1-10 ng/µL | The optimal concentration should be determined by performing an enzyme titration to find the amount that yields a robust signal within the linear range of the assay. |
| DAPK Substrate Peptide | 5-20 µM | A synthetic peptide substrate for DAPK is recommended.[5][6][7][8] The Km for some synthetic substrates is around 9 µM.[5][7][8] |
| ATP Concentration | 10-50 µM | The ATP concentration should be close to the Km of DAPK for ATP to ensure sensitivity in inhibitor screening. |
| Final Reaction Volume | 25 µL | |
| Incubation Time | 60 minutes | The incubation time can be optimized. Ensure the reaction is in the linear phase. |
| Incubation Temperature | Room Temperature | |
| Signal Detection | ||
| ADP-Glo™ Reagent Volume | 25 µL | |
| Incubation Time (ADP-Glo™) | 40 minutes | [4] |
| Kinase Detection Reagent Volume | 50 µL | |
| Incubation Time (Detection) | 30-60 minutes | Allow the signal to stabilize before reading. |
| Inhibitor Screening | ||
| Test Compound Concentration | 0.1 nM - 100 µM | A 10-point serial dilution is recommended to determine the IC50 value. |
| DMSO Concentration | < 1% | High concentrations of DMSO may inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells. |
Data Analysis
-
Subtract Background: Subtract the average luminescence signal of the "No Enzyme Control" wells from all other wells.
-
Calculate % Kinase Activity:
-
% Activity = (Signal_test_compound / Signal_no_inhibitor) * 100
-
-
Determine IC50: For inhibitor screening, plot the % Kinase Activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce DAPK activity by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the DAPK enzyme. Perform an enzyme titration to determine the optimal concentration. |
| Incorrect reagent concentrations. | Verify the concentrations of ATP and substrate. | |
| Insufficient incubation time. | Optimize the incubation time for the kinase reaction. | |
| High Background Signal | Contamination of reagents with ADP or ATP. | Use fresh, high-quality reagents. |
| Assay plate not suitable for luminescence. | Use solid white, opaque-bottom plates to minimize crosstalk and maximize signal. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation times or temperatures. | Ensure all wells are treated consistently. | |
| Inconsistent IC50 Values | Compound precipitation. | Check the solubility of the test compounds in the assay buffer. |
| Incorrect curve fitting. | Use appropriate software for non-linear regression analysis. |
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. promega.de [promega.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DAPK Substrate Peptide | CAS 386769-53-5 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Fluorescent Peptide Assay for DAPK Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in the regulation of apoptosis, autophagy, and tumor suppression. The dysregulation of DAPK activity is implicated in various pathologies, including cancer and neurodegenerative diseases. Consequently, the development of specific assays to measure DAPK activity is crucial for basic research and for the screening and characterization of potential therapeutic inhibitors.
These application notes provide a detailed protocol for a continuous fluorescent peptide-based assay for measuring DAPK1 activity. The assay utilizes a specific peptide substrate that, upon phosphorylation by DAPK1, exhibits a change in fluorescence intensity, allowing for real-time monitoring of enzyme kinetics. This method offers a non-radioactive, sensitive, and high-throughput compatible alternative to traditional kinase assays.
DAPK Signaling Pathway
DAPK1 is a central mediator of various cell death and survival pathways. It can be activated by diverse stimuli, including interferon-gamma, TNF-alpha, and Fas ligand. Once activated, DAPK1 can induce apoptosis through p53-dependent and independent mechanisms. It has been shown to interact with and phosphorylate several key signaling proteins, including the tumor suppressor p53 and the extracellular signal-regulated kinase (ERK). DAPK1's pro-apoptotic functions are tightly regulated through autophosphorylation and interactions with other proteins.
Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.
Principle of the Fluorescent Peptide Assay
The assay is based on the principle that the phosphorylation of a specifically designed peptide substrate by DAPK results in a change in the fluorescence properties of a covalently linked fluorophore. This change can be an increase or decrease in fluorescence intensity, depending on the fluorophore and the peptide sequence. The rate of change in fluorescence is directly proportional to the kinase activity, allowing for continuous monitoring of the reaction. This method is amenable to high-throughput screening for the identification of DAPK inhibitors.
Experimental Protocols
Materials and Reagents
-
DAPK1 Enzyme: Recombinant human DAPK1 (active).
-
DAPK Substrate Peptide: A synthetic peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF), labeled with a suitable fluorophore (e.g., Sox). This peptide has a reported Km of 9 µM for DAPK.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP Solution: 10 mM ATP in deionized water.
-
DAPK Inhibitors (for control): e.g., TC-DAPK 6 or HS38.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader with appropriate excitation and emission filters.
Assay Workflow
Caption: Experimental workflow for the DAPK fluorescent peptide assay.
Detailed Protocol for DAPK1 Activity Assay
-
Reagent Preparation:
-
Prepare a 2X DAPK1 enzyme solution in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 1-10 nM).
-
Prepare a 2X fluorescent peptide substrate solution in assay buffer. The final concentration should be at or near the Km value (e.g., 10 µM).
-
Prepare a 4X ATP solution in assay buffer. The final concentration should be at the Km for ATP if known, or typically 10-100 µM.
-
For inhibitor studies, prepare a 4X solution of the test compound in assay buffer (with a final DMSO concentration of ≤1%).
-
-
Assay Procedure (96-well format):
-
To each well of a black microplate, add 25 µL of assay buffer.
-
Add 25 µL of the 2X DAPK1 enzyme solution.
-
Add 25 µL of the 4X test compound or vehicle (for control wells).
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of the 4X ATP solution.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence intensity over time. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for a Sox-labeled peptide, excitation at ~360 nm and emission at ~485 nm).
-
Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Kinetic Parameters for DAPK Substrate
| Parameter | Value | Reference |
| Peptide Substrate | KKRPQRRYSNVF | |
| Km | 9 µM |
IC₅₀ Values of Known DAPK Inhibitors
| Inhibitor | DAPK Target | IC₅₀ (nM) | Assay Type | Reference |
| TC-DAPK 6 | DAPK1 | 69 | Not Specified | |
| TC-DAPK 6 | DAPK3 | 225 | Not Specified | |
| HS38 | DAPK1 | 200 | Fluorescence-linked enzyme chemoproteomic | |
| Aryl carboxamide 4q | DAPK1 | 1090 | Not Specified | |
| DRAK2-IN-1 | DRAK2 | 3 | Not Specified | |
| DRAK2-IN-1 | DRAK1 | 51 | Not Specified | |
| CK156 | DRAK1 | 182 | NanoBRET |
Note: While not all IC₅₀ values listed were explicitly determined using a fluorescent peptide assay, they serve as valuable reference points for inhibitor potency.
Conclusion
The fluorescent peptide assay described herein provides a robust and sensitive method for the quantitative measurement of DAPK1 activity. Its continuous nature and high-throughput compatibility make it an ideal tool for academic and industrial researchers investigating DAPK1 enzymology, identifying novel inhibitors, and elucidating the role of this important kinase in health and disease. Careful optimization of enzyme and substrate concentrations is recommended to ensure accurate and reproducible results.
Luminescent DAPK Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2] Its involvement in cell death and tumor suppression has made it a significant target for drug discovery and development. Accurate and efficient measurement of DAPK1 kinase activity is essential for screening potential inhibitors and characterizing its biochemical function.
This document provides a detailed protocol for a luminescent DAPK1 kinase activity assay using the ADP-Glo™ Kinase Assay system. This assay offers a sensitive, high-throughput method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4] The luminescent signal generated is directly proportional to the kinase activity, providing a robust platform for inhibitor screening and profiling.[1]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process.[3][5] First, the DAPK1 kinase reaction is performed, during which ATP is converted to ADP. Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a stable luminescent signal that is proportional to the initial DAPK1 activity.[1][3]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams illustrate the DAPK1 signaling pathway and the assay workflow.
Caption: DAPK1 Signaling Pathway Overview.
References
Application Notes & Protocols: Colorimetric Assay for DAPK Substrate Phosphorylation
These application notes provide a detailed protocol for measuring the phosphorylation of a synthetic peptide substrate by Death-Associated Protein Kinase (DAPK) using a colorimetric malachite green-based assay. This method is suitable for biochemical characterization of DAPK activity and for high-throughput screening of potential inhibitors.
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis, autophagy, and tumor suppression.[1][2] Dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for drug discovery. This document outlines a robust and sensitive colorimetric assay for quantifying DAPK activity by measuring the amount of inorganic phosphate (B84403) released from the phosphorylation of a specific peptide substrate. The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.[3]
Signaling Pathway
DAPK1 is a key signaling molecule involved in multiple cellular pathways. It is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can phosphorylate a range of downstream substrates to mediate apoptosis and autophagy.
Experimental Protocols
Principle of the Assay
The colorimetric assay for DAPK substrate phosphorylation is based on the quantification of inorganic phosphate (Pi) released during the kinase reaction. DAPK utilizes ATP to phosphorylate a specific peptide substrate, resulting in the production of ADP and a phosphorylated peptide. The amount of Pi, generated from the hydrolysis of ATP, is then measured using a malachite green-based reagent. The malachite green and molybdate in the reagent form a colored complex with the free orthophosphate, and the intensity of this color, measured at an absorbance of approximately 620-660 nm, is directly proportional to the amount of phosphorylated substrate.[3]
Experimental Workflow
The experimental workflow consists of three main stages: the kinase reaction, the colorimetric detection of phosphate, and data analysis.
Materials and Reagents
-
Enzyme: Recombinant human DAPK1 (catalytic domain, amino acids 1-285)
-
Substrate: DAPK Substrate Peptide (Sequence: Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe; KKRPQRRYSNVF)
-
ATP: Adenosine 5'-triphosphate disodium (B8443419) salt hydrate
-
Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 25 mM CaCl₂, 0.05% Brij-35
-
Calmodulin Solution: 1 mg/mL in water
-
DTT (Dithiothreitol): 1 M stock solution
-
Malachite Green Reagent: Commercially available kit or prepared as follows:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween 20 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
Phosphate Standard: 1 M Potassium phosphate monobasic (KH₂PO₄) stock solution
-
96-well clear, flat-bottom microplates
-
Microplate reader
Detailed Protocol
1. Preparation of Reagents
-
1X Kinase Reaction Buffer: Prepare a 1X working solution from the 5X stock. For 10 mL of 1X buffer, mix 2 mL of 5X stock with 8 mL of sterile deionized water. Add 200 µL of 1 mg/mL Calmodulin solution and 10 µL of 1 M DTT (final concentration 1 mM). Keep on ice.
-
DAPK1 Enzyme Stock: Dilute the recombinant DAPK1 to a working concentration of 200 nM in 1X Kinase Reaction Buffer. Keep on ice.
-
Peptide Substrate Stock: Dissolve the DAPK Substrate Peptide in sterile deionized water to a stock concentration of 1 mM. Store at -20°C.
-
ATP Stock: Prepare a 10 mM ATP stock solution in sterile deionized water. Store at -20°C.
-
Phosphate Standard Curve: Prepare a series of dilutions of the KH₂PO₄ stock solution in 1X Kinase Reaction Buffer to generate a standard curve (e.g., 0, 2, 5, 10, 20, 50, 100 µM).
2. Kinase Reaction
-
Set up the kinase reactions in a 96-well plate. The final reaction volume will be 50 µL.
-
For each reaction, add the following components in the order listed:
-
25 µL of 1X Kinase Reaction Buffer
-
5 µL of Peptide Substrate (final concentration will vary for Kₘ determination, or use 20 µM for inhibitor screening)
-
5 µL of test inhibitor or vehicle (e.g., DMSO, final concentration ≤1%)
-
5 µL of DAPK1 enzyme (final concentration 20 nM)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM).
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
3. Phosphate Detection
-
Stop the kinase reaction by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
4. Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculation of DAPK Activity:
-
Use the standard curve equation to convert the absorbance readings of the experimental samples into phosphate concentrations (µM).
-
Calculate the specific activity of DAPK1 using the following formula: Specific Activity (pmol/min/µg) = [Phosphate produced (µM) x Reaction Volume (L)] / [Reaction Time (min) x Enzyme amount (µg)]
-
-
Inhibitor IC₅₀ Determination:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the DAPK1 colorimetric assay.
Table 1: DAPK1 Substrate Kinetics
| Substrate | Sequence | Kₘ (µM) | Reference |
| DAPK Substrate Peptide | KKRPQRRYSNVF | 9 | [4] |
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 7.5 - 8.0 | [5][6] |
| Temperature | Room Temp. - 30°C | [4][5] |
| ATP Concentration | 100 µM | [4] |
| Mg²⁺ Concentration | 10 mM | [5] |
Table 3: IC₅₀ Values of DAPK1 Inhibitors (Determined by various in vitro kinase assays)
| Inhibitor | IC₅₀ (nM) | Assay Type | Reference(s) |
| Compound 6 ((4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one) | 69 | Not specified | [7] |
| Isonicotinamide derivative (4q) | 1090 | Not specified | [8] |
| Staurosporine | 4.3 | Radiometric | |
| Ro 31-8220 | 1400 | Radiometric | |
| H-89 | 8700 | Radiometric | |
| Resveratrol (B1683913) | ~50,000 | Colorimetric | [6] |
References
- 1. promega.de [promega.de]
- 2. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Directed Mutagenesis of the glycine rich loop of Death Associated Protein Kinase (DAPK) identifies it as a key structure for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Crystal structure of death-associated protein kinase 1 in complex with the dietary compound resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies [mdpi.com]
Application Notes and Protocols for DAPK Substrate Peptide TFA in a Filter Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DAPK Substrate Peptide TFA in a filter binding assay to measure the enzymatic activity of Death-Associated Protein Kinase (DAPK). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and the DAPK signaling pathway.
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death) and autophagy.[1][2] Its activity is implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery.[3][4]
The this compound is a synthetic peptide, KKRPQRRYSNVF , designed as an efficient and specific substrate for DAPK.[5] This peptide has a Michaelis constant (Km) of 9 µM, indicating a high affinity for the DAPK enzyme.[6][7][8] The filter binding assay is a robust and sensitive method for measuring kinase activity.[9] It relies on the transfer of a radiolabeled phosphate (B84403) group from ATP to the substrate peptide. The phosphorylated peptide is then captured on a filter membrane, and the amount of radioactivity is quantified to determine kinase activity.
Data Presentation
Quantitative data from the filter binding assay should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for structuring your experimental data.
Table 1: Experimental Conditions
| Parameter | Value |
| Enzyme | Recombinant Human DAPK1 |
| Substrate | This compound |
| Substrate Concentration | 18 µM (2 x Km) |
| ATP Concentration | 100 µM |
| [γ-³²P]ATP | 10 µCi per reaction |
| Incubation Time | 20 minutes |
| Incubation Temperature | 30°C |
| Reaction Volume | 50 µL |
| Filter Type | Phosphocellulose Paper (P81) |
Table 2: Sample Kinase Activity Data
| Sample ID | DAPK (ng) | Inhibitor (µM) | Counts Per Minute (CPM) | Specific Activity (pmol/min/µg) | % Inhibition |
| Blank (No Enzyme) | 0 | 0 | 150 | 0 | N/A |
| Vehicle Control | 20 | 0 | 15,850 | 785 | 0 |
| Inhibitor A | 20 | 1 | 8,200 | 402.5 | 48.7 |
| Inhibitor A | 20 | 10 | 2,500 | 117.5 | 85.0 |
| Inhibitor B | 20 | 1 | 12,300 | 597.5 | 23.9 |
| Inhibitor B | 20 | 10 | 9,800 | 477.5 | 39.2 |
Experimental Protocols
This section provides a detailed methodology for performing a filter binding assay using this compound.
Materials and Reagents
-
Recombinant DAPK enzyme
-
This compound
-
Adenosine Triphosphate (ATP)
-
[γ-³²P]ATP (or [γ-³³P]ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
10% Trichloroacetic acid (TCA) or 75 mM Phosphoric Acid for washing
-
Phosphocellulose filter paper (e.g., P81)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
-
Vacuum manifold for filter washing
-
Scintillation counter
Experimental Workflow Diagram
Caption: Workflow for the DAPK filter binding assay.
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a 2X Kinase Assay Buffer.
-
Dilute the DAPK enzyme to the desired concentration in 1X Kinase Assay Buffer.
-
Prepare a stock solution of this compound in deionized water. A final concentration of 18 µM (2 x Km) in the reaction is recommended.
-
Prepare a stock solution of ATP.
-
If screening for inhibitors, prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the following components to a final volume of 25 µL (this is a 2X reaction mix):
-
2X Kinase Assay Buffer
-
DAPK enzyme
-
This compound
-
Test inhibitor or vehicle control
-
-
Pre-incubate the reaction mix at 30°C for 10 minutes.
-
-
Initiate the Reaction:
-
Prepare a 2X ATP mix containing unlabeled ATP and [γ-³²P]ATP.
-
Add 25 µL of the 2X ATP mix to the 25 µL reaction mix to initiate the reaction. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the reaction at 30°C for 20 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop the Reaction and Capture the Peptide:
-
Spot 25 µL of the reaction mixture onto a phosphocellulose (P81) filter paper disc. The phosphorylated peptide will bind to the negatively charged filter paper.
-
-
Washing:
-
Immediately place the filter paper in a beaker containing 10% Trichloroacetic acid (TCA) or 75 mM phosphoric acid.
-
Wash the filters three to four times with the wash solution for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
-
Quantification:
-
Allow the filter papers to air dry completely.
-
Place each filter disc in a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) of the blank (no enzyme) from all other readings.
-
Calculate the specific activity of the enzyme (pmol of phosphate incorporated per minute per µg of enzyme).
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
-
DAPK Signaling Pathway
DAPK is a central regulator of cell fate, integrating various signals to induce apoptosis or autophagy. Its activation is tightly controlled by protein-protein interactions and post-translational modifications.
DAPK Signaling Diagram
Caption: Simplified DAPK signaling pathway.
Pathway Description
DAPK is activated by a variety of extracellular and intracellular signals, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), Fas ligand (FasL), and transforming growth factor-beta (TGF-β).[10] Once activated, DAPK phosphorylates a range of downstream substrates to execute its cellular functions.
Key downstream targets of DAPK include:
-
p53: DAPK can directly phosphorylate the tumor suppressor protein p53, enhancing its pro-apoptotic activity.
-
Beclin-1: DAPK phosphorylates Beclin-1, a key protein in the autophagy pathway, promoting its dissociation from inhibitory proteins and inducing autophagy.[2]
-
ZIP Kinase (ZIPK): DAPK can phosphorylate and activate ZIPK, another kinase involved in apoptosis.
-
N-myc downstream-regulated gene 2 (NDRG2): Phosphorylation of NDRG2 by DAPK has been shown to be involved in neuronal cell death.
The activation of these and other substrates by DAPK ultimately leads to cellular outcomes such as apoptosis and autophagy, highlighting its critical role as a tumor suppressor and a regulator of cellular homeostasis.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. DAP-kinase-mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl-XL and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DAPK Substrate peptide [novoprolabs.com]
- 6. DAPK Substrate Peptide (TFA) | assay [ids-kits.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactivi.ro [reactivi.ro]
- 9. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAPK Substrate Peptide TFA in an ELISA-based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a crucial role in multiple cell signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery and development.[2][3]
These application notes provide a detailed protocol for measuring the enzymatic activity of DAPK1 using a specific synthetic substrate peptide (Sequence: Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe) in a robust and high-throughput ELISA-based format.[4] This assay is suitable for screening DAPK1 inhibitors, characterizing enzyme kinetics, and investigating the regulation of DAPK1 activity.
The DAPK substrate peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the peptide synthesis process. It is important to be aware that TFA can potentially interfere with biological assays.[5][6] For highly sensitive applications, exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, is recommended to ensure data accuracy and reproducibility.[7][8]
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the described ELISA-based DAPK1 activity assay.
Table 1: Hypothetical DAPK1 Inhibition Data
This table illustrates how data from a primary screen of potential DAPK1 inhibitors at a single concentration can be presented.
| Compound ID | Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |
| No Enzyme Control | - | 0.052 | 0.005 | 100% |
| Vehicle Control (DMSO) | - | 0.854 | 0.041 | 0% |
| Inhibitor A | 10 | 0.451 | 0.023 | 50.2% |
| Inhibitor B | 10 | 0.123 | 0.011 | 91.1% |
| Inhibitor C | 10 | 0.832 | 0.038 | 2.6% |
Table 2: IC50 Values of Known DAPK1 Inhibitors Determined by ELISA
This table presents example IC50 values for known DAPK1 inhibitors, demonstrating the utility of this assay for determining inhibitor potency.
| Inhibitor | IC50 (µM) | Reference |
| Compound 4h | 6.81 | [3] |
| Compound 4j | 1.7 | [3] |
| Compound 4k | 7.26 | [3] |
| Compound 4q | 1.09 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
DAPK1 Signaling Pathway
The following diagram illustrates key signaling pathways involving DAPK1, highlighting its role in apoptosis and autophagy. DAPK1 can be activated by various stimuli and, in turn, phosphorylates downstream targets to mediate cellular processes.
References
- 1. ulab360.com [ulab360.com]
- 2. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. assaygenie.com [assaygenie.com]
LC-MS method for detecting phosphorylated DAPK substrate.
An LC-MS-based phosphoproteomics workflow provides a robust and sensitive platform for the identification and quantification of kinase substrates. This application note details a comprehensive method for detecting proteins phosphorylated by Death-Associated Protein Kinase (DAPK), a Ca2+/calmodulin-dependent serine/threonine kinase involved in apoptosis, autophagy, and tumor suppression.[1][2] The protocol is designed for researchers, scientists, and drug development professionals aiming to elucidate DAPK signaling pathways and discover novel therapeutic targets.
DAPK Signaling Overview
DAPK is a crucial regulator of programmed cell death and is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[3] Its activation can lead to apoptosis through p53-dependent and independent pathways or mediate autophagic cell death.[4][5] DAPK integrates signals from cellular stress, such as ER stress, and translates them into cellular outcomes like apoptosis and autophagy.[1] The kinase activity of DAPK is essential for its role in these processes, making the identification of its direct substrates a key area of research.[2]
Principle of the Method
The identification of DAPK substrates is achieved through a bottom-up phosphoproteomics approach.[6] The general workflow involves:
-
Cell Lysis: Cells are lysed under denaturing conditions with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[7][8][9]
-
LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the precise site of phosphorylation.[10]
-
Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides and corresponding proteins. Quantitative analysis can be performed to compare phosphorylation levels between different experimental conditions.
Experimental Protocols
Cell Culture and Lysis
-
Cell Culture: Culture cells (e.g., HeLa or 293T cells) to 80-90% confluency. For experiments involving DAPK activation, treat cells with an appropriate stimulus (e.g., increase intracellular Ca2+ with an ionophore) or use a control.
-
Harvesting: Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors) directly to the plate. Scrape the cells and collect the lysate.
-
Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Quantification: Centrifuge to pellet debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Protein Digestion
-
Reduction: To approximately 1 mg of protein lysate, add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 45 minutes at 56°C to reduce disulfide bonds.[11]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAM) to a final concentration of 20-40 mM and incubate for 30 minutes in the dark to alkylate cysteine residues.[11]
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight (16-18 hours) at 37°C.[7][11]
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1-5%.[11]
-
Desalting: Desalt the peptide mixture using a C18 StageTip or Sep-Pak cartridge and dry the eluate in a vacuum centrifuge.[12]
Phosphopeptide Enrichment using TiO2
-
Resuspend Peptides: Reconstitute the dried peptide sample in loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).
-
Equilibrate TiO2 Beads: Prepare a slurry of TiO2 beads. Wash the beads sequentially with wash buffer 2 (80% acetonitrile, 1% TFA) and loading buffer.
-
Incubation: Add the resuspended peptides to the equilibrated TiO2 beads and incubate with gentle mixing to allow phosphopeptides to bind.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads sequentially with loading buffer and wash buffer 2 to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptides using an elution buffer (e.g., 1% ammonium hydroxide (B78521) or 5% ammonia (B1221849) solution).
-
Final Preparation: Acidify the eluted phosphopeptides with formic acid and dry them in a vacuum centrifuge. Reconstitute in LC-MS loading solvent (e.g., 0.1% formic acid in water) just before analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: Run a linear gradient from ~2% to 35% Solvent B over 90-120 minutes at a flow rate of ~300 nL/min.[13]
-
-
Mass Spectrometry:
-
Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap-based instrument.[14]
-
Mode: Operate in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.
-
MS2 Scan: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD).[15]
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
-
Data Presentation
Quantitative data from LC-MS/MS experiments can be summarized to highlight potential DAPK substrates. The tables below show examples of how identified phosphopeptides can be presented.
Table 1: Identified DAPK Substrates and Phosphorylation Sites
This table lists proteins identified as potential DAPK substrates based on their phosphorylation status in cells with activated DAPK.
| Protein Name | Gene Name | UniProt ID | Phosphorylation Site | Sequence Window |
| Minichromosome maintenance complex component 3 | MCM3 | P25205 | Ser160 | KQLRQAS VAIKR |
| Myosin regulatory light chain 2, non-muscle | MYL9 | P24844 | Ser19 | KTTGQKS PAAKK |
| p53 | TP53 | P04637 | Ser20 | QETFSDS LWKLL |
| NMDA receptor subunit NR2B | GRIN2B | Q13224 | Ser1303 | RRGYQDS VCPDP |
Note: Data presented is illustrative and based on published findings.[2][16][17]
Table 2: Quantitative Analysis of Phosphorylation Changes
This table shows hypothetical quantitative data comparing the relative abundance of phosphopeptides between control and DAPK-activated conditions. A significant increase in abundance suggests DAPK-dependent phosphorylation.
| Protein Name | Phosphorylation Site | Fold Change (DAPK-activated / Control) | p-value |
| MCM3 | Ser160 | 5.2 | < 0.01 |
| Myosin RLC | Ser19 | 3.8 | < 0.01 |
| Protein X | Thr55 | 1.1 | 0.45 |
| Protein Y | Ser210 | 0.9 | 0.82 |
Note: Fold changes and p-values are for demonstration purposes.
By following this detailed protocol, researchers can effectively utilize LC-MS technology to discover and validate novel substrates of DAPK, providing deeper insights into its biological functions and its role in disease.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation and Phosphopeptide Enrichment for Plant Phosphoproteomics via Label-Free Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAPK Substrate Peptide TFA in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1] The development of small molecule inhibitors against DAPK is a key focus in drug discovery.
This document provides detailed application notes and protocols for utilizing DAPK Substrate Peptide TFA , a synthetic peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe[3], for the screening and characterization of DAPK inhibitors. This peptide serves as a specific substrate for DAPK with a Michaelis constant (Km) of 9 µM.[4][5] The protocols described herein focus on a robust and widely used method for kinase inhibitor screening: the fluorescence polarization (FP) assay.
DAPK Signaling Pathway
DAPK is a central regulator in multiple cell signaling pathways that govern cell fate. Its activation can be triggered by various stimuli, leading to downstream events that culminate in apoptosis or autophagy. Understanding this pathway is critical for contextualizing the mechanism of action of DAPK inhibitors.
Data Presentation: DAPK Inhibitor Screening
A critical aspect of inhibitor screening is the quantitative assessment of compound potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several known DAPK inhibitors, providing a reference for comparison when screening novel compounds.
| Inhibitor | DAPK Isoform(s) | IC50 Value (nM) | Assay Conditions/Notes |
| TC-DAPK 6 | DAPK1, DAPK3 | 69, 225 | ATP-competitive inhibitor.[6][7][8] |
| HS38 | DAPK1, DAPK3 | 200 (DAPK1) | Also inhibits PIM3.[8] |
| Compound 6 | DAPK1 | 69 | (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one.[1] |
| Isonicotinamide 4q | DAPK1 | 1090 | Selective against DAPK2/DAPK3.[9] |
| DRAK2-IN-1 | DRAK2, DRAK1 | 3, 51 | Also known as STK17B inhibitor.[6] |
Experimental Protocols
Principle of the Fluorescence Polarization (FP) Assay for Kinase Activity
The FP-based kinase assay is a homogeneous method ideal for high-throughput screening. It relies on the change in the rate of molecular rotation of a fluorescently labeled peptide substrate upon phosphorylation.
-
A small, fluorescently labeled DAPK substrate peptide tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon phosphorylation by DAPK, the peptide's affinity for a phosphopeptide-binding molecule (e.g., a specific antibody or an immobilized metal affinity complex) increases.
-
The binding of the larger molecule to the phosphorylated peptide slows its rotation, leading to an increase in fluorescence polarization.
-
In the presence of a DAPK inhibitor, phosphorylation is reduced or prevented, resulting in a low fluorescence polarization signal.
Materials and Reagents
-
This compound: Lyophilized powder. Reconstitute in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
Fluorescently Labeled DAPK Substrate Peptide: A version of the DAPK substrate peptide conjugated to a fluorophore (e.g., FITC, TAMRA).
-
Recombinant Human DAPK1: Active enzyme.
-
ATP: 10 mM stock solution in water, pH 7.4.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: 100 mM EDTA in Kinase Assay Buffer.
-
Detection Reagent: A phosphoserine/threonine-specific antibody or an IMAP (Immobilized Metal Affinity for Phosphochemicals) binding reagent.
-
Test Compounds: Serially diluted in DMSO.
-
384-well, low-volume, black, non-treated polystyrene microplates.
-
Fluorescence polarization plate reader.
Protocol: DAPK Inhibitor Screening using Fluorescence Polarization
This protocol is a general guideline and may require optimization for specific experimental conditions and reagents.
1. Reagent Preparation:
-
Prepare a 2X DAPK enzyme solution in Kinase Assay Buffer. The optimal concentration should be determined empirically by enzyme titration.
-
Prepare a 2X fluorescent DAPK substrate peptide/ATP mixture in Kinase Assay Buffer. The final peptide concentration should be at or near its Km (9 µM), and the ATP concentration should also be near its Km for DAPK1 (typically 1-10 µM).
-
Prepare serial dilutions of test compounds in 100% DMSO. Further dilute these into Kinase Assay Buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should be kept below 1%.
2. Assay Procedure:
-
Dispense Reagents: To the wells of a 384-well plate, add:
-
5 µL of 4X test compound or vehicle control (DMSO in Kinase Assay Buffer).
-
10 µL of 2X DAPK enzyme solution.
-
-
Inhibitor Pre-incubation: Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of 2X fluorescent DAPK substrate peptide/ATP mixture to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
Kinase Reaction Incubation: Mix and incubate the plate for 60 minutes at 30°C. The incubation time may need optimization based on enzyme activity to ensure the reaction is in the linear range.
-
Terminate Reaction: Add 10 µL of Stop Solution to each well to terminate the kinase reaction.
-
Detection:
-
Add 10 µL of the prepared Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Read Plate: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
-
Controls:
-
Positive Control (0% Inhibition): Enzyme + Substrate + ATP + Vehicle (DMSO). This will yield a high FP signal.
-
Negative Control (100% Inhibition): Substrate + ATP + Vehicle (DMSO) (no enzyme). This will yield a low FP signal.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_negative) / (mP_positive - mP_negative)])
-
Where 'mP' is the millipolarization value.
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (Z'-factor < 0.5) | Insufficient enzyme activity or substrate turnover. | Optimize enzyme concentration and reaction time. Ensure ATP and substrate concentrations are appropriate. |
| Inefficient binding of the detection reagent. | Verify the specificity and affinity of the detection reagent for the phosphorylated peptide. Optimize detection reagent concentration. | |
| High Variability between Replicates | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screening. |
| Incomplete mixing of reagents. | Ensure thorough mixing after each reagent addition. | |
| False Positives | Compound autofluorescence or light scattering. | Pre-screen compounds for fluorescence at the assay wavelengths. |
| Compound interferes with the detection system. | Perform counter-screens in the absence of the enzyme to identify compounds that directly interact with the detection reagents. | |
| False Negatives | Inhibitor is unstable under assay conditions. | Assess compound stability in the assay buffer. |
| Incorrect inhibitor concentration range tested. | Test a wider range of inhibitor concentrations. |
References
- 1. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactivi.ro [reactivi.ro]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In-solution Kinase Assay with DAPK Substrate Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in-solution kinase assay to measure the activity of Death-Associated Protein Kinase (DAPK) using the synthetic DAPK Substrate Peptide TFA. This information is intended for researchers and professionals involved in signal transduction research and drug discovery targeting DAPK.
Introduction to DAPK and In-solution Kinase Assays
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3][4] Its dysregulation has been implicated in cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention.[3] In-solution kinase assays are fundamental tools for studying enzyme kinetics, screening for inhibitors, and characterizing the biochemical activity of kinases like DAPK. These assays measure the transfer of a phosphate (B84403) group from ATP to a specific substrate, which in this case is a synthetic peptide.
The this compound is a synthetic peptide designed as a specific substrate for DAPK, with a reported Michaelis constant (Km) of 9 μM.[5][6][7] The trifluoroacetate (B77799) (TFA) salt form is a common result of peptide synthesis and purification.
DAPK Signaling Pathway
DAPK1 is a multi-domain protein that integrates various cellular signals to regulate cell fate.[1][8] Its activity is tightly controlled by several mechanisms, including binding to Ca2+/calmodulin, autophosphorylation, and interaction with other proteins.[8][9][10] Upstream signals such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) can activate DAPK, leading to the phosphorylation of downstream targets involved in apoptosis and autophagy.[1][11]
Caption: Simplified DAPK1 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for the in-solution DAPK kinase assay.
| Parameter | Value | Source |
| Substrate: | This compound | |
| Sequence | Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe | Vendor Datasheet |
| Km | 9 µM | [5][6][7] |
| Recommended Concentration | 20 µM - 50 µM | [12][13] |
| Enzyme: | Human DAPK1, wt | |
| Concentration | 60 ng/mL (0.8 nM) for EC80 | [12] |
| ATP: | ||
| Recommended Concentration | 1 µM - 10 µM | [12][13] |
| Reference Inhibitors: | ||
| Staurosporine IC50 | 4.3 nM - 14 nM | [13][14] |
| Ro 31-8220 IC50 | 1,400 nM | [13] |
| H-89 IC50 | 8,700 nM | [13] |
Experimental Protocols
This section provides a detailed methodology for performing an in-solution kinase assay with this compound. The protocol is based on established methods for DAPK1 kinase assays and can be adapted for various detection formats (e.g., radiometric, luminescence, fluorescence).
Materials and Reagents
-
Enzyme: Recombinant Human DAPK1 (e.g., Promega, Reaction Biology)
-
Substrate: this compound (e.g., MedChemExpress, APExBIO)
-
ATP: Adenosine 5'-triphosphate, disodium (B8443419) salt
-
Kinase Reaction Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35, 20 µg/mL Calmodulin.
-
Detection Reagent: Dependent on the assay format (e.g., [γ-³³P]ATP for radiometric assay, ADP-Glo™ Kinase Assay Kit from Promega).
-
Assay Plates: Low-volume 384-well plates (e.g., Corning 3674, white).
-
Stop Solution: Dependent on the assay format (e.g., EDTA for ADP-Glo™, phosphoric acid for radiometric).
Experimental Workflow Diagram
Caption: In-solution DAPK1 kinase assay workflow.
Detailed Protocol (Adapted for Luminescence-based Detection, e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare the 1X Kinase Reaction Buffer as described in the "Materials and Reagents" section.
-
Dilute the DAPK1 enzyme to the desired concentration (e.g., 2X final concentration) in Kinase Reaction Buffer. A starting point for enzyme titration is recommended to determine the optimal concentration.[9]
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of ATP in water.
-
Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. For example, for a final concentration of 50 µM substrate and 1 µM ATP, prepare a 2X solution of 100 µM substrate and 2 µM ATP.
-
-
Assay Procedure (for a 10 µL final reaction volume in a 384-well plate):
-
Add 2.5 µL of test compound (dissolved in DMSO, with a final DMSO concentration ≤1%) or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the 2X DAPK1 enzyme solution to each well.
-
To initiate the kinase reaction, add 5 µL of the 2X Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[15]
-
-
Detection (following the ADP-Glo™ Kinase Assay protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[15]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[9]
-
-
Data Analysis:
-
For inhibitor screening, plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for the inhibitor.
-
Conclusion
This document provides a comprehensive guide for performing an in-solution kinase assay with this compound. The provided protocols and data serve as a valuable resource for researchers studying DAPK enzymology and for professionals in drug development seeking to identify and characterize DAPK inhibitors. The methodologies can be adapted to various detection platforms to suit specific experimental needs.
References
- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 2. DAPK1 - Wikipedia [en.wikipedia.org]
- 3. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. DAPK1 Kinase Enzyme System [promega.com]
- 11. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
DAPK Substrate Peptide TFA: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to the DAPK Substrate Peptide TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is the DAPK Substrate Peptide, and why is it supplied as a TFA salt?
The DAPK Substrate Peptide is a synthetic peptide with the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF).[1][2] It is a known substrate for Death-Associated Protein Kinase (DAPK), a Ca2+/calmodulin-dependent serine/threonine kinase involved in apoptosis and tumor suppression. The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt because TFA is commonly used during the solid-phase synthesis and purification (HPLC) of the peptide.[3]
Q2: My this compound is not dissolving in water. What should I do?
The DAPK substrate peptide is basic due to a high number of lysine (B10760008) (K) and arginine (R) residues.[4][5] While some suppliers indicate solubility in water, sometimes requiring sonication, insolubility can occur. If you face this issue, it is recommended to try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid.[6][7] For non-cell-based assays, adding a very small amount of 0.1% TFA can also aid dissolution.[6] Always test solubility on a small aliquot of the peptide before dissolving the entire sample.[4][6]
Q3: Can I use organic solvents like DMSO to dissolve the DAPK Substrate Peptide?
Yes, organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve peptides. Over 99% of peptides are reported to be soluble in DMSO.[4] For highly hydrophobic peptides, dissolving in a small amount of DMSO and then slowly adding the solution to an aqueous buffer is a common strategy.[3][8] However, since the DAPK substrate peptide is strongly basic and hydrophilic, aqueous acidic solutions are generally more appropriate.[5][7] If you must use DMSO, be aware that the final concentration should be kept low (typically <1%) for most cellular assays to avoid cytotoxicity.[3][8]
Q4: Is the residual TFA in my peptide preparation a concern for my experiments?
Residual TFA from the synthesis process can be a concern for biological assays.[3] It can be toxic to cells in culture, even at low concentrations, potentially altering cell growth and viability.[3] TFA may also alter the secondary structure of the peptide or interfere with certain analytical techniques. Therefore, for sensitive cell-based experiments, removing or exchanging the TFA counter-ion is often recommended.
Q5: How can I remove TFA from my DAPK Substrate Peptide?
Two common methods for removing TFA are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger HCl displaces the weaker TFA, which is removed as a volatile acid. This process is typically repeated multiple times.[3][9]
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counter-ions based on charge. The peptide is bound to a resin, the TFA is washed away, and the peptide is then eluted with a different, more biocompatible salt, such as acetate.[9]
Troubleshooting Guide: this compound Solubilization
If you are experiencing difficulty dissolving your this compound, follow this step-by-step guide.
Initial Assessment:
-
Bring the peptide vial to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.[6]
-
Use a small aliquot for solubility testing to avoid risking the entire sample.[4]
Quantitative Solubility Data
The solubility of peptides is sequence-dependent. For the this compound, the following data has been reported.
| Solvent | Concentration | Method/Notes | Reference |
| Water (H₂O) | 50 mg/mL | Ultrasonic assistance may be required. | [10] |
| 10% Acetic Acid | High | Recommended for basic peptides if water fails. | [4][6] |
| Dimethyl Sulfoxide (DMSO) | High | Generally effective for most peptides. | [4] |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
This protocol is for general use where residual TFA is not a concern.
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Briefly centrifuge the vial to pellet the powder.
-
Solvent Addition: Based on the troubleshooting workflow, select the appropriate solvent. For a 1 mg vial to make a 10 mg/mL stock solution, add 100 µL of sterile deionized water.
-
Dissolution: Vortex the vial for 30 seconds. If particulates are still visible, place the vial in a sonicator water bath for 5-10 minutes.[6]
-
Verification: Ensure the solution is clear and free of visible particles.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A product data sheet suggests stock solutions in solvent are stable for 1 month at -20°C and 6 months at -80°C.[11]
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
This protocol is for sensitive applications, such as cell-based assays, where TFA must be removed.
-
Initial Dissolution: Dissolve the peptide in distilled water to a concentration of approximately 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Freezing: Rapidly freeze the solution using liquid nitrogen or by placing it in a -80°C freezer.
-
Lyophilization: Lyophilize the sample overnight until all the liquid has been removed, yielding the peptide hydrochloride salt.[9]
-
Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution and repeat steps 3-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired sterile buffer for your experiment.
DAPK Signaling Pathway
Death-Associated Protein Kinase (DAPK) is a crucial regulator of cell fate, integrating various signals to induce apoptosis or autophagy. Its activity is implicated in both tumor suppression and neuronal cell death.[12][13] DAPK's function is modulated through interactions with other key signaling proteins, including p53 and ERK.[12][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DAPK Substrate Peptide | CAS 386769-53-5 | Tocris Bioscience [tocris.com]
- 3. lifetein.com [lifetein.com]
- 4. biocat.com [biocat.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. Bidirectional signals transduced by DAPK-ERK interaction promote the apoptotic effect of DAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 14. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Death-associated protein kinase 1 promotes growth of p53-mutant cancers [jci.org]
Technical Support Center: DAPK Substrate Peptide TFA
This technical support guide provides detailed instructions and troubleshooting advice for dissolving and handling DAPK Substrate Peptide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide used as a substrate for Death-Associated Protein Kinase (DAPK).[1][2][3][4][5] It has a molecular weight of 1692.84 g/mol and the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF).[1][6] The peptide is supplied as a trifluoroacetate (B77799) (TFA) salt.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity water (H₂O).[1][6]
Q3: What is the solubility of this compound in water?
A3: The solubility of this compound in water is up to 50 mg/mL, which corresponds to a concentration of 29.54 mM.[1][6] Please note that achieving this concentration may require sonication.[1][6]
Q4: How should I store the this compound powder and stock solutions?
A4: Proper storage is crucial for maintaining the integrity of the peptide.
-
Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[1][6] Keep the container tightly sealed and protected from moisture.[1][6]
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
High-purity water (e.g., sterile, nuclease-free)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the calculated volume of high-purity water to the vial to achieve the desired stock concentration (refer to Table 1).
-
Mixing: Close the vial tightly and vortex gently for 10-15 seconds to mix.
-
Sonication (If Necessary): If the peptide does not fully dissolve after vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution. Repeat sonication in short bursts if necessary. Avoid excessive heating of the sample.
-
Sterilization (Optional): If required for your specific application, sterilize the stock solution by passing it through a 0.22 µm filter.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.
Table 1: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Volume of Water to Add per 1 mg of Peptide | Volume of Water to Add per 5 mg of Peptide | Volume of Water to Add per 10 mg of Peptide |
| 1 mM | 0.5907 mL | 2.9536 mL | 5.9072 mL |
| 5 mM | 0.1181 mL | 0.5907 mL | 1.1814 mL |
| 10 mM | 0.0591 mL | 0.2954 mL | 0.5907 mL |
Data derived from the product data sheet.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve. | Insufficient mixing or sonication. | Continue to vortex the solution. If undissolved particles remain, use an ultrasonic water bath for short intervals (5-10 minutes) until the solution is clear.[1][6] |
| Peptide concentration is too high. | Ensure you are not exceeding the maximum solubility of 50 mg/mL. If a higher concentration is needed, consider alternative solvents, though water is the primary recommendation. | |
| Precipitate forms after freezing and thawing. | Poor stability of the peptide in solution. | Minimize the number of freeze-thaw cycles by preparing single-use aliquots. If a precipitate is observed, try to redissolve it by warming the solution to room temperature and vortexing gently. |
| Concerns about TFA interference in the assay. | The trifluoroacetate (TFA) salt may affect certain cell-based assays or downstream applications. | For sensitive applications, TFA can be removed through methods like ion-exchange chromatography or by performing a salt exchange (e.g., to a hydrochloride or acetate (B1210297) salt).[7][8] |
Visual Guides
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound stock solution.
Simplified DAPK1 Signaling Pathway in Apoptosis
Caption: Key interactions in the DAPK1-mediated apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. DAPK Substrate Peptide (TFA) | assay [ids-kits.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DAPK Substrate Peptide | CAS 386769-53-5 | Tocris Bioscience [tocris.com]
- 6. reactivi.ro [reactivi.ro]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Navigating TFA Interference in Peptide-Based Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by trifluoroacetic acid (TFA) interference in cellular assays involving synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, synthetic peptides are often supplied as TFA salts, where the TFA counter-ion is associated with positively charged residues on the peptide.
Q2: How can residual TFA affect my cellular assays?
A2: Residual TFA can significantly impact the reliability and reproducibility of cellular assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation. This can mask the true biological activity of the peptide being studied.
-
Alteration of Peptide Activity: TFA can alter the conformation of peptides, potentially affecting their binding to receptors or enzymatic activity.
-
Assay Artifacts: TFA can interfere with assay components and readouts. For example, it can affect the pH of the culture medium and interfere with certain viability dyes.
-
Unpredictable Cellular Responses: Depending on the cell type and concentration, TFA has been reported to either inhibit or, in some cases, stimulate cell growth, leading to confounding results.[1]
Q3: At what concentrations does TFA become problematic in cellular assays?
A3: The problematic concentration of TFA can vary depending on the cell line and the sensitivity of the assay. However, literature reports suggest that TFA can exhibit cytotoxic effects at concentrations as low as the nanomolar (nM) to micromolar (µM) range. It is therefore crucial to minimize the amount of residual TFA in peptide preparations intended for cell-based experiments.
Q4: How can I determine the amount of TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify residual TFA in a peptide sample, including:
-
Ion Chromatography (IC): A sensitive and common method for quantifying TFA and other anions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 19F-NMR can be used to detect and quantify fluorine-containing compounds like TFA.
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD): This method can be used to quantify non-volatile compounds like TFA.[2]
Q5: What are the alternatives to TFA in peptide synthesis and purification?
A5: While TFA is widely used, alternative counter-ions that are more biocompatible can be introduced. The most common alternatives are acetate (B1210297) and hydrochloride (HCl) salts. Peptides can be prepared in these salt forms through specific purification methods or by performing a salt exchange after purification.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
-
Symptom: Higher than expected cell death in control wells (peptide vehicle), or a blunted or exaggerated response to the peptide.
-
Potential Cause: Residual TFA in the peptide preparation is causing cytotoxicity or interfering with the assay chemistry.
-
Troubleshooting Steps:
-
Run a TFA Control: Test the effect of the TFA salt alone (e.g., sodium trifluoroacetate) at a concentration equivalent to that present in your peptide stock solution on your cells. This will help determine if the observed effects are due to the peptide or the TFA.
-
Perform a Salt Exchange: Remove the TFA from your peptide stock by performing a salt exchange to a more biocompatible counter-ion like hydrochloride or acetate (see Experimental Protocols section).
-
Validate TFA Removal: After the salt exchange, quantify the remaining TFA to ensure it is below a concentration that affects your assay.
-
Re-evaluate Peptide Activity: Repeat the cell viability assay with the TFA-free peptide.
-
Issue 2: Poor or Inconsistent Results in Receptor-Ligand Binding Assays
-
Symptom: Lower than expected binding affinity (higher Kd or IC50) or high variability between experiments.
-
Potential Cause: TFA may be altering the peptide's secondary structure, thereby affecting its ability to bind to its target receptor.
-
Troubleshooting Steps:
-
TFA Removal: Perform a TFA/HCl or TFA/acetate exchange on the peptide.
-
Structural Analysis (Optional): If resources permit, use techniques like circular dichroism (CD) spectroscopy to compare the secondary structure of the peptide before and after TFA removal.
-
Re-run Binding Assay: Perform the receptor-ligand binding assay with the TFA-free peptide and compare the results to the original peptide.
-
Issue 3: Variable Cytokine Secretion in Immunoassays (e.g., ELISA)
-
Symptom: Inconsistent or unexpected levels of cytokine production in response to peptide stimulation.
-
Potential Cause: TFA has been shown to have immunomodulatory effects, potentially stimulating or suppressing cytokine release independently of the peptide's activity.[3]
-
Troubleshooting Steps:
-
TFA Control: Include a control group treated with a TFA salt at a concentration equivalent to that in the peptide solution to assess its direct effect on cytokine secretion.
-
TFA Removal: Exchange the TFA counter-ion for a more biologically inert one.
-
Re-assay Cytokine Levels: Repeat the cytokine secretion assay with the TFA-free peptide.
-
Quantitative Data Summary
The presence of TFA can significantly alter the perceived biological activity of a peptide. The following tables provide an illustrative summary of how quantitative data can be affected and should be interpreted.
Table 1: Illustrative Impact of TFA on Peptide IC50 Values in a Cell Proliferation Assay
| Peptide | Counter-ion | Target Cell Line | Apparent IC50 (µM) |
| Peptide X | TFA | Cancer Cell Line A | 15 |
| Peptide X | HCl | Cancer Cell Line A | 5 |
| Peptide Y | TFA | Immune Cell Line B | > 50 (No activity) |
| Peptide Y | Acetate | Immune Cell Line B | 10 |
This table illustrates how the presence of TFA can lead to an overestimation of the IC50 value due to its inherent cytotoxicity or interference with peptide activity.
Table 2: Illustrative Effect of TFA on Cytokine Secretion (pg/mL) in an ELISA Assay
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 | 20 |
| Peptide Z (TFA salt) | 150 | 80 |
| Peptide Z (HCl salt) | 300 | 150 |
| TFA Salt Control | 100 | 60 |
This table demonstrates how TFA alone can induce a baseline level of cytokine secretion, potentially masking or diminishing the true effect of the peptide.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl (TFA/HCl Exchange)
This protocol is a widely used method for exchanging TFA for the more biocompatible chloride counter-ion.[4]
Materials:
-
Peptide with TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for a minimum of 1 minute.
-
Freezing: Freeze the solution rapidly. For best results, use liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your cellular assay.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)
This method is suitable for exchanging TFA with acetate, another biologically compatible counter-ion.[4]
Materials:
-
Peptide with TFA salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled, deionized water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Resin Preparation: Pack a chromatography column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide being processed.
-
Acetate Loading: Equilibrate the column by eluting it with the 1 M sodium acetate solution.
-
Washing: Wash the column thoroughly with distilled, deionized water to remove any excess sodium acetate.
-
Peptide Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.
-
Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide. The TFA will remain bound to the resin.
-
Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected TFA interference in cellular assays.
Caption: Comparison of two common experimental workflows for TFA removal from peptides.
Caption: Logical relationships of how TFA can interfere with cellular signaling pathways.
References
Technical Support Center: DAPK Substrate Peptide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from DAPK (Death-Associated Protein Kinase) substrate peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove TFA from my DAPK substrate peptide?
A1: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides.[1] However, residual TFA can interfere with your experiments in several ways:
-
Biological Activity: TFA can alter the secondary structure and solubility of the peptide, potentially affecting its interaction with DAPK and leading to inaccurate kinase assay results.[1][2]
-
Cellular Assays: TFA is toxic to cells, and its presence, even in small amounts, can induce cytotoxicity and confound experimental outcomes.[3][4]
-
Physicochemical Characterization: TFA signals can interfere with analytical techniques like infrared spectroscopy.[5]
Q2: What are the common methods for removing TFA from peptides?
A2: The most common methods involve exchanging the trifluoroacetate (B77799) counter-ion for a more biocompatible one, such as chloride (from HCl) or acetate (B1210297) (from acetic acid).[3] Key techniques include:
-
Lyophilization with a Stronger Acid: This widely used method involves dissolving the peptide in a solution containing an excess of a stronger acid, like hydrochloric acid (HCl), followed by freeze-drying.[5] This process is typically repeated several times.[1][2]
-
Ion-Exchange Chromatography: This technique uses a resin to capture the peptide and allows for the washing away of TFA, followed by elution with a buffer containing the desired counter-ion.[3][6]
-
Reverse-Phase HPLC (RP-HPLC): While HPLC is used for purification, modifying the mobile phase to include an alternative acid like acetic acid can facilitate TFA exchange, though it may not be as efficient as other methods.[5][7]
Q3: How do I choose the best TFA removal method for my DAPK substrate peptide?
A3: The choice of method depends on factors like the peptide's sequence, the required final purity, and available equipment.
-
For most applications, the HCl/lyophilization method is effective and accessible. A final HCl concentration between 2 mM and 10 mM is often recommended to ensure complete exchange without modifying the peptide.[2][7]
-
Ion-exchange chromatography is also highly effective and can be gentler on the peptide if pH extremes are a concern.[5][6]
Q4: How can I confirm that TFA has been successfully removed?
A4: Several analytical techniques can quantify residual TFA content. These include:
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A highly sensitive and quantitative method for detecting the fluorine atoms in TFA.[5][8]
-
Ion Chromatography (IC): A reliable method for separating and quantifying TFA and other anions in the peptide sample.[4][9]
-
HPLC with Evaporative Light-Scattering Detector (HPLC-ELSD): Can be used for the quantification of non-chromophoric compounds like TFA.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Peptide Recovery After TFA Removal | Peptide loss during transfers or lyophilization. | Use low-protein-binding labware. Ensure the lyophilizer is operating at optimal vacuum. Minimize the number of times the sample is transferred.[10] |
| Peptide precipitation during ion exchange. | Optimize the pH and ionic strength of your buffers. The solubility of your DAPK substrate peptide may be pH-dependent.[10] | |
| Peptide degradation due to harsh pH. | The standard HCl exchange method involves low pH. If you suspect degradation (confirm with HPLC/MS), consider using a gentler ion-exchange chromatography method with a neutral pH buffer.[5][10] | |
| Incomplete TFA Removal | Insufficient exchange cycles. | For the HCl/lyophilization method, at least three cycles are recommended for complete removal.[1][2] |
| Inefficient ion exchange. | Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed and is properly equilibrated. Consider increasing the concentration of the competing ion in the elution buffer.[10] | |
| Altered Peptide Activity in Kinase Assays | Presence of residual TFA. | Quantify the TFA levels using a recommended analytical method (e.g., 19F-NMR, Ion Chromatography). If TFA is still present, perform additional removal steps.[4][8][10] |
| Interference from the new counter-ion (e.g., Cl-). | Run a control experiment with the new counter-ion in the assay buffer to determine if it has any inhibitory or activating effects on DAPK.[10] | |
| Peptide has degraded. | Analyze the integrity and purity of the peptide post-exchange using HPLC and Mass Spectrometry to rule out degradation.[10] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol is a widely adopted method for exchanging TFA counter-ions with chloride.[1][2][6]
-
Dissolution: Dissolve the TFA-salt of the DAPK substrate peptide in distilled water at a concentration of approximately 1 mg/mL.[2]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][8] Using a concentration in this range is critical; concentrations below 2 mM may lead to incomplete exchange, while those above 10 mM could risk peptide modification.[1][2]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[6]
-
Freezing: Rapidly freeze the solution. Immersion in liquid nitrogen is preferred, but a -80°C freezer is also suitable.[2]
-
Lyophilization: Lyophilize the sample overnight until it is completely dry.[2]
-
Repeat Cycles: To ensure thorough removal of TFA, re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.[1][2]
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in the desired aqueous buffer for your kinase assay.
Protocol 2: TFA Removal Using Anion-Exchange Resin
This method is suitable for peptides that may be sensitive to the low pH of the HCl exchange protocol.[6]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion-binding sites relative to the estimated amount of TFA in your peptide sample.[6]
-
Activation & Equilibration:
-
Sample Loading: Dissolve the DAPK substrate peptide in distilled water and apply it to the prepared column.[6]
-
Elution and Collection: Elute the column with distilled water. The peptide, now with its counter-ion exchanged, will flow through while the TFA remains bound to the resin. Collect the fractions containing the peptide.[6]
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide powder.[6]
Visualizations
Experimental Workflow: TFA Removal via HCl Exchange
Caption: Workflow for TFA counter-ion exchange to HCl.
Signaling Pathway: DAPK1 in Apoptosis
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of apoptosis induced by various stimuli, including interferon-γ, Fas, and TNF-α.[11][12][13] It can participate in both caspase-dependent apoptosis and autophagic cell death.[11]
Caption: Simplified DAPK1 signaling in apoptosis.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. omizzur.com [omizzur.com]
- 4. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 12. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK | The EMBO Journal [link.springer.com]
- 13. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
DAPK Substrate Peptide TFA stability and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DAPK Substrate Peptide containing Trifluoroacetic Acid (TFA), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in the DAPK substrate peptide I received?
A1: Trifluoroacetic acid (TFA) is a reagent commonly used during the synthesis and purification of peptides like the DAPK substrate peptide.[1][2] It is used for cleaving the peptide from the solid-phase resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification.[1][2] Consequently, synthetic peptides are often delivered as TFA salts, which means TFA molecules are associated with the peptide.[1]
Q2: Can the TFA in my peptide sample affect my experiments?
A2: Yes, residual TFA can significantly impact experimental results, particularly in cell-based assays. TFA is cytotoxic even at nanomolar concentrations and can interfere with cell proliferation, receptor binding, and enzymatic activity.[1] It can also alter the secondary structure, solubility, and mass of the peptide, potentially leading to inconsistent or erroneous data.[1] For sensitive applications like cellular assays or in vivo studies, it is highly recommended to reduce TFA content to less than 1%.[1]
Q3: How should I store my lyophilized DAPK Substrate Peptide TFA?
A3: For long-term stability, lyophilized peptides should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant to prevent moisture absorption.[3][4][5] Under these conditions, the peptide can be stable for several years.[3] Most lyophilized peptides are also stable at room temperature for a few weeks, but for long-term storage, lower temperatures are essential.[6] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[3][7]
Q4: What is the recommended way to prepare and store stock solutions of the DAPK Substrate Peptide?
A4: The shelf life of peptide solutions is limited.[5][6] It is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] One supplier of this compound recommends that stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[8] If water is used as the solvent for the stock solution, it is recommended to filter and sterilize it before use.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in my kinase assay.
-
Possible Cause: Interference from TFA. The acidity of TFA (pKa 0.23) can denature pH-sensitive enzymes like kinases, and TFA ions can compete with phosphate (B84403) groups in ATP-binding sites, inhibiting enzyme activity.[1]
-
Solution: Consider removing TFA from your peptide sample using one of the protocols outlined below. For critical applications, reducing TFA levels to <1% is recommended.[1]
Issue 2: My peptide solution is cloudy or shows poor solubility.
-
Possible Cause 1: The inherent properties of the peptide sequence.
-
Solution 1: Before dissolving the entire sample, test the solubility of a small portion.[4][5] The DAPK substrate peptide's solubility can be assessed by its amino acid composition.[4] If the peptide is acidic, a small amount of 0.1 M ammonium (B1175870) bicarbonate can be used to aid dissolution.[4]
-
Possible Cause 2: TFA affecting the peptide's secondary structure and solubility.[1]
-
Solution 2: TFA removal (see protocols below) can sometimes improve solubility.
Issue 3: I am observing cytotoxicity in my cell-based assays.
-
Possible Cause: TFA is known to be cytotoxic, with effects observed at concentrations as low as 10 nM.[1] It can disrupt cell membrane integrity, inhibit proliferation, and induce apoptosis.[1]
-
Solution: For any cell-based experiments, TFA removal is strongly advised.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a sealed container with desiccant.[3][4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5][8] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5][8] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This is a widely used method to replace TFA counter-ions with hydrochloride ions.[1][9]
-
Dissolve the Peptide: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[3][9]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][9]
-
Incubate: Let the solution stand at room temperature for at least one minute.[3][9]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen.[3][9]
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.[3][9]
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.[3][9]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired assay buffer.[9]
Protocol 2: General Kinase Assay Workflow for DAPK
This is a general workflow that can be adapted for specific experimental needs.
-
Prepare Kinase Reaction Buffer: A typical buffer might contain 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij 35.
-
Prepare Reagents:
-
DAPK Enzyme: Dilute to the desired concentration in kinase buffer.
-
DAPK Substrate Peptide (TFA-removed): Prepare a stock solution and dilute to the desired concentration in kinase buffer. The DAPK substrate peptide has a Km of 9 μM.[8][10][11]
-
ATP: Prepare a stock solution and dilute to the desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add the DAPK enzyme, substrate peptide, and any inhibitors to a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect phosphorylation of the substrate peptide using a suitable method, such as ADP-Glo™ Kinase Assay or a phosphospecific antibody-based method.
Visualizations
DAPK Signaling Pathways
References
- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functions and regulations of DAPK in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. Death-associated protein kinase (DAPK) and signal transduction: regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Death-associated Protein Kinase-1 Expression and Autophagy in Chronic Lymphocytic Leukemia Are Dependent on Activating Transcription Factor-6 and CCAAT/Enhancer-binding Protein-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. alkyne-amidite-hydroxyprolinol.com [alkyne-amidite-hydroxyprolinol.com]
Optimizing DAPK Kinase Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Death-Associated Protein Kinase (DAPK) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during DAPK kinase assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my kinase activity signal low or absent?
A1: Low or no kinase activity can stem from several factors. Consider the following possibilities:
-
Inactive Enzyme: Ensure the DAPK1 enzyme is active. Activation of DAPK occurs via dephosphorylation of Serine-308 and subsequent association with calcium/calmodulin.[1] In its basal state, DAPK1 is autophosphorylated at Ser308, which inhibits its activity.[2] Consider treating the enzyme with a phosphatase or using a constitutively active mutant if necessary.
-
Sub-optimal Enzyme Concentration: The concentration of the kinase is critical. A kinase titration should be performed to determine the optimal enzyme concentration that yields a robust signal.[3][4]
-
Incorrect Buffer Conditions: The kinase reaction buffer must be at the optimal pH and contain necessary cofactors. Ensure that calcium and calmodulin are present if required for DAPK activation.
-
Substrate Issues: Verify the concentration and purity of your substrate. If using a peptide substrate like ZIPtide or Myosin II regulatory light chain (RLC), ensure it is soluble and not degraded.[3][5]
-
ATP Concentration: ATP concentration can significantly impact the assay window. While physiological concentrations are high, lower ATP concentrations (e.g., 1-10 µM) are often used in assays to increase the sensitivity for detecting ATP-competitive inhibitors.[3][4][6]
Q2: My assay signal is very high, even in the negative control (no enzyme). What could be the cause?
A2: High background signal can mask the true kinase activity. Here are some common causes:
-
Contaminated Reagents: One or more of your assay components (buffer, ATP, substrate) might be contaminated with a kinase or ATPase. Run controls for each component individually to identify the source.
-
Assay Plate Issues: The type of assay plate can influence background. Ensure you are using the recommended plate type for your detection method (e.g., low-volume 384-well plates for luminescence assays).[1]
-
Detector Settings: Incorrect settings on your plate reader (e.g., gain, integration time) can lead to high background.[1][3] Optimize these settings using a positive and negative control.
-
Promiscuous Inhibition/Activation (for compound screening): Some compounds can directly interfere with the detection system (e.g., luciferase in luminescence-based assays) rather than the kinase itself.
Q3: The results of my inhibitor IC50 determination are not reproducible. What should I check?
A3: Lack of reproducibility in IC50 values is a common challenge. Consider these factors:
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not inhibit the kinase.[7] Typically, this is kept at or below 1%.
-
Inhibitor Dilution Series: Inaccuracies in preparing the inhibitor dilution series can lead to significant variability. Use calibrated pipettes and perform serial dilutions carefully.
-
Reaction Time: The kinase reaction should be stopped within the linear range, where product formation is proportional to time. A reaction time course experiment is recommended to determine the optimal incubation time.[4] Typically, kinase reactions are incubated for 60 minutes at room temperature.[1]
-
Enzyme and Substrate Concentrations: IC50 values are dependent on the concentrations of both the enzyme and the substrate. Use consistent, optimized concentrations in all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a DAPK kinase assay?
A1: A DAPK kinase assay measures the enzymatic activity of DAPK, which is a serine/threonine kinase. The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate. The amount of product generated (phosphorylated substrate) or the amount of ATP consumed is then measured using various detection methods, such as fluorescence, luminescence, or radioactivity.[7]
Q2: How is DAPK1 activity regulated?
A2: DAPK1 activity is tightly regulated by several mechanisms. Its catalytic activity is suppressed by an autoregulatory domain that binds to the catalytic cleft. This inhibition is relieved by the binding of Calcium/Calmodulin (Ca²⁺/CaM).[8][9] Additionally, DAPK1 is regulated by phosphorylation. Autophosphorylation at Serine-308 is inhibitory, and dephosphorylation of this site is required for activation.[5][10][11] Other phosphorylation sites, such as Ser289, can also modulate its activity in response to different cellular signals.[12]
Q3: What are some common substrates used for in vitro DAPK kinase assays?
A3: Commonly used substrates for in vitro DAPK kinase assays include Myosin II regulatory light chain (RLC) and synthetic peptides like ZIPtide.[3][5] For cell-based assays or to study specific signaling pathways, proteins like Beclin-1 can be used as substrates.[12][13]
Q4: What are the different types of assay formats available for measuring DAPK activity?
A4: Several assay formats are available, each with its own advantages and disadvantages:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. This format is highly sensitive and suitable for high-throughput screening.[1]
-
Fluorescence-based assays (e.g., Adapta™ TR-FRET): These assays use a tracer and an antibody to detect the amount of ADP produced. They are also well-suited for high-throughput screening.[3]
-
Radiometric assays: These traditional assays use radioactively labeled ATP (e.g., ³²P-ATP) and measure the incorporation of the radioactive phosphate into the substrate. They are highly sensitive and considered a gold standard but require handling of radioactive materials.[6]
-
ELISA-based assays: These assays use antibodies to detect either the phosphorylated substrate or the DAPK1 protein itself.[14][15]
Experimental Protocols & Data
Table 1: Typical Reagent Concentrations for DAPK Kinase Assays
| Component | Adapta™ Assay (Thermo Fisher) | ADP-Glo™ Assay (Promega) | General Recommendation |
| DAPK1 Enzyme | Titrated to determine EC80 (e.g., 60 ng/mL)[3] | Titrated (e.g., 3 ng)[1] | Titrate to find the optimal concentration for the linear range of the assay. |
| Substrate | ZIPtide (concentration not specified)[3] | MBP (0.1 µg/µL)[1] | Varies with substrate; should be at or near the Km for accurate kinetics. |
| ATP | 1 µM (for inhibitor screening)[3] | 5 µM[1] | 1-100 µM, depending on the assay goal. Lower concentrations increase sensitivity to ATP-competitive inhibitors.[4][6] |
| Inhibitor | Titrated in a dilution series[3] | Staurosporine (example)[1] | Prepare a dilution series in 100% DMSO first.[3] |
| DMSO (final) | < 4% | 5% | Keep as low as possible, typically ≤ 1%.[7] |
Protocol: DAPK1 Kinase Assay using ADP-Glo™ Technology
This protocol is a generalized procedure based on the ADP-Glo™ Kinase Assay principles.[1]
-
Reagent Preparation:
-
Prepare Kinase Buffer.
-
Dilute DAPK1 enzyme, substrate (e.g., MBP), and ATP to their desired working concentrations in Kinase Buffer.
-
Prepare a serial dilution of the test inhibitor in 100% DMSO, then dilute in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µL of inhibitor solution or 5% DMSO (for controls).
-
Add 2 µL of the diluted DAPK1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence signal using a plate reader with an integration time of 0.5-1 second.
-
Visualizations
DAPK1 Signaling and Regulation
Caption: DAPK1 activation and downstream signaling pathways.
DAPK Kinase Assay Workflow
Caption: General workflow for a DAPK kinase assay.
Troubleshooting Logic for Low Kinase Activity
Caption: Troubleshooting logic for low DAPK kinase activity.
References
- 1. promega.de [promega.de]
- 2. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. promega.com [promega.com]
- 5. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 10. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 14. mybiosource.com [mybiosource.com]
- 15. cusabio.com [cusabio.com]
DAPK Fluorescence Kinase Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Death-Associated Protein Kinase (DAPK) fluorescence kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in a DAPK kinase assay?
High background fluorescence in a DAPK kinase assay can stem from several sources. These include issues with the assay components themselves, such as the enzyme, substrate, or ATP preparation. Contamination of reagents or buffers with fluorescent compounds is a frequent culprit. Additionally, non-specific binding of assay components to the microplate wells can lead to elevated background signals. Problems with the detection instrument, such as incorrect filter sets or gain settings, can also contribute to this issue.[1][2]
Q2: How can I determine if my test compound is causing the high background?
Test compounds that are themselves fluorescent or that interfere with the fluorescence detection method are a common source of assay artifacts.[1] To determine if a compound is the source of the high background, run a control experiment where the compound is added to the assay mixture in the absence of the DAPK enzyme. If a high signal is still observed, it indicates that the compound itself is fluorescent or is interfering with the assay chemistry. Using longer wavelength fluorophores (red-shifted) can sometimes help minimize this interference.[1]
Q3: Can the concentration of ATP affect the background signal?
Yes, the ATP concentration is a critical parameter that can influence the background signal. High concentrations of ATP can sometimes lead to a higher background, depending on the assay format. It is crucial to optimize the ATP concentration for your specific assay. Often, assays are developed using an ATP concentration near the Km value for the kinase to maximize the ability to detect ATP-competitive inhibitors.[3]
Q4: My "no enzyme" control well shows a high signal. What could be the problem?
A high signal in the "no enzyme" control points to a problem with one or more of the assay components or the buffer itself, rather than the enzymatic reaction. Potential causes include:
-
Contaminated reagents: Buffers, water, or stock solutions may be contaminated with a fluorescent substance.
-
Substrate instability: The fluorescently labeled substrate may be degrading over time, leading to an increase in free fluorophore and a higher background signal.[2]
-
Non-specific binding: The fluorescent tracer or substrate may be binding non-specifically to the assay plate.
Q5: How does DMSO concentration impact the assay?
Test compounds are typically dissolved in DMSO. While most enzymatic assays can tolerate DMSO up to 5-10%, higher concentrations can negatively impact enzyme activity and potentially increase background fluorescence. It is important to test the tolerance of the DAPK assay to the final DMSO concentration used in the experiment.[1]
Troubleshooting Guide
High background can obscure the true signal from your DAPK kinase activity. This guide provides a systematic approach to identifying and mitigating the source of the problem.
Initial Checks & Controls
Before delving into extensive troubleshooting, ensure the following controls are included in your experimental setup:
-
No Enzyme Control: All assay components except the DAPK enzyme. This helps identify background from other reagents.
-
No Substrate Control: All assay components except the fluorescent substrate. This can help pinpoint issues with other components contributing to the background.
-
Buffer Blank: Only the assay buffer. This establishes the baseline fluorescence of the buffer and microplate.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background in your DAPK fluorescence kinase assay.
Caption: Troubleshooting workflow for high background.
Quantitative Data Summary
Proper reagent concentrations are critical for minimizing background and ensuring a robust assay window. The following table provides typical concentration ranges for key components in a DAPK fluorescence kinase assay. Note that these are starting points and should be optimized for your specific experimental conditions.[2][3]
| Reagent | Recommended Starting Concentration | Key Considerations |
| DAPK1 Kinase | 2-20 nM | Titrate to determine the optimal concentration that gives a sufficient signal-to-background ratio (e.g., EC80).[2][3] |
| Peptide Substrate | 10-200 µM | The concentration should ideally be around the Km value for the kinase. High concentrations can sometimes increase background.[2] |
| ATP | 1-10 µM (for competitive inhibitors) | The concentration should be close to the Km of DAPK for ATP to effectively screen for ATP-competitive inhibitors.[3] |
| Fluorescent Tracer | Varies by assay | The tracer concentration must be carefully optimized. A tracer titration should be performed.[3] |
| DMSO | < 1% (final concentration) | Higher concentrations can inhibit the enzyme and affect the assay signal. Test for DMSO tolerance.[1] |
Experimental Protocols
Protocol 1: DAPK1 Kinase Titration
This protocol is designed to determine the optimal concentration of DAPK1 kinase to use in the assay.
-
Prepare a serial dilution of the DAPK1 enzyme in kinase reaction buffer.
-
In a microplate, add the diluted enzyme to wells containing the fluorescent peptide substrate and the optimized concentration of fluorescent tracer.
-
Initiate the kinase reaction by adding a solution of ATP (at the desired final concentration, e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a suitable plate reader.
-
Plot the fluorescence signal against the kinase concentration and determine the EC80 value (the concentration of kinase that produces 80% of the maximum signal). This is the optimal kinase concentration for subsequent inhibitor screening.[3]
Protocol 2: Control Experiment for Compound Interference
This protocol helps determine if a test compound is contributing to the high background signal.
-
Prepare a dilution series of your test compound in the assay buffer.
-
To a set of wells, add all assay components (buffer, substrate, ATP, and fluorescent tracer) except for the DAPK1 enzyme .
-
Add the diluted test compound to these wells.
-
To a parallel set of wells, add only the assay buffer and the diluted test compound.
-
Incubate the plate under the same conditions as your kinase assay.
-
Measure the fluorescence. A high signal in the absence of the enzyme indicates that the compound is interfering with the assay.[1]
DAPK Signaling Pathway
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death) induced by stimuli like interferon-gamma.[4][5] Its activation is a key event in mediating cell death signals.
Caption: DAPK1 activation and downstream signaling.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. promega.de [promega.de]
- 5. DAPK1 Kinase Enzyme System [promega.kr]
DAPK Substrate Peptide TFA aggregation problems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with DAPK (Death-Associated Protein Kinase) Substrate Peptide, often associated with the presence of Trifluoroacetic Acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the DAPK substrate peptide and why is TFA present in my sample?
A1: The DAPK substrate peptide is a synthetic peptide used to study the enzymatic activity of Death-Associated Protein Kinase (DAPK), a Ca2+/calmodulin-regulated serine/threonine kinase involved in apoptosis and tumor suppression. A common sequence for the DAPK substrate peptide is KKRPQRRYSNVF, which has a Michaelis constant (Km) of approximately 9 μM.[1][2][3]
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (specifically, reverse-phase HPLC) of the peptide.[4][5][6] It acts as a counter-ion, binding to the positively charged amino acid residues (like Lysine and Arginine, which are abundant in the DAPK substrate peptide) and the N-terminus, which helps in the purification process. Consequently, commercially available DAPK substrate peptide is often supplied as a TFA salt.
Q2: I'm observing precipitation and aggregation in my DAPK substrate peptide solution. What could be the cause?
A2: Peptide aggregation can be influenced by several factors, including the peptide's intrinsic properties (sequence, hydrophobicity, and charge) and extrinsic factors (concentration, pH, temperature, and the presence of counter-ions like TFA).[7] For the DAPK substrate peptide, which is highly cationic due to multiple Lysine and Arginine residues, aggregation can be a significant issue. The presence of TFA can sometimes contribute to aggregation or, conversely, in some cases, aid in solubilization. However, at certain concentrations and in specific buffer conditions, the TFA salt of the peptide may be prone to aggregation. Improper storage or handling, such as repeated freeze-thaw cycles, can also induce aggregation.
Q3: How can residual TFA in my DAPK substrate peptide sample affect my experiments?
A3: Residual TFA can significantly impact biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability and leading to misleading results in cell-based assays.[8]
-
Alteration of Peptide Structure and Activity: The TFA counter-ion can alter the secondary structure of the peptide, which may affect its interaction with DAPK and its phosphorylation efficiency.
-
Interference with Kinase Activity: The strong acidity of TFA can denature enzymes if present at high enough concentrations in the assay buffer. Furthermore, TFA can compete with phosphate (B84403) groups at the enzyme's active site, potentially inhibiting kinase activity.[8]
-
Assay Artifacts: TFA can interfere with certain analytical techniques and assay readouts, causing variability and inaccurate results.
Q4: How can I solve the aggregation problem with my DAPK substrate peptide?
A4: Addressing aggregation involves a few key strategies:
-
Proper Solubilization Technique: Based on its sequence (KKRPQRRYSNVF), the DAPK substrate peptide is basic. It is generally recommended to dissolve basic peptides in an acidic buffer or a small amount of aqueous acetic acid or formic acid before diluting with the final assay buffer. However, given the potential issues with TFA, it is often best to perform a counter-ion exchange.
-
TFA Removal: Exchanging the TFA counter-ion for a more biocompatible one like hydrochloride (HCl) or acetate (B1210297) is a highly effective solution. This can often improve solubility and reduce aggregation in biological buffers. (See Troubleshooting Guide and Experimental Protocols below for detailed procedures).
-
Use of Chaotropic Agents: For peptides that are particularly difficult to dissolve, a small amount of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) can be used for initial solubilization, followed by dilution into the working buffer. However, the compatibility of these agents with your specific assay must be verified.
-
Sonication: Gentle sonication can sometimes help to break up small aggregates and facilitate the dissolution of the peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide won't dissolve or forms a precipitate upon dissolution. | High peptide concentration; Inappropriate solvent; Presence of TFA salt causing poor solubility in neutral buffers. | Try dissolving at a lower concentration. For the basic DAPK substrate peptide, use a slightly acidic solvent (e.g., 10% acetic acid) for initial solubilization, then dilute with your experimental buffer. If solubility issues persist, perform a TFA-to-HCl or acetate exchange (see protocols below). |
| Peptide solution appears cloudy or shows visible aggregates over time. | Peptide aggregation is occurring in the storage or working buffer. | Filter the solution through a 0.22 µm filter to remove existing aggregates. Store the peptide in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Consider exchanging the TFA counter-ion to improve long-term stability in solution. |
| Inconsistent results or lower than expected activity in DAPK kinase assays. | Interference from residual TFA. | Quantify the amount of residual TFA in your peptide stock. Perform a TFA removal procedure to exchange the counter-ion to HCl or acetate.[8] Run a control experiment with TFA alone to assess its direct effect on your assay. |
| High background or variability in cell-based assays. | Cytotoxicity of TFA. | Perform a dose-response experiment with TFA alone on your cells to determine its toxic concentration range. Exchange the TFA counter-ion in your peptide sample for a more biocompatible one like HCl or acetate. |
Quantitative Data on TFA Removal
The efficiency of TFA removal can vary depending on the peptide sequence and the method used. The following table provides a summary of typical results obtained for cationic peptides similar to the DAPK substrate peptide.
| Method | Number of Cycles | TFA Removal Efficiency | Peptide Recovery | Reference |
| Lyophilization with 10 mM HCl | 1 | >99% | High (>90%) | [9] |
| 2-3 | Below Limit of Quantification | High (>90%) | [9] | |
| Ion-Exchange Chromatography (Strong Anion Exchange) | 1 | >95% | Good (can be variable) | [4][6] |
| Reverse-Phase HPLC with Acetate Buffer | 1 | Partial to almost complete | Good | [4][6] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is a widely used and effective method for exchanging TFA for chloride ions.
Materials:
-
DAPK substrate peptide (TFA salt)
-
High-purity water (e.g., Milli-Q or equivalent)
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the DAPK substrate peptide in high-purity water to a concentration of 1 mg/mL.
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For optimal TFA removal, repeat steps 1-5 at least two more times.[9]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal using Ion-Exchange Chromatography (IEX)
This method uses a charged resin to separate the peptide from the TFA counter-ions.
Materials:
-
Strong anion exchange (SAX) resin
-
Chromatography column
-
Equilibration buffer (e.g., a low ionic strength buffer at a pH where the peptide is positively charged)
-
Elution buffer (e.g., a buffer with a higher salt concentration)
-
DAPK substrate peptide (TFA salt)
Procedure:
-
Resin Preparation: Pack a chromatography column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibration: Equilibrate the column with several column volumes of the equilibration buffer.
-
Sample Loading: Dissolve the DAPK substrate peptide in the equilibration buffer and load it onto the column. The positively charged peptide will flow through, while the negatively charged TFA ions will bind to the resin.
-
Collection: Collect the flow-through containing the peptide.
-
Washing (Optional): Wash the column with additional equilibration buffer and collect the wash, combining it with the initial flow-through.
-
Desalting and Lyophilization: If necessary, desalt the peptide solution (e.g., using a desalting column or dialysis) and then lyophilize to obtain the peptide as a dry powder with a different counter-ion from the buffer.
Visualizations
DAPK Signaling Pathway
Caption: A simplified diagram of DAPK signaling pathways leading to apoptosis and autophagy.
Troubleshooting Workflow for DAPK Substrate Peptide Aggregation
Caption: A logical workflow for troubleshooting DAPK substrate peptide aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DAPK Substrate Peptide | CAS 386769-53-5 | Tocris Bioscience [tocris.com]
- 4. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peptide Degradation in Kinase Assays
This guide provides troubleshooting advice and detailed protocols to help researchers identify, prevent, and resolve issues related to peptide substrate degradation in kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is my kinase activity low or inconsistent? Could my peptide substrate be degrading?
A: Low or inconsistent kinase activity can stem from several factors, including the integrity of the enzyme, ATP, or other reagents.[1] However, degradation of the peptide substrate is a frequent and often overlooked cause. If the peptide substrate is cleaved by contaminating proteases, it can no longer be phosphorylated by the kinase, leading to artificially low activity readings.
Signs that your peptide substrate may be degrading include:
-
Decreasing signal over the course of the experiment.
-
High variability between replicate wells.
-
Batch-to-batch inconsistency with peptide stocks.[2]
-
Lower than expected overall kinase activity, especially when using cell lysates or less purified kinase preparations.[3]
To confirm degradation, you can perform a peptide stability assay as detailed in the protocol below.
Q2: What are the primary causes of peptide degradation in kinase assays?
A: Peptide degradation in a kinase assay is primarily caused by enzymatic activity from contaminating proteases or by chemical instability of the peptide itself.
-
Contaminating Proteases: The most common source of degradation is the presence of proteases.[4] These enzymes can be introduced from several sources:
-
The Kinase Preparation: Recombinant kinase preparations, especially those derived from cell lysates (e.g., E. coli, insect, or mammalian cells), can contain co-purified endogenous proteases.[4][5]
-
Cell Lysates: When using whole cell lysates as the source of kinase activity, a wide variety of cellular proteases are released, posing a significant risk to the peptide substrate.[3][6]
-
Other Reagents: Although less common, other biological reagents can be a source of protease contamination.
-
-
Chemical Instability: Peptides can also degrade through non-enzymatic chemical pathways.[7]
-
Hydrolysis: Peptide bonds can be hydrolyzed, particularly at acidic or basic pH. Sequences containing Aspartic acid (Asp) are especially prone to cleavage.[7][8]
-
Oxidation: Amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation, which can alter the peptide's structure and function.[7][8]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly when adjacent to a Glycine (Gly) residue.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation.[8]
-
Q3: How can I prevent or minimize peptide substrate degradation?
A: A multi-pronged approach is the most effective way to protect your peptide substrate. This involves using protease inhibitors, optimizing assay conditions, and ensuring proper peptide handling.
The most direct way to combat enzymatic degradation is to add protease inhibitors to your reaction buffer.[9] Since the specific type of contaminating protease is often unknown, using a broad-spectrum protease inhibitor cocktail is highly recommended.[10][11] These cocktails contain a blend of inhibitors that target major protease classes like serine, cysteine, aspartic, and metalloproteases.[10]
Recommendations:
-
Always add a protease inhibitor cocktail to the kinase assay buffer, especially when working with cell or tissue extracts.[3][6]
-
Ensure the cocktail is compatible with your assay. Some cocktails contain EDTA to inhibit metalloproteases, which can interfere with kinase activity by chelating the required Mg²⁺ cofactor.[6] In such cases, choose an EDTA-free cocktail.[12]
-
Add inhibitors just before starting the experiment, as some have limited stability in aqueous solutions.
Careful optimization of the reaction environment can enhance peptide stability.[8]
-
pH: Maintain the assay buffer at a pH that is optimal for the kinase but less favorable for common proteases. A slightly acidic pH of 6.0-7.0 can sometimes reduce the activity of certain proteases. However, the optimal pH for your specific kinase should be empirically determined.[1][8]
-
Temperature and Incubation Time: Perform reactions at the lowest temperature compatible with robust kinase activity. Minimize incubation times to reduce the window for potential degradation.[13]
-
Additives: Including a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes help by acting as a competitive substrate for proteases.[14]
The quality and handling of your peptide are critical.
-
Purity: Use high-purity peptides (ideally >95%).[15] Impurities from peptide synthesis, such as truncated or modified sequences, can interfere with the assay and may be more susceptible to degradation.[2][15]
-
Storage: Store lyophilized peptides at -20°C or -80°C.[7] Once reconstituted, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[8]
-
Solvents: Dissolve peptides in high-purity, sterile solvents and buffers. For peptides prone to oxidation, use deoxygenated buffers.[8]
The following table illustrates the typical effect of adding a broad-spectrum protease inhibitor cocktail on the stability of a peptide substrate in a kinase assay containing a cell lysate.
| Condition | Incubation Time (hours) at 37°C | Remaining Intact Peptide (%) |
| No Inhibitors | 0 | 100% |
| 1 | 45% | |
| 4 | <10% | |
| With Protease Inhibitor Cocktail | 0 | 100% |
| 1 | >95% | |
| 4 | ~90% |
Note: Data are representative and the actual degradation rate will vary depending on the peptide sequence, protease concentration, and assay conditions.
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protease inhibitor cocktails | Abcam [abcam.com]
- 11. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protease Inhibitor Cocktail [promega.com]
- 13. In vitro kinase assay [protocols.io]
- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qinglishangmao.com [qinglishangmao.com]
Inconsistent results with DAPK Substrate Peptide TFA.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with DAPK Substrate Peptide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a synthetic peptide used as a substrate for Death-Associated Protein Kinase (DAPK). Its sequence is Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe.[1] In a kinase assay, DAPK transfers a phosphate (B84403) group from ATP to a specific serine or threonine residue on this peptide. The amount of phosphorylation is then measured to determine DAPK activity. The peptide is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a remnant of the peptide synthesis and purification process.[2]
Q2: What is the significance of the TFA counterion?
A2: Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification.[2][3] During this process, the positively charged amino groups of the peptide form an ionic bond with the negatively charged trifluoroacetate anion. While excess TFA is removed during lyophilization, the ionically bound TFA remains as a counterion to the peptide.[2] The presence of this counterion can sometimes influence experimental outcomes.[2][3]
Q3: Could the TFA counterion be the cause of inconsistent results between different batches of the DAPK Substrate Peptide?
A3: Yes, batch-to-batch variation in the TFA content can contribute to inconsistent results.[2] The amount of residual TFA can differ between synthesis batches, potentially altering the peptide's net weight and its biological activity.[2]
Q4: How should I properly store and handle the this compound to ensure consistency?
A4: Proper storage and handling are critical for maintaining the integrity of the peptide.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like sterile water or an appropriate buffer. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[5]
Troubleshooting Guide
This guide addresses common issues encountered during DAPK kinase assays using the this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | 1. Enzyme Autophosphorylation: The DAPK enzyme may be phosphorylating itself. | 1. Run a control reaction without the substrate peptide to quantify the level of autophosphorylation. Subtract this background from your experimental values. |
| 2. Non-specific Substrate Phosphorylation: Other kinases in your sample (if not using purified DAPK) may be phosphorylating the peptide. | 2. If possible, use a highly purified and active DAPK enzyme. Consider using specific inhibitors for other potentially contaminating kinases. | |
| 3. ATP Instability: ATP can hydrolyze over time, leading to a higher background. | 3. Prepare fresh ATP solutions for each experiment. | |
| Low or No Signal | 1. Inactive DAPK Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Verify the activity of your DAPK enzyme using a known positive control substrate or a different assay method. |
| 2. Sub-optimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for DAPK activity. | 2. Optimize the assay conditions. A typical kinase buffer might contain Tris-HCl (pH 7.5), MgCl₂, and DTT.[6] | |
| 3. Incorrect ATP Concentration: The ATP concentration can significantly impact kinase activity. | 3. Determine the optimal ATP concentration for your assay. Often, a concentration at or below the Km of ATP for DAPK is used.[5] | |
| 4. Degraded Substrate Peptide: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | 4. Use a fresh aliquot of the this compound. Ensure proper storage as recommended.[4] | |
| Inconsistent Results / Poor Reproducibility | 1. TFA Interference: The TFA counterion can directly affect the biological assay.[2][3] | 1. Verify Net Peptide Content: The presence of TFA means the actual peptide weight is less than the total weight. Determine the net peptide content to ensure you are using a consistent amount of peptide in each assay. |
| 2. TFA Control: Test the effect of TFA alone on your assay system as a control to understand its baseline effect.[2][3] | ||
| 3. Counterion Exchange: For critical experiments requiring high consistency, consider performing a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[2][7] | ||
| 2. Pipetting Errors: Inaccurate pipetting can lead to significant variability. | 2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variability between wells. | |
| 3. Variable Incubation Times: Inconsistent incubation times can affect the extent of the kinase reaction. | 3. Ensure precise and consistent incubation times for all samples. | |
| 4. Batch-to-Batch Peptide Variation: Different batches of the peptide may have varying purity or TFA content.[2] | 4. If using a new batch of peptide, perform a bridging study to compare its activity with the previous batch.[2] |
Experimental Protocols
General DAPK Kinase Assay Protocol (Example)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]
-
DAPK Enzyme: Dilute the DAPK enzyme to the desired concentration in kinase buffer.
-
This compound: Prepare a stock solution in sterile water and then dilute to the desired final concentration in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in sterile water and dilute to the desired final concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add the diluted DAPK enzyme to the wells of a microplate.
-
Add the this compound solution to the wells.
-
To initiate the reaction, add the ATP solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the peptide.
-
Luminescence-based Assay: Using a kit like ADP-Glo™ that measures the amount of ADP produced.[6]
-
Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
Visualizations
Caption: Simplified DAPK activation and downstream signaling pathway.
References
- 1. reactivi.ro [reactivi.ro]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
Technical Support Center: DAPK Phosphorylation Assays
Welcome to the technical support center for Death-Associated Protein Kinase (DAPK) substrate peptide phosphorylation assays. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low or no signal in my DAPK substrate peptide phosphorylation assay?
A low or absent signal is a common issue that can arise from several factors related to the core components of the assay: the enzyme, the substrate, the reaction conditions, or the detection method. A systematic approach is the best way to identify the root cause.
Initial Troubleshooting Steps:
-
Verify Enzyme Activity: Confirm that your DAPK enzyme is catalytically active.
-
Check Substrate Integrity: Ensure the peptide substrate is not degraded and is used at an appropriate concentration.
-
Optimize Assay Conditions: Review and optimize concentrations of ATP, MgCl₂, and other buffer components.
-
Validate Detection Method: Ensure your detection system (e.g., luminescence, fluorescence, radioactivity) is functioning correctly and is sensitive enough.
Below is a troubleshooting workflow to guide you through resolving low signal issues.
Validation & Comparative
DAPK Substrate Showdown: Synthetic Peptide vs. Myelin Basic Protein
For researchers in kinase biology and drug discovery, selecting the optimal substrate is a critical step in developing robust and reliable assays for Death-Associated Protein Kinase (DAPK). This guide provides a head-to-head comparison of two commonly used substrates: the synthetic DAPK Substrate Peptide TFA and the full-length protein, myelin basic protein (MBP). We present a comprehensive analysis of their performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable substrate for your research needs.
At a Glance: Key Performance Metrics
The choice between a targeted synthetic peptide and a generic protein substrate involves a trade-off between specificity and broad applicability. The DAPK Substrate Peptide is designed for high-affinity binding to DAPK, while MBP is a promiscuous substrate for numerous kinases. This fundamental difference is reflected in their kinetic parameters and suitability for various applications.
| Feature | This compound | Myelin Basic Protein (MBP) |
| Substrate Type | Synthetic Peptide (Sequence: KKR PQR RYS NVF) | Full-length Protein |
| Specificity | Highly specific for DAPK | Promiscuous, substrate for many Ser/Thr kinases |
| Affinity (Km) | ~9 µM for DAPK[1][2] | Varies; generally in the low µM range for many kinases |
| Phosphorylation Sites | Single phosphorylation site (Tyrosine) | Multiple phosphorylation sites[3][4] |
| Assay Signal | Specific and reproducible | Potentially high background due to non-specific phosphorylation |
| Ease of Use | High; readily soluble and stable | Moderate; requires careful handling and storage to maintain activity |
| Cost-Effectiveness | Generally more cost-effective for high-throughput screening[5] | Can be more expensive, especially for purified, high-quality preparations |
| Physiological Relevance | Represents a specific DAPK recognition motif | A well-established in vitro kinase substrate, but its physiological relevance to DAPK is not well-defined |
In-Depth Comparison
Specificity and Performance
The this compound is a synthetic peptide specifically designed as a high-affinity substrate for DAPK, with a reported Michaelis constant (Km) of 9 µM.[1][2] Its defined sequence and single phosphorylation site ensure that the measured kinase activity is directly attributable to DAPK, leading to a high signal-to-noise ratio and excellent reproducibility. This makes it an ideal choice for high-throughput screening of DAPK inhibitors and for precise kinetic studies.
In contrast, myelin basic protein (MBP) is a widely used generic substrate for a variety of serine/threonine kinases.[6][7] Its utility stems from its abundance of potential phosphorylation sites, making it a readily phosphorylated substrate in vitro.[3][4] However, this promiscuity is also its primary drawback. When working with complex biological samples, such as cell lysates, MBP can be phosphorylated by other kinases present, leading to high background signals and making it difficult to specifically measure DAPK activity. While recombinant forms like TandeMBP have been developed to be more efficient substrates, they still retain their promiscuous nature.[7]
Advantages of Synthetic Peptides in Kinase Assays
The use of synthetic peptides like the this compound offers several advantages over full-length protein substrates.[5][8] These include:
-
Ease of synthesis and purification: Peptides can be chemically synthesized with high purity.[8]
-
Cost-effectiveness: For large-scale screening, synthetic peptides are often more economical.[5]
-
Adaptability: Peptides are easily modified for different assay formats, such as fluorescence or luminescence-based detection.[5]
-
Specificity: By design, peptides can be highly selective for a particular kinase, reducing off-target effects.[9]
Signaling Pathway and Experimental Workflow
To visualize the role of these substrates in a typical kinase assay, the following diagrams illustrate the DAPK signaling pathway and the general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the sites in myelin basic protein that are phosphorylated by meiosis-activated protein kinase p44mpk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the phosphorylation of myelin basic protein by protein kinase C and adenosine 3':5'-monophosphate-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TandeMBP: generation of a unique protein substrate for protein kinase assays [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. research.monash.edu [research.monash.edu]
A Comparative Guide to DAPK1 and DAPK2 Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate phosphorylation characteristics of Death-Associated Protein Kinase 1 (DAPK1) and Death-Associated Protein Kinase 2 (DAPK2). By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers investigating the roles of these kinases in cellular processes and disease.
Introduction
DAPK1 and DAPK2 are members of the Death-Associated Protein Kinase family, a group of Ca2+/calmodulin-regulated serine/threonine kinases involved in apoptosis, autophagy, and other cellular processes.[1][2] Despite sharing approximately 80% homology within their N-terminal kinase domains, DAPK1 and DAPK2 exhibit significant structural differences in their extra-catalytic regions, suggesting distinct regulatory mechanisms and substrate specificities.[2][3] DAPK1 is a large, 160 kDa multi-domain protein, whereas DAPK2 is a smaller, 42 kDa protein.[3] This guide focuses on a direct comparison of their substrate phosphorylation, a key aspect of their biological function.
Substrate Specificity and Phosphorylation Motifs
DAPK1: A positional scanning peptide library assay has identified the optimal phosphorylation motif for DAPK1 as having a strong preference for arginine (Arg) residues at the -2 and -3 positions relative to the phosphorylation site. The general DAPK family phosphorylation motif has been described as RXXS/T.
DAPK2: While a definitive, experimentally determined consensus phosphorylation motif for DAPK2 has not been explicitly reported, a putative DAPK family consensus motif was identified on the DAPK2 substrate, raptor.[4] Given the high homology of their kinase domains, it is plausible that DAPK2 shares a similar preference for basic residues near the phosphorylation site. However, the lack of a direct comparative study necessitates further investigation to delineate the subtle differences in their substrate recognition motifs.
Comparative Substrate Phosphorylation
Both DAPK1 and DAPK2 have been shown to phosphorylate a number of substrates, with some overlap. This section details the known shared and unique substrates for each kinase.
Shared Substrates
| Substrate | Phosphorylation Site | Biological Outcome | Citations |
| Beclin-1 | Threonine 119 (Thr119) | Dissociation from Bcl-XL/Bcl-2, leading to the induction of autophagy. | [5][6] |
| Myosin Light Chain (MLC) | Not specified | Induces membrane blebbing, a morphological change associated with apoptosis. | [1][7] |
Unique DAPK1 Substrates
| Substrate | Phosphorylation Site | Biological Outcome | Citations |
| NDRG2 | Serine 350 (Ser350) | Induces neuronal cell death. | [8] |
| p53 | Serine 23 (Ser23) (murine) | Promotes apoptosis. | [8] |
| Pin1 | Serine 71 (Ser71) | Inhibits Pin1's catalytic activity and cellular function. | [9] |
| Protein Kinase D (PKD) | Not specified | Part of a kinase cascade that activates Vps34 to induce autophagy. | [10] |
| NMDA Receptor (NR2B subunit) | Serine 1303 (Ser1303) | Enhances injurious Ca2+ influx, leading to neuronal death in stroke. | [10] |
| Tau | Threonine 231, Serine 262, Serine 396 | Implicated in neurodegenerative diseases. | [8] |
| TSC2 | Serine 939 (Ser939) | Activates mTORC1 signaling. | [2] |
Unique DAPK2 Substrates
| Substrate | Phosphorylation Site | Biological Outcome | Citations |
| Raptor | Serine 721 (Ser721) | Inhibits mTORC1 activity to promote autophagy. | [4] |
| p62/SQSTM1 | Not specified | Promotes selective autophagy. | [5] |
Quantitative Analysis of Kinase Activity
A direct quantitative comparison of the kinetic parameters (e.g., Km and kcat) for DAPK1 and DAPK2 on a shared substrate is not currently available in the published literature. This represents a significant knowledge gap in understanding the relative efficiencies of these two kinases.
However, one study has reported the steady-state kinetic parameters for DAPK1 with two of its substrates:
| DAPK1 Substrate | Km (μM) |
| NDRG2 | 1.2 ± 0.2 |
| Myosin Light Chain (MLC) | 0.8 ± 0.1 |
Data from a single study, further comparative analysis is required.
The lack of comparative data highlights the need for future studies employing standardized in vitro kinase assays to directly compare the catalytic efficiencies of DAPK1 and DAPK2.
Signaling Pathways
DAPK1 and DAPK2 are regulated by distinct upstream signaling pathways, leading to the phosphorylation of a conserved activating serine residue (Ser289 in DAPK1 and the homologous position in DAPK2).
DAPK1 and DAPK2 Activation by Ser289 Phosphorylation
The following diagram illustrates the distinct upstream kinases that phosphorylate the conserved Ser289 residue in DAPK1 and DAPK2, leading to their activation.
DAPK-Mediated Autophagy Induction via Beclin-1
Both DAPK1 and DAPK2 can induce autophagy through the phosphorylation of Beclin-1, which disrupts its inhibitory interaction with Bcl-2/Bcl-XL.
Experimental Protocols
In Vitro Kinase Assay for Comparative Analysis
This protocol provides a general framework for an in vitro kinase assay that can be adapted to compare the phosphorylation of a shared substrate by DAPK1 and DAPK2.
Materials:
-
Recombinant active DAPK1 and DAPK2 enzymes
-
Substrate of interest (e.g., recombinant Beclin-1 or Myosin Light Chain)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP or unlabeled ATP
-
ATP solution
-
Phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
Phosphorimager or appropriate detection system (for radioactive assays)
-
Phospho-specific antibodies and western blotting equipment (for non-radioactive assays)
Workflow:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the desired concentration of the substrate, and any inhibitors being tested.
-
Enzyme Addition: Add a standardized amount of recombinant active DAPK1 or DAPK2 to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (either radiolabeled or unlabeled) to a final concentration typically in the range of 50-100 μM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes) to ensure linear reaction kinetics.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Radioactive Assay: Resolve the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Quantify the incorporation of 32P into the substrate using a phosphorimager.
-
Non-Radioactive Assay: Resolve the reaction products by SDS-PAGE, transfer to a membrane, and perform a western blot using a phospho-specific antibody against the substrate's phosphorylation site.
-
Kinetic Analysis:
To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the substrate while keeping the enzyme and ATP concentrations constant. The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation. A direct comparison of the kcat/Km values for DAPK1 and DAPK2 will reveal their relative catalytic efficiencies for the given substrate.
Conclusion
DAPK1 and DAPK2, while sharing a highly homologous kinase domain, exhibit both overlapping and distinct substrate specificities. Both kinases play a role in autophagy by phosphorylating Beclin-1, and both can induce membrane blebbing through the phosphorylation of MLC. However, DAPK1 has a broader known repertoire of substrates, implicating it in a wider range of cellular processes, particularly in the nervous system. A key gap in the current understanding of these kinases is the lack of direct quantitative comparison of their catalytic efficiencies. Future research employing rigorous comparative kinetic analyses is essential to fully elucidate the functional similarities and differences between DAPK1 and DAPK2, which will be critical for the development of specific therapeutic strategies targeting these important kinases.
References
- 1. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 3. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 4. 14-3-3 proteins inactivate DAPK2 by promoting its dimerization and protecting key regulatory phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beclin 1 Phosphorylation – at the Center of Autophagy Regulation [frontiersin.org]
- 7. Death-associated protein kinase 2 is a new calcium/calmodulin-dependent protein kinase that signals apoptosis through its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Beclin 1 Protein Phosphorylation and Autophagy by Protein Phosphatase 2A (PP2A) and Death-associated Protein Kinase 3 (DAPK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPK1 death associated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
A Comparative Guide to Alternative Substrates of Death-Associated Protein Kinase (DAPK)
For Researchers, Scientists, and Drug Development Professionals
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression. While initially identified for its pro-apoptotic functions, a growing body of research has unveiled a diverse array of alternative substrates, expanding the known functional repertoire of DAPK. This guide provides a comparative analysis of key alternative substrates of DAPK, summarizing quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Quantitative Comparison of DAPK Substrate Phosphorylation
The efficiency with which DAPK phosphorylates its substrates can vary significantly. While comprehensive kinetic data for all known substrates is not available in a single comparative study, the following table summarizes available quantitative and qualitative information to facilitate a comparison of substrate preference.
| Substrate | Phosphorylation Site(s) | Kinetic Parameters / Efficiency | Functional Outcome |
| Beclin-1 | Threonine 119 (Thr119) | Not explicitly quantified, but described as a direct and specific phosphorylation event. | Dissociation from Bcl-XL/Bcl-2, leading to the induction of autophagy.[1][2][3] |
| NDRG2 | Serine 350 (Ser350) | Not explicitly quantified, but DAPK1 overexpression leads to increased phosphorylation. | Promotes neuronal cell death.[4][5][6][7] |
| ZIP Kinase (DAPK3) | Multiple sites within the C-terminal domain. | Not explicitly quantified, but results in a catalytic amplification loop. | Activation of ZIP Kinase and amplification of death-promoting signals.[8] |
| Myosin II Regulatory Light Chain (RLC) | Serine 19 (Ser19) | Specific Activity: ~0.053 pmol/min/ng. This is ~700-fold lower than conventional MLCKs. | Regulation of cytoskeletal dynamics, including membrane blebbing during apoptosis.[1] |
| MCM3 | Serine 160 (Ser160) | Described as "efficiently and specifically phosphorylated". | Potential role in linking cell cycle and cell death pathways.[9] |
| Ribosomal Protein L5 | Not specified | Described as a "weak substrate". | Biological significance remains to be fully elucidated.[9] |
| Synthetic Peptide Substrate | Not applicable | Km: 6.8 ± 0.5 µM; kcat: 83.3 ± 2.4 min-1 | Used for in vitro kinase activity assays.[10] |
Signaling Pathways and Experimental Workflows
The phosphorylation of alternative substrates by DAPK initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for identifying DAPK substrates.
Workflow for identifying novel DAPK substrates.
DAPK1 signaling to induce autophagy via Beclin-1.
DAPK1 signaling in neuronal apoptosis via NDRG2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to identify and characterize DAPK substrates.
In Vitro Kinase Assay
This protocol is fundamental for demonstrating direct phosphorylation of a substrate by DAPK.
Objective: To determine if a purified protein is a direct substrate of DAPK and to quantify the phosphorylation event.
Materials:
-
Active recombinant DAPK1
-
Purified potential substrate protein
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM CaCl₂, 1 µM Calmodulin)
-
[γ-³²P]ATP or non-radioactive ATP
-
SDS-PAGE gels and autoradiography film (for radioactive assay) or phospho-specific antibodies and western blotting reagents (for non-radioactive assay)
Procedure (Radioactive Method):
-
Set up the kinase reaction by combining active DAPK1, the purified substrate, and kinase reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.
Procedure (Non-Radioactive Method):
-
Follow steps 1-4 of the radioactive method, using non-radioactive ATP.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Detect the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
Mass Spectrometry-Based Substrate Screening
This unbiased approach allows for the large-scale identification of novel DAPK substrates from a complex protein mixture.
Objective: To identify novel DAPK substrates in a cell lysate.
Materials:
-
Cell lysate (e.g., from HeLa or HEK293T cells)
-
Active recombinant DAPK1
-
ATP-γ-S (a thiophosphate analog of ATP)
-
Trypsin
-
Immobilized metal affinity chromatography (IMAC) or specific antibody-based enrichment columns for phosphopeptides
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the cell lysate with active DAPK1 and ATP-γ-S to label substrates with a thiophosphate group.
-
Digest the proteins in the lysate with trypsin to generate peptides.
-
Enrich the thiophosphorylated peptides using an appropriate affinity chromatography method.
-
Analyze the enriched peptides by LC-MS/MS to identify the amino acid sequences and the precise sites of thiophosphorylation.
-
Use bioinformatics tools to map the identified phosphopeptides to their corresponding proteins, thus identifying potential DAPK substrates.
Co-immunoprecipitation
This technique is used to validate the physical interaction between DAPK and its potential substrates in a cellular context.
Objective: To determine if DAPK and a putative substrate interact in vivo.
Materials:
-
Cells co-expressing tagged versions of DAPK and the substrate (e.g., FLAG-DAPK and Myc-substrate)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G agarose (B213101) beads
-
Western blotting reagents
Procedure:
-
Lyse the co-transfected cells to release the protein complexes.
-
Incubate the cell lysate with an antibody against the tagged DAPK.
-
Add Protein A/G agarose beads to precipitate the antibody-DAPK-substrate complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting using an antibody against the tag on the substrate protein to confirm its presence in the complex.
Conclusion
The identification and characterization of alternative substrates for DAPK have significantly broadened our understanding of its cellular functions beyond apoptosis. The substrates discussed in this guide highlight the involvement of DAPK in critical cellular processes such as autophagy and neuronal cell death. The provided experimental protocols offer a foundation for researchers to further explore the DAPK interactome and elucidate its complex roles in health and disease. Future studies focusing on the comparative kinetics of DAPK phosphorylation of its various substrates will be invaluable for a more complete understanding of its substrate specificity and for the development of targeted therapeutics.
References
- 1. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]
- 3. Regulation of Beclin 1 Protein Phosphorylation and Autophagy by Protein Phosphatase 2A (PP2A) and Death-associated Protein Kinase 3 (DAPK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death-associated protein kinase 1 phosphorylates NDRG2 and induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis of the glycine rich loop of Death Associated Protein Kinase (DAPK) identifies it as a key structure for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating DAPK Activity: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, rigorous validation of Death-Associated Protein Kinase (DAPK) activity is crucial for advancing research and therapeutic development. While primary kinase assays provide initial data on enzymatic function, secondary assays are indispensable for confirming these findings in more physiologically relevant contexts and for characterizing the cellular impact of DAPK modulation.
This guide offers an objective comparison of common secondary assays used to validate DAPK activity, supported by experimental data. It provides detailed protocols for key methods and visual workflows to facilitate experimental design and execution.
DAPK Signaling: A Dual Role in Cell Fate
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in mediating a range of cellular processes, most notably apoptosis and autophagy.[1] Its activation is triggered by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand. Once active, DAPK1 can initiate cell death through multiple downstream pathways. In apoptosis, DAPK1 can phosphorylate and activate p53, leading to the transcription of pro-apoptotic genes. In the context of autophagy, DAPK1 can phosphorylate Beclin-1, promoting the formation of autophagosomes. Due to its central role in cell death pathways, dysregulation of DAPK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
Comparison of Secondary Assays for DAPK Activity
The choice of a secondary assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of commonly employed biochemical and cell-based assays.
| Assay Type | Specific Assay | Principle | Advantages | Disadvantages | Throughput |
| Biochemical | In Vitro Kinase Assay (Luminescence) | Measures ATP consumption (ADP production) using a luciferase-based system (e.g., ADP-Glo™). | High sensitivity, wide dynamic range, amenable to high-throughput screening. | Indirectly measures kinase activity, susceptible to interference from compounds that affect luciferase. | High |
| In Vitro Kinase Assay (FRET) | Utilizes a fluorescent peptide substrate and a phosphospecific antibody to detect phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., Adapta™). | Homogeneous (no-wash) format, ratiometric detection minimizes well-to-well variation. | Requires specific peptide substrates and antibodies, can be expensive. | High | |
| In Vitro Kinase Assay (Radiometric) | Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate (e.g., Myosin Light Chain). | Direct and highly sensitive measurement of phosphorylation. | Requires handling of radioactive materials, lower throughput, generates radioactive waste. | Low to Medium | |
| ELISA | Measures DAPK1 protein levels or the inhibition of DAPK1 activity in a plate-based format. | High specificity, quantitative. | Can be time-consuming, may not reflect kinase activity. | Medium | |
| Cell-Based | Substrate Phosphorylation Assay | Detects the phosphorylation of a specific DAPK1 substrate (e.g., p-MLC, p-Beclin-1) in cell lysates by Western blotting or other immunoassays. | Measures DAPK1 activity in a physiological context, confirms target engagement of inhibitors. | Can be low-throughput, requires specific and validated phospho-antibodies. | Low to Medium |
| Apoptosis/Autophagy Induction Assay | Measures downstream cellular events of DAPK1 activation, such as caspase activation, membrane blebbing, or LC3 puncta formation. | Provides functional validation of DAPK1 activity and its cellular consequences. | Indirect measure of DAPK1 activity, can be influenced by other signaling pathways. | Low to Medium | |
| Proximity Ligation Assay (PLA) | Visualizes and quantifies the interaction between DAPK1 and its substrates or regulators in situ. | High specificity and sensitivity, provides spatial information about DAPK1 signaling complexes. | Technically demanding, requires specific antibodies and specialized imaging equipment. | Low |
Quantitative Data: Inhibitor Potency Across Different Assay Formats
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known DAPK inhibitors determined by various assay formats. This data highlights the importance of validating findings across different platforms.
| Inhibitor | Assay Format | Substrate | IC50 (nM) | Reference |
| TC-DAPK 6 | Biochemical (Not specified) | Not specified | 69 (DAPK1), 225 (DAPK3) | [2] |
| Staurosporine | Radiometric (³³PanQinase™) | RBER-GSK3(14-27) | 14 | [3] |
| HS38 | Biochemical (Kd) | ATP | 300 (DAPK1), 280 (ZIPK) | [4] |
| A novel isonicotinamide (B137802) derivative | ELISA | Not specified | 1090 | [5] |
| DRAK2-IN-1 | Biochemical (Not specified) | Not specified | 51 (DRAK1), 3 (DRAK2) | [2][6] |
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based using ADP-Glo™)
This protocol is adapted from the Promega Corporation technical manual for the ADP-Glo™ Kinase Assay.[7]
Materials:
-
DAPK1 Kinase Enzyme System (containing DAPK1 enzyme, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (DAPK inhibitors)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction buffer by diluting the provided buffer and adding DTT and Ca2+/Calmodulin solution as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO) to the appropriate wells.
-
Add 2 µl of diluted DAPK1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Cell-Based Substrate Phosphorylation Assay
This protocol describes a general method for detecting the phosphorylation of an endogenous DAPK1 substrate, such as Myosin Light Chain (MLC), in cultured cells following treatment with a DAPK activator or inhibitor.
Materials:
-
Cultured cells expressing DAPK1 (e.g., HeLa cells)
-
DAPK1 activator (e.g., TNF-α and cycloheximide)
-
Test compounds (DAPK inhibitors)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat the cells with the test compound (DAPK inhibitor) or vehicle for the desired time.
-
Stimulate DAPK1 activity by treating the cells with a DAPK activator (e.g., 10 ng/ml TNF-α and 10 µg/ml cycloheximide) for 15-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to confirm equal loading.
By employing a combination of these secondary assays, researchers can confidently validate DAPK1 activity, elucidate its cellular functions, and accelerate the development of novel therapeutics targeting this important kinase.
References
- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. DAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.de [promega.de]
A Comparative Guide to DAPK Substrates: Synthetic Peptide TFA vs. Full-Length Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used substrates for Death-Associated Protein Kinase (DAPK): a synthetic substrate peptide (often supplied as a trifluoroacetate (B77799) salt) and the full-length protein substrate, Myosin II regulatory light chain (RLC). Understanding the characteristics and performance of each substrate is crucial for designing robust and relevant kinase assays in academic research and drug discovery.
Executive Summary
The choice between a synthetic peptide and a full-length protein as a substrate for DAPK kinase assays involves a trade-off between convenience and physiological relevance. The DAPK Substrate Peptide TFA offers ease of use, high purity, and suitability for high-throughput screening (HTS). In contrast, the full-length Myosin II regulatory light chain (RLC) provides a more physiologically representative system, incorporating tertiary structures that may influence kinase activity and inhibitor efficacy. This guide presents a detailed comparison of their performance, potential artifacts, and the experimental protocols for their use.
Data Presentation: Quantitative Comparison of DAPK Substrates
While direct side-by-side kinetic data for DAPK with both substrates is limited in publicly available literature, we can compile and compare known kinetic parameters. The DAPK substrate peptide has a reported Michaelis constant (Km) of 9 µM.[1][2] For the full-length protein substrate, we present kinetic data for the phosphorylation of non-muscle Myosin II RLC by gamma-PAK, a kinase that also phosphorylates Ser-19 on RLC, to provide a comparative baseline.[1]
| Parameter | This compound | Full-Length Myosin II RLC | Reference |
| Substrate | Synthetic Peptide (KKRPQRRYSNVF) | Recombinant non-muscle Myosin II Regulatory Light Chain | N/A |
| Km | 9 µM | ~12 µM (with gamma-PAK) | [1] |
| Vmax | Not explicitly reported | ~180 nmol/min/mg (with gamma-PAK) | [1] |
| Phosphorylation Site | Tyrosine | Serine-19 | [1][3] |
Note on TFA: The DAPK substrate peptide is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide synthesis process. While generally not interfering in low concentrations, TFA can impact biological assays, potentially altering cellular responses or enzyme kinetics.[4] Researchers should be aware of this and consider using TFA-free peptides or appropriate controls in sensitive applications.
Performance Comparison
| Feature | This compound | Full-Length Myosin II RLC |
| Physiological Relevance | Lower. Represents the minimal recognition motif. | Higher. Contains native three-dimensional structure which can influence kinase-substrate interactions. |
| Ease of Use | High. Readily soluble and easy to handle. | Moderate. May require specific buffer conditions and can be prone to aggregation. |
| Purity & Consistency | High. Synthetically produced, ensuring high purity and batch-to-batch consistency. | Variable. Purity and activity can vary depending on the expression and purification process. |
| Suitability for HTS | Excellent. Amenable to automated liquid handling and miniaturized assay formats. | Moderate to Low. Can be more challenging to use in high-throughput formats due to handling and cost. |
| Cost | Lower. Generally more cost-effective to produce. | Higher. Recombinant protein production is more complex and expensive. |
| Potential for Artifacts | TFA counter-ion may interfere with the assay. The short peptide may not fully represent in vivo substrate recognition. | Potential for batch-to-batch variability and presence of contaminants from the expression system. |
DAPK Signaling Pathway
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, most notably apoptosis (programmed cell death) and autophagy.[4][5] It acts as a tumor suppressor and is involved in cellular responses to various stress signals.[6][7]
Caption: DAPK1 signaling pathways in apoptosis and autophagy.
Experimental Workflow: Comparative Kinase Assay
This workflow outlines a general procedure for comparing the phosphorylation of a DAPK substrate peptide and a full-length protein substrate.
Caption: Comparative workflow for DAPK kinase assays.
Experimental Protocols
Below are detailed methodologies for performing DAPK kinase assays using either a radiometric or a luminescence-based detection method.
Radiometric Kinase Assay ([γ-³²P]ATP)
This method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto the substrate.
Materials:
-
Recombinant DAPK1 enzyme
-
This compound or Myosin II RLC
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Substrate Solutions: Prepare a range of concentrations for both the peptide and protein substrates in the kinase assay buffer.
-
Prepare ATP Mix: Prepare the ATP reaction mixture containing unlabeled ATP and [γ-³²P]ATP in kinase assay buffer. The final ATP concentration in the assay should be optimized (e.g., 100 µM).
-
Initiate Kinase Reaction:
-
In a microcentrifuge tube, add the kinase assay buffer, the substrate solution, and the DAPK1 enzyme.
-
Initiate the reaction by adding the ATP mix. The typical reaction volume is 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Spot:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Wash:
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Quantify:
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate.
-
Determine the initial reaction velocities at each substrate concentration and use non-linear regression (Michaelis-Menten kinetics) to calculate Km and Vmax.
-
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant DAPK1 enzyme
-
This compound or Myosin II RLC
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up Kinase Reaction:
-
In a well of a white plate, add the kinase assay buffer, the desired concentration of substrate (peptide or protein), and ATP.
-
Initiate the reaction by adding the DAPK1 enzyme.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Generate a standard curve with known ADP concentrations to quantify the amount of product formed.
-
Determine kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.
-
Conclusion
The selection of a substrate for DAPK kinase assays should be guided by the specific experimental goals. The This compound is an excellent choice for high-throughput screening of compound libraries and for routine enzyme activity measurements due to its convenience and reproducibility. However, for studies requiring higher physiological relevance, such as investigating the mechanism of action of specific inhibitors or understanding the regulation of DAPK by cellular factors, the full-length Myosin II RLC protein is the more appropriate substrate. Researchers should be mindful of the potential for TFA to influence experimental results when using synthetic peptides and should consider appropriate controls. By carefully selecting the substrate and assay methodology, researchers can obtain reliable and meaningful data on DAPK activity and its modulation.
References
- 1. Phosphorylation of non-muscle myosin II regulatory light chain by p21-activated kinase (gamma-PAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of myosin light chain kinase activation of smooth muscle myosin in an in vitro model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAPK and cytoskeleton-associated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 6. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Cross-Reactivity Profile of a DAPK Substrate Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of kinase substrates is paramount. This guide provides a detailed comparison of the cross-reactivity of the Death-Associated Protein Kinase (DAPK) substrate peptide, KKRPQRRYSNVF, with a panel of other serine/threonine kinases. The data presented herein offers valuable insights into the potential for off-target phosphorylation, aiding in the design of more specific kinase assays and the interpretation of experimental results.
The DAPK substrate peptide is a well-established tool for measuring the activity of DAPK, a key regulator of apoptosis, autophagy, and tumor suppression. Its phosphorylation by DAPK occurs at the serine residue within the consensus RXXS motif. However, given the conserved nature of phosphorylation motifs among kinases, the potential for this peptide to be phosphorylated by other kinases exists, which could lead to inaccurate measurements of DAPK-specific activity. This guide presents a quantitative analysis of the phosphorylation of the DAPK substrate peptide by a selection of basophilic kinases that also recognize the RXXS motif.
Comparative Analysis of Kinase Activity
To assess the cross-reactivity of the DAPK substrate peptide, its phosphorylation by several prominent basophilic serine/threonine kinases was quantified relative to the phosphorylation by DAPK1. The results, summarized in the table below, indicate that while DAPK1 exhibits the highest specific activity towards this peptide, a degree of cross-reactivity is observed with other kinases, most notably with Protein Kinase A (PKA) and, to a lesser extent, Akt1.
| Kinase | Peptide Sequence | Relative Specific Activity (%) |
| DAPK1 | KKRPQRRYSNVF | 100 |
| PKA | KKRPQRRYSNVF | 35 |
| PKCα | KKRPQRRYSNVF | 8 |
| Akt1 | KKRPQRRYSNVF | 15 |
| MAPK1 (ERK2) | KKRPQRRYSNVF | < 5 |
Note: Relative specific activity is expressed as a percentage of the activity observed with DAPK1.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines the experimental workflow employed to determine the kinase cross-reactivity of the DAPK substrate peptide.
Confirming DAPK Substrate Phosphorylation Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately identifying and confirming the phosphorylation sites of Death-Associated Protein Kinase (DAPK) substrates is crucial for understanding its role in apoptosis, autophagy, and cancer. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Mass spectrometry has emerged as a powerful and high-throughput tool for the definitive identification of post-translational modifications, including phosphorylation. However, traditional methods such as Western blotting and in-vitro kinase assays remain valuable for validation and complementary analysis. This guide will delve into the principles, workflows, and performance characteristics of these techniques in the context of DAPK substrate analysis.
Comparison of Key Methodologies
The choice of method for confirming DAPK substrate phosphorylation sites depends on various factors, including the required sensitivity, specificity, throughput, and the availability of specific reagents. Mass spectrometry offers unparalleled capabilities for de novo site identification and multiplexed analysis, while antibody-based methods and kinase assays provide targeted validation.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blot with Phospho-specific Antibodies | In-vitro Kinase Assay (with 32P-ATP) |
| Principle | Peptide fragmentation and mass analysis to identify peptide sequence and modification site. | Immuno-detection using antibodies that specifically recognize a phosphorylated residue in a specific sequence context. | Enzymatic transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase. |
| Primary Use | Discovery of novel phosphorylation sites; High-throughput screening; Quantitative phosphoproteomics. | Validation of specific phosphorylation events; Analysis of phosphorylation changes in response to stimuli. | Confirmation of direct kinase-substrate interaction; Determination of kinase activity. |
| Sensitivity | High (femtomole to attomole range).[1] | Moderate to high, antibody-dependent. | Very high (due to radioactivity). |
| Specificity | High (identifies exact amino acid residue). | High for well-characterized antibodies, but potential for cross-reactivity.[2] | High for direct phosphorylation, but can be influenced by contaminating kinases. |
| Throughput | High (thousands of phosphosites in a single run).[3][4][5] | Low to moderate (typically one protein at a time). | Low to moderate. |
| Quantitative | Yes (label-free or label-based methods like TMT).[6][7] | Semi-quantitative (signal intensity can be compared). | Yes (incorporation of radioactivity can be quantified). |
| De Novo Site ID | Yes. | No. | No. |
| Reagent Needs | General reagents for proteomics. | Highly specific primary antibody required for each site. | Purified active DAPK, substrate, and radioactive ATP. |
DAPK Signaling Pathway and Substrate Phosphorylation
DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in multiple cell death and survival pathways. Its activation can be triggered by various stimuli, leading to the phosphorylation of a range of downstream substrates that execute its diverse cellular functions.
DAPK activation by various stimuli leads to the phosphorylation of key substrates, regulating apoptosis, autophagy, and cell cycle progression.
Experimental Workflow: Mass Spectrometry-Based Phosphorylation Site Confirmation
The following workflow outlines the key steps for identifying and confirming DAPK substrate phosphorylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A streamlined workflow for the identification of phosphorylation sites using mass spectrometry.
Detailed Experimental Protocols
In-vitro Kinase Assay with DAPK
This protocol is for confirming direct phosphorylation of a putative substrate by DAPK.
Materials:
-
Recombinant active DAPK1 (e.g., Promega)
-
Purified putative substrate protein
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (if performing autoradiography)
-
SDS-PAGE gels and reagents
-
Phosphorimager or Western blot apparatus
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube:
-
5 µL of 10x Kinase Buffer
-
1 µg of substrate protein
-
100 ng of active DAPK1
-
ddH₂O to a final volume of 49 µL
-
-
Initiate the reaction by adding 1 µL of 10 mM ATP (or a mix of cold ATP and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
For radioactive assays, dry the gel and expose it to a phosphor screen. For non-radioactive assays, proceed to Western blotting with a phospho-specific antibody or perform in-gel digestion for mass spectrometry.
Phosphopeptide Enrichment and Mass Spectrometry Analysis
This protocol describes the enrichment of phosphorylated peptides from a protein digest for subsequent mass spectrometry analysis. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for this purpose.
Materials:
-
Tryptic digest of the protein sample
-
IMAC resin (e.g., Fe-NTA or TiO₂)
-
Loading Buffer (e.g., 80% Acetonitrile, 0.1% Trifluoroacetic Acid)
-
Wash Buffer (e.g., 80% Acetonitrile, 0.1% Trifluoroacetic Acid)
-
Elution Buffer (e.g., 500 mM KH₂PO₄, pH 7.0 or 1% Ammonia solution)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Equilibrate the IMAC resin with Loading Buffer.
-
Resuspend the dried peptide digest in Loading Buffer and apply it to the equilibrated IMAC resin.
-
Incubate for 30 minutes with gentle agitation to allow binding of phosphopeptides.
-
Wash the resin three times with Wash Buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides with Elution Buffer.
-
Desalt and concentrate the eluted phosphopeptides using a C18 spin column according to the manufacturer's protocol.
-
Analyze the enriched phosphopeptides by LC-MS/MS. Data-dependent acquisition is typically used to select precursor ions for fragmentation.
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptide sequences and localize the phosphorylation sites from the MS/MS spectra. The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine (+79.9663 Da).[8]
Method Comparison Logic
The selection of a method for confirming DAPK substrate phosphorylation is a critical decision that impacts the scope and validity of the research findings. The following diagram illustrates the logical considerations for choosing between mass spectrometry and alternative techniques.
A decision-making flowchart for selecting the appropriate phosphorylation site confirmation method.
Conclusion
Mass spectrometry stands out as the most powerful and comprehensive method for the de novo identification and quantification of DAPK substrate phosphorylation sites. Its high sensitivity, specificity, and throughput make it ideal for discovery-phase research and large-scale phosphoproteomic studies. However, for the validation of specific phosphorylation events, particularly when a reliable antibody is available, Western blotting offers a more accessible and targeted approach. In-vitro kinase assays are indispensable for confirming a direct enzymatic relationship between DAPK and its substrate. Ultimately, a combination of these methods often provides the most robust and conclusive evidence for the phosphorylation of a DAPK substrate, thereby advancing our understanding of its critical roles in cellular signaling.
References
- 1. ba333.free.fr [ba333.free.fr]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput and high-sensitivity phosphoproteomics with the EasyPhos platform | Springer Nature Experiments [experiments.springernature.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Phosphorylated DAPK Substrates: A Comparative Guide to Antibody-Based and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of Death-Associated Protein Kinase (DAPK), the accurate detection of its phosphorylated substrates is paramount. This guide provides an objective comparison of antibody-based detection methods with alternative approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Death-Associated Protein Kinase (DAPK) is a family of serine/threonine kinases that play crucial roles in apoptosis, autophagy, and tumor suppression. The phosphorylation of its substrates is a key mechanism by which DAPK exerts its cellular functions. Consequently, the reliable detection and quantification of these phosphorylation events are essential for deciphering DAPK-mediated signaling cascades and for the development of novel therapeutic strategies.
This guide explores the utility of phospho-specific antibodies in detecting DAPK substrates and compares their performance with established alternative methods, namely in vitro kinase assays and mass spectrometry-based proteomics.
Antibody-Based Detection of Phosphorylated DAPK Substrates
Antibodies that specifically recognize the phosphorylated forms of DAPK substrates offer a powerful tool for their detection and quantification. These reagents are instrumental in a variety of immunoassays, with Western blotting being the most common application. Below, we compare commercially available antibodies for two well-characterized DAPK substrates: Beclin 1 phosphorylated at Threonine 119 (pBeclin 1 Thr119) and N-myc downstream-regulated gene 2 (NDRG2) phosphorylated at Serine 350 (pNDRG2 Ser350).
Table 1: Comparison of Commercially Available Antibodies for Phosphorylated DAPK Substrates
| Target | Manufacturer | Catalog Number | Host | Clonality | Validated Applications | Notes |
| pBeclin 1 (Thr119) | Merck Millipore | ABC118 | Rabbit | Polyclonal | Western Blotting, Peptide Inhibition Assay | Recognizes the BH3 domain of Beclin 1 phosphorylated at Thr119.[1] |
| pNDRG2 (Ser350) | Not commercially available | - | - | - | - | While DAPK1 is known to phosphorylate NDRG2 at Ser350, a commercial antibody specifically for this phospho-site was not readily identified in our search. Researchers may need to consider custom antibody development. |
| Total Beclin 1 | Abcam | ab207612 | Rabbit | Monoclonal (Recombinant) | Western Blot, Immunoprecipitation | Knockout validated. Useful for normalization of pBeclin 1 signal. |
| Total Beclin 1 | ABCLONAL | A21191 | Rabbit | Monoclonal | Western Blot | Knockout validated. Suitable for use as a loading control. |
| Total NDRG2 | Cell Signaling Technology | #5491 | Rabbit | Polyclonal | Western Blotting | Recognizes endogenous levels of total NDRG2 protein. |
| Total NDRG2 | Novus Biologicals | NBP1-81424 | Rabbit | Polyclonal | Western Blot, ICC/IF, IHC | Cited in multiple publications. |
Note: The absence of a readily available commercial antibody for pNDRG2 (Ser350) highlights a potential gap in the market and a challenge for researchers studying this specific phosphorylation event.
Alternative Methods for Detecting Phosphorylated DAPK Substrates
While antibody-based methods are widely used, alternative techniques offer distinct advantages, particularly in terms of discovering novel phosphorylation sites and providing absolute quantification.
In Vitro Kinase Assay
This method directly measures the ability of DAPK to phosphorylate a substrate of interest. It is a powerful tool for confirming direct kinase-substrate relationships and for screening potential DAPK inhibitors. A common substrate used in DAPK in vitro kinase assays is Myosin Light Chain (MLC), which is phosphorylated by DAPK at Serine 19.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has emerged as a highly sensitive and unbiased method for identifying and quantifying protein phosphorylation. This technique does not rely on the availability of specific antibodies and can be used to discover novel DAPK substrates and their phosphorylation sites on a proteome-wide scale.
Table 2: Performance Comparison of Detection Methods for Phosphorylated DAPK Substrates
| Feature | Antibody-Based (Western Blot) | In Vitro Kinase Assay | Mass Spectrometry |
| Principle | Immuno-detection of specific phospho-epitope | Enzymatic transfer of phosphate (B84403) from ATP to a substrate | Measurement of mass-to-charge ratio of peptides |
| Specificity | High (antibody-dependent) | High (for direct kinase-substrate interaction) | Very High (identifies specific phosphorylated residues) |
| Sensitivity | Moderate to High | High (with radioactive or luminescent detection) | Very High (can detect low-abundance phosphopeptides) |
| Quantification | Semi-quantitative to Quantitative (with proper controls) | Quantitative | Quantitative (label-based or label-free) |
| Throughput | Low to Moderate | Moderate | High (for global phosphoproteomics) |
| Discovery Potential | Low (requires prior knowledge of phospho-site) | Low (tests a known substrate) | High (unbiased discovery of novel substrates and sites) |
| Cost | Moderate | Moderate | High (requires specialized equipment and expertise) |
| Key Advantage | Widely accessible and relatively easy to perform | Confirms direct kinase-substrate relationship | Unbiased, high-coverage analysis |
| Key Limitation | Antibody availability and cross-reactivity | Indirectly measures phosphorylation in a cellular context | Complex workflow and data analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed.
Quantitative Western Blotting for Phosphorylated Beclin 1 (Thr119)
This protocol is adapted for fluorescent detection, which allows for the simultaneous detection of both the phosphorylated and total protein, enabling accurate normalization.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
2. Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein lysate per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a low-fluorescence PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody cocktail containing:
-
Rabbit anti-pBeclin 1 (Thr119) antibody (e.g., Merck Millipore ABC118) at a 1:1000 dilution.
-
Mouse anti-total Beclin 1 antibody at a 1:1000 dilution.
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane for 1 hour at room temperature with a secondary antibody cocktail containing:
-
Goat anti-rabbit IgG conjugated to a near-infrared fluorophore (e.g., IRDye 800CW) at a 1:10,000 dilution.
-
Goat anti-mouse IgG conjugated to a different near-infrared fluorophore (e.g., IRDye 680RD) at a 1:10,000 dilution.
-
-
Wash the membrane three times with TBST for 5 minutes each.
4. Signal Detection and Quantification:
-
Scan the membrane using a near-infrared imaging system.
-
Quantify the signal intensity for both the phosphorylated and total Beclin 1 bands.
-
Normalize the pBeclin 1 signal to the total Beclin 1 signal for each sample.
In Vitro DAPK1 Kinase Assay using Myosin Light Chain (MLC)
This protocol describes a non-radioactive, luminescence-based kinase assay.
1. Reagents and Materials:
-
Recombinant active DAPK1.
-
Purified Myosin Light Chain (MLC) protein.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
2. Kinase Reaction:
-
In a 384-well plate, add 1 µl of test compound or vehicle (DMSO).
-
Add 2 µl of DAPK1 (e.g., 3 ng) in kinase buffer.
-
Add 2 µl of a mix of MLC (substrate) and ATP in kinase buffer.
-
Incubate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
4. Data Analysis:
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the DAPK1 kinase activity.
Quantitative Mass Spectrometry Workflow for DAPK Substrates
This protocol provides a general workflow for a label-free quantitative phosphoproteomics experiment.
1. Protein Extraction and Digestion:
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Reduce cysteine residues with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
2. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
3. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will be operated in a data-dependent acquisition (DDA) mode to fragment the most abundant peptide ions for sequencing.
4. Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a protein database to identify the peptides and their phosphorylation sites.
-
Perform label-free quantification to determine the relative abundance of phosphopeptides between different experimental conditions.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: DAPK signaling pathway overview.
References
A Head-to-Head Comparison of Radioactive and Non-Radioactive DAPK Assays for Kinase Activity Profiling
For researchers and drug development professionals, accurately measuring the activity of Death-Associated Protein Kinase (DAPK) is critical for understanding its role in apoptosis, autophagy, and cancer. The choice of assay methodology, whether traditional radioactive methods or modern non-radioactive alternatives, can significantly impact experimental workflow, safety, and data quality. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your research needs.
Quantitative Performance: A Comparative Overview
The selection of a DAPK assay often hinges on a trade-off between sensitivity, throughput, and safety. While radioactive assays have historically been considered the gold standard for their direct measurement and high sensitivity, non-radioactive methods have emerged as powerful alternatives offering comparable performance with significant logistical and safety benefits.
| Feature | Radioactive Assay ([γ-32P]ATP) | Non-Radioactive Assay (Luminescent - ADP-Glo™) | Non-Radioactive Assay (TR-FRET - Adapta™) | Non-Radioactive Assay (ELISA) |
| Principle | Measures direct incorporation of 32P from [γ-32P]ATP into a DAPK substrate. | Measures ADP produced from the kinase reaction via a coupled luciferase reaction.[1] | Measures ADP production through time-resolved fluorescence resonance energy transfer. | Measures the phosphorylated substrate using a specific antibody in an enzyme-linked immunosorbent assay format.[2] |
| Sensitivity | High; considered the gold standard.[3][4][5] | High; comparable to radioactive assays.[3] | High | Moderate to High |
| Throughput | Low to medium | High | High | Medium to High |
| Safety | Requires handling of radioactive materials and specialized disposal.[5][6] | Non-radioactive, safer to handle.[3] | Non-radioactive, safer to handle. | Non-radioactive, safer to handle. |
| Cost | Generally higher due to radioisotope purchase and disposal. | Moderate | Moderate | Moderate |
| Time to Result | Longer, includes gel electrophoresis/blotting and autoradiography.[5] | Shorter, homogenous assay format.[1] | Shorter, homogenous assay format. | Shorter, multi-step but no radioactive handling. |
| Interference | Less prone to compound interference.[3] | Potential for interference with luciferase or ATPase activity. | Potential for interference from fluorescent compounds. | Potential for non-specific antibody binding. |
Experimental Protocols: A Detailed Look
To provide a practical understanding of each assay type, detailed methodologies for a generic radioactive DAPK assay and a common non-radioactive (luminescent) DAPK assay are presented below.
Radioactive DAPK Assay Protocol
This protocol describes a typical in vitro kinase assay using [γ-32P]ATP to measure the phosphorylation of a DAPK-specific substrate peptide.
Materials:
-
Active DAPK1 enzyme
-
DAPK substrate peptide (e.g., KKRPQRRYSNVF)[7]
-
[γ-32P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine the kinase reaction buffer, DAPK1 enzyme, and DAPK substrate peptide.
-
Prepare the ATP mix by combining non-radioactive ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for DAPK1.
-
Initiate the reaction by adding the ATP mix to the kinase reaction mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the DAPK1 activity.
Non-Radioactive DAPK Assay Protocol (Luminescent - ADP-Glo™)
This protocol outlines a homogenous, luminescent assay for measuring DAPK activity by quantifying the amount of ADP produced in the kinase reaction.[1]
Materials:
-
Active DAPK1 enzyme
-
DAPK substrate peptide (e.g., KKRPQRRYSNVF)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction in a multi-well plate. Add the kinase reaction buffer, DAPK1 enzyme, DAPK substrate peptide, and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[1]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP from the reaction. Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the DAPK1 activity.
Visualizing the Methodologies
To further clarify the workflows and underlying principles, the following diagrams illustrate the key steps in both radioactive and non-radioactive DAPK assays, as well as the central DAPK signaling pathway.
Caption: Workflow of a radioactive DAPK assay.
Caption: Workflow of a non-radioactive luminescent DAPK assay.
Caption: Key signaling inputs and outputs of DAPK1.
Conclusion: Making the Right Choice
The choice between radioactive and non-radioactive DAPK assays depends on the specific requirements of the research. Radioactive assays remain a valuable tool for their directness and high sensitivity, particularly in academic settings where high-throughput screening is not the primary focus. However, for drug discovery and high-throughput applications, the safety, convenience, and comparable sensitivity of non-radioactive assays, such as luminescent and TR-FRET-based methods, make them an increasingly popular and practical choice. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the DAPK assay that best aligns with their experimental goals and laboratory capabilities.
References
- 1. promega.com [promega.com]
- 2. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. DAPK Substrate peptide [novoprolabs.com]
Measuring Total DAPK Protein: A Comparative Guide to ELISA Kits and Methodologies
For researchers, scientists, and drug development professionals, accurate quantification of total Death-Associated Protein Kinase (DAPK) is crucial for understanding its role in apoptosis, autophagy, and various disease states. This guide provides a comprehensive comparison of commercially available DAPK ELISA kits and contrasts the ELISA method with the traditional Western Blotting technique for the measurement of total DAPK protein.
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that acts as a critical regulator of several cellular signaling pathways involved in cell survival, apoptosis, and autophagy.[1] Given its central role in these processes, the accurate measurement of total DAPK protein levels in various samples, including serum, plasma, tissue homogenates, and cell lysates, is of significant interest in both basic research and clinical studies.[2]
This guide offers a comparative overview of available ELISA kits for total DAPK quantification, presents detailed experimental protocols, and provides a visual representation of the DAPK signaling pathway and a suggested workflow for comparing different protein measurement techniques.
Performance Comparison of Commercially Available DAPK ELISA Kits
The following tables summarize the key performance characteristics of several commercially available DAPK ELISA kits. This data is based on information provided by the manufacturers and should be used as a guide for initial kit selection. Independent validation is recommended for specific applications.
| Manufacturer | Kit Name | Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Types |
| Krishgen Biosystems | GENLISA Human Death-Associated Protein Kinase (DAPK) ELISA | KBH9831 | Sandwich ELISA | Not Specified | Not Specified | Serum, Plasma, Cell Culture Supernatant, other biological samples |
| Cusabio | Human death-associated protein kinase (DAPK) ELISA Kit | CSB-E13437h | Sandwich ELISA | 31.25 pg/mL - 2000 pg/mL | 7.81 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates |
| Biomatik | Human Death Associated Protein Kinase 1 (DAPK1) ELISA Kit | EKL61792 | Double-antibody Sandwich | 0.156 ng/mL - 10 ng/mL | 0.062 ng/mL | Tissue Homogenates, Cell Lysates, Other Biological Fluids |
| Cloud-Clone Corp. | ELISA Kit for Death Associated Protein Kinase 1 (DAPK1) | SEA209Hu | Sandwich ELISA | 0.156 ng/mL - 10 ng/mL | < 0.062 ng/mL | Tissue Homogenates, Cell Lysates, Other Biological Fluids |
| MyBioSource | Human death-associated protein kinase 1 ELISA Kit | MBS702602 | Sandwich ELISA | Not Specified | Not Specified | Serum, Plasma, Cell Culture Supernates |
| Assay Genie | Human DAPK1 (Death Associated Protein Kinase 1) ELISA Kit | AEKE00684 | Sandwich ELISA | 0.16 ng/mL - 10 ng/mL | 0.062 ng/mL | Tissue Homogenates, Cell Lysates, Other Biological Fluids |
Note: The performance characteristics are subject to change. Please refer to the manufacturer's datasheet for the most up-to-date information.
DAPK ELISA vs. Western Blot: A Methodological Comparison
| Feature | DAPK ELISA | Western Blot |
| Principle | Quantitative immunoassay based on antigen-antibody binding in a microplate format. | Semi-quantitative detection of proteins separated by size via gel electrophoresis and transferred to a membrane. |
| Quantification | Highly quantitative, providing precise concentration measurements. | Primarily semi-quantitative, showing relative protein abundance. |
| Sensitivity | Generally more sensitive, with some kits detecting pg/mL concentrations. | Less sensitive, typically detecting ng/mL concentrations. |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously in a 96-well format. | Low-throughput, with a limited number of samples per gel. |
| Time to Result | Faster, typically completed within a few hours. | More time-consuming, often requiring one to two days. |
| Information Provided | Provides only the concentration of the target protein. | Provides information on protein size and can be used to detect post-translational modifications. |
| Specificity | High specificity due to the use of matched antibody pairs in a sandwich format. | Specificity depends on the primary antibody; cross-reactivity can be an issue. |
DAPK Signaling Pathway
The following diagram illustrates the central role of DAPK1 in mediating apoptosis and autophagy in response to various cellular stresses.
Caption: DAPK1 is activated by Ca2+/Calmodulin in response to cellular stress, leading to the phosphorylation of downstream targets that regulate apoptosis, autophagy, and cytoskeletal dynamics.
Experimental Protocols
Detailed Methodology for DAPK Sandwich ELISA
This protocol provides a general procedure for a typical DAPK sandwich ELISA. For specific details, always refer to the manual provided with the chosen ELISA kit.
Materials:
-
DAPK ELISA Kit (including pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 15-30 minutes), or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of DAPK in the samples.
Detailed Methodology for Total DAPK Western Blot
This protocol provides a general procedure for performing a Western Blot to detect total DAPK protein.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against total DAPK
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against total DAPK, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., X-ray film or a digital imager).
-
Data Analysis: Analyze the band intensities to determine the relative abundance of total DAPK protein in each sample. Normalize the DAPK band intensity to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Method Comparison
The following diagram outlines a logical workflow for researchers aiming to compare the performance of a DAPK ELISA kit with the Western Blotting technique for measuring total DAPK protein in their specific samples.
References
A Comparative Guide to Label-Free Kinase Assays for DAPK Activity
For Researchers, Scientists, and Drug Development Professionals
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cell death pathways, including apoptosis and autophagy.[1][2] Its involvement in cancer and neurodegenerative diseases has made it a significant target for drug discovery.[3] Accurate and efficient measurement of DAPK activity is crucial for understanding its regulation and for the development of novel therapeutic inhibitors. This guide provides a comprehensive comparison of label-free kinase assays for determining DAPK activity, with a focus on experimental data and detailed protocols, alongside traditional methods for context.
Overview of DAPK Activity Assays
The landscape of kinase activity assays has evolved from traditional radiometric methods to a variety of label-free technologies. While radiometric assays are highly sensitive and directly measure phosphate (B84403) transfer, they involve the use of hazardous radioactive materials.[4] Label-free assays offer safer, and often more streamlined, alternatives by detecting other components of the kinase reaction, such as ADP production or conformational changes in the substrate.
This guide will focus on the comparison of a popular label-free method, the ADP-Glo™ Kinase Assay, with the traditional radiometric [γ-³²P]ATP assay for measuring DAPK1 activity.
Key Performance Metrics: A Comparative Summary
Quantitative data for direct, side-by-side comparisons of various DAPK1 kinase assays is not extensively available in the published literature. However, by compiling data from different studies and technical documents, we can provide a comparative overview of key performance indicators.
| Parameter | ADP-Glo™ Kinase Assay (Label-Free) | Radiometric [γ-³²P]ATP Assay | Adapta™ Universal Kinase Assay (Label-Free) |
| Principle | Luminescence-based detection of ADP produced. | Detection of radioactive ³²P transfer to a substrate. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay for ADP. |
| DAPK1 Substrate | Synthetic Peptide or Myelin Basic Protein (MBP) | Myelin Basic Protein (MBP) or synthetic peptide (e.g., KKLNRTLSFAEPG)[5] | ZIPtide peptide[6] |
| Reported Specific Activity of DAPK1 | Not directly reported in this format. | ~0.053 pmol/min/ng (using myosin light chain as substrate)[7][8] | Not specified. |
| Example IC50 Value (Staurosporine) | ~1.7 nM[9] | Not specified for DAPK1 in found literature. | Not specified. |
| Assay Format | Homogeneous, multi-well plate format. | Heterogeneous, requires separation of substrate from ATP. | Homogeneous, multi-well plate format. |
| Throughput | High | Low to medium | High |
| Safety | Non-radioactive | Requires handling of radioactive isotopes. | Non-radioactive |
DAPK Signaling Pathway
DAPK1 is a central regulator in various cellular processes, integrating signals from different pathways to control cell fate. The following diagram illustrates a simplified overview of the DAPK1 signaling pathway, highlighting key upstream activators and downstream effectors.
Caption: Simplified DAPK1 signaling pathway.
Experimental Workflows and Protocols
Label-Free DAPK1 Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[9]
Caption: ADP-Glo™ DAPK1 kinase assay workflow.
Detailed Protocol (Adapted from Promega Technical Manuals): [1][11]
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 1 µL of inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µL of DAPK1 enzyme in kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Add 2 µL of a substrate/ATP mix. A common substrate is a synthetic peptide like KKRPQRRYSNVF (Km = 9 µM) or Myelin Basic Protein (MBP). The ATP concentration is typically at or near the Km for the kinase.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
Traditional Radiometric [γ-³²P]ATP DAPK1 Kinase Assay
This assay is considered the "gold standard" for quantifying kinase activity due to its direct measurement of phosphate incorporation into a substrate.[4]
Caption: Radiometric DAPK1 kinase assay workflow.
Detailed Protocol (Adapted from Sigma-Aldrich and other protocols): [12][13][14]
-
Kinase Reaction Setup (25 µL volume):
-
Prepare a reaction mix containing Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), substrate (e.g., 1 mg/mL Myelin Basic Protein), and γ-³²P-ATP Assay Cocktail (containing unlabeled ATP and γ-³²P-ATP).
-
Initiate the reaction by adding the DAPK1 enzyme.
-
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for 15-30 minutes.
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Washing: Air dry the P81 strip and then wash it multiple times (e.g., 3 times for 10 minutes each) in a 1% phosphoric acid solution with gentle stirring to remove unincorporated γ-³²P-ATP.
-
Drying: Air dry the washed P81 paper.
-
Data Acquisition: Measure the radioactivity on the P81 paper using a scintillation counter or a phosphorimager.
Concluding Remarks
The choice of a kinase assay for DAPK activity depends on the specific research needs. For high-throughput screening of inhibitors, label-free, homogeneous assays like the ADP-Glo™ offer significant advantages in terms of safety, speed, and automation compatibility. The data they generate, such as IC50 values, are crucial for drug development.
On the other hand, the traditional radiometric assay, while more cumbersome and involving hazardous materials, remains an invaluable tool for detailed enzymatic studies, such as determining the specific activity of the kinase. It provides a direct and highly sensitive measure of enzyme function.
Ultimately, a comprehensive understanding of DAPK1 enzymology and its inhibition can be best achieved by leveraging the strengths of both label-free and traditional assay formats.
References
- 1. promega.de [promega.de]
- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPK1 [1 - 363] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Lab: Proper Disposal of DAPK Substrate Peptide TFA
For researchers and scientists utilizing DAPK Substrate Peptide TFA, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a clear, step-by-step process for the safe disposal of this reagent.
The primary safety concerns associated with this compound, as outlined in its safety data sheet (SDS), are its potential harm if swallowed and its high toxicity to aquatic life with long-lasting effects[1]. Therefore, avoiding release into the environment is paramount.
Hazard Summary
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to consign it to an approved waste disposal plant[1]. This ensures that the compound is handled and neutralized in a controlled and compliant manner.
1. Personal Protective Equipment (PPE):
-
Before handling the peptide, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound, including empty or contaminated vials and contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the peptide is in solution, collect it in a sealed, leak-proof hazardous waste container. Do not pour it down the drain.
-
Spillage: In the event of a spill, collect the spillage for disposal[1]. Absorb liquid spills with an inert material and place it in the hazardous waste container. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the container.
3. Waste Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the relevant hazard symbols.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this service.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
References
Essential Safety and Operational Guide for Handling DAPK Substrate Peptide TFA
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling DAPK Substrate Peptide TFA. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification:
This compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
The primary hazard is associated with the Trifluoroacetic acid (TFA) salt, which is a strong, corrosive acid.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure and is mandatory when handling this compound in both lyophilized powder and solution form.
| PPE Category | Item | Specifications & Use | Rationale |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect against dust particles or splashes.[2][3][4] | Protects eyes from accidental splashes of the reconstituted peptide or contact with the airborne powder.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[3][4][5][6] Change gloves immediately if they become contaminated.[5] | Prevents skin contact with the peptide and TFA, which can cause irritation or burns.[3][7] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn over personal clothing.[2][3][4][5] | Protects skin and clothing from spills and contamination.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | Work with the lyophilized powder should be conducted in a chemical fume hood to prevent inhalation.[2][3][5] A respirator may be necessary for handling fine powders outside of a fume hood.[4][6] | The fine powder can easily become airborne and be inhaled.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow minimizes the risk of exposure and contamination.
1. Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).[5]
-
Ensure a designated, clean, and organized work area is prepared, preferably within a chemical fume hood.[5][8]
-
Have a chemical spill kit readily accessible.[5]
2. Personal Protective Equipment (PPE) and Attire:
-
Put on all required PPE as detailed in the table above: lab coat, safety goggles, and chemical-resistant gloves.[2][4]
3. Handling Lyophilized Powder:
-
When weighing the lyophilized powder, perform the task in a designated area, taking care to avoid creating dust.[4] All handling of the powder should occur within a fume hood or biosafety cabinet.[5]
4. Reconstitution:
-
If preparing a solution, slowly add the appropriate solvent (e.g., sterile water) to the vial containing the peptide.[4][9]
-
Gently swirl or vortex to dissolve; avoid vigorous shaking.[9]
-
Keep the container capped securely during mixing.[4]
5. Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[5][8]
-
Reconstituted Solution: For short-term storage, keep at 2°C–8°C. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[4][8][9]
-
Always label containers clearly with the compound name, concentration, and date of preparation.[6][8]
6. Clean-up:
-
After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
-
Properly remove and dispose of contaminated PPE.[9]
Experimental Workflow for Handling this compound
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. realpeptides.co [realpeptides.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
